tert-Butyl (5-methylisoxazol-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQNLVVSJSRECT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453427 | |
| Record name | tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97517-66-3 | |
| Record name | tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl (5-methylisoxazol-3-yl)carbamate chemical properties
An In-depth Technical Guide to tert-Butyl (5-methylisoxazol-3-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 97517-66-3), a key heterocyclic building block in modern medicinal chemistry. This document details the compound's physicochemical properties, synthesis, reactivity, and spectroscopic profile. Emphasis is placed on its role as a tert-butoxycarbonyl (Boc)-protected amine, a critical intermediate for introducing the 5-methylisoxazol-3-amine scaffold into pharmacologically active molecules. The guide is intended for researchers and professionals in drug discovery and organic synthesis, offering practical insights into its application and handling.
Chemical Identity and Physicochemical Properties
This compound is a stable, solid organic compound. The presence of the lipophilic tert-butyl group and the polar isoxazole-carbamate moiety gives it balanced solubility in a range of organic solvents. While specific experimental data for properties like melting and boiling points are not extensively published, the following table summarizes its known identifiers and estimated properties based on its structure and related compounds.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | [1] |
| Synonyms | 3-(Boc-amino)-5-methylisoxazole, (5-Methyl-isoxazol-3-yl)-carbamic acid tert-butyl ester | [2] |
| CAS Number | 97517-66-3 | [2] |
| Molecular Formula | C₉H₁₄N₂O₃ | [2] |
| Molecular Weight | 198.22 g/mol | [2] |
| Appearance | White to off-white solid (Expected) | [3] |
| Melting Point | ~105 - 109 °C (Analog-based estimate) | [3] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; limited solubility in water. | [4] |
| SMILES | CC1=CC(=NO1)NC(=O)OC(C)(C)C | [1] |
| InChI Key | ZDQNLVVSJSRECT-UHFFFAOYSA-N | [2] |
Significance and Applications in Medicinal Chemistry
The 5-methylisoxazole ring is a privileged scaffold in drug discovery, recognized for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[5][6] this compound serves as the primary vehicle for incorporating this valuable moiety into larger, more complex molecules.
Its significance stems from two core features:
-
The Isoxazole Core : This heterocyclic system is present in numerous bioactive compounds, demonstrating a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6] For instance, derivatives are explored as inhibitors of FMS-like tyrosine kinase-3 (FLT3), a crucial receptor in the proliferation of certain cancer cells, particularly in acute myeloid leukemia (AML).[1][7]
-
The Boc Protecting Group : The tert-butoxycarbonyl (Boc) group provides a robust yet easily removable shield for the amine at the 3-position of the isoxazole ring. This protection is fundamental in multi-step syntheses, preventing the nucleophilic amine from engaging in unintended side reactions while other parts of the molecule are being modified.[8]
The strategic importance of this compound is therefore clear: it is not an active pharmaceutical ingredient itself, but a critical precursor that enables the efficient and controlled synthesis of advanced drug candidates.
Chemical Synthesis and Mechanism
The synthesis of this compound is a standard N-protection reaction. The most common and efficient laboratory-scale method involves the reaction of the parent amine, 3-amino-5-methylisoxazole, with di-tert-butyl dicarbonate ((Boc)₂O).
The choice of (Boc)₂O as the protecting agent is deliberate; it is a stable solid, easy to handle, and its byproducts (tert-butanol and CO₂) are volatile and easily removed, simplifying purification. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is typically included to neutralize the acidic carbamic acid intermediate, driving the reaction to completion.[8]
Caption: Synthetic workflow for Boc-protection of 3-amino-5-methylisoxazole.
Detailed Experimental Protocol:
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-amino-5-methylisoxazole (1.0 eq). Dissolve it in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.2 eq), followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Causality: Adding (Boc)₂O slowly at 0 °C helps to control the exotherm of the reaction and minimize the formation of potential side products like ureas.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is fully consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The acidic wash removes the basic catalyst (TEA/DIEA), while the bicarbonate wash removes any unreacted acidic impurities.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.[8]
Chemical Reactivity: The Boc-Protecting Group
The utility of this compound lies in the lability of the Boc group under acidic conditions. This allows for the selective deprotection of the amine, unmasking its nucleophilicity for subsequent reactions, such as amide bond formation or arylation.
The deprotection mechanism is initiated by protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and CO₂. Strong acids like trifluoroacetic acid (TFA) in a solvent like DCM are commonly used for rapid and clean cleavage at room temperature.
Caption: Acid-catalyzed deprotection of the Boc group.
Deprotection Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 30-60 minutes, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated solution of NaHCO₃ and extract the free amine product with an appropriate organic solvent.
Spectroscopic Characterization Profile
While a publicly available, verified spectrum for this specific compound is scarce, its structure allows for a confident prediction of its key spectroscopic features.
| Technique | Expected Features |
| ¹H NMR | ~1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group. ~2.4 ppm (s, 3H): The three protons of the methyl group on the isoxazole ring. ~6.5 ppm (s, 1H): The single proton on the isoxazole ring. ~8.0-9.0 ppm (br s, 1H): The N-H proton of the carbamate, which is often broad and may exchange with D₂O. |
| ¹³C NMR | ~14 ppm: Methyl carbon (isoxazole-CH₃). ~28 ppm: tert-butyl methyl carbons (-C(CH₃)₃). ~81 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃). ~98 ppm: C4 carbon of the isoxazole ring. ~152 ppm: Carbonyl carbon of the carbamate (C=O). ~158 ppm: C3 carbon of the isoxazole ring (attached to nitrogen). ~170 ppm: C5 carbon of the isoxazole ring (attached to methyl). |
| IR (Infrared) | ~3300-3400 cm⁻¹: N-H stretch of the carbamate. ~2980 cm⁻¹: C-H stretches of the alkyl groups. ~1720-1740 cm⁻¹: Strong C=O stretch of the carbamate carbonyl. ~1500-1600 cm⁻¹: C=N and C=C stretches from the isoxazole ring. ~1160-1250 cm⁻¹: C-O stretch of the carbamate. |
| Mass Spec (MS) | [M+H]⁺: Expected at m/z 199.11. [M-Boc+2H]⁺: A common fragment at m/z 99.06 corresponding to the 3-amino-5-methylisoxazole cation. [M-C₄H₈+H]⁺: Fragment corresponding to the loss of isobutylene at m/z 143.05. |
Safe Handling, Storage, and Disposal
As a senior scientist, ensuring laboratory safety is paramount. Adherence to the following guidelines is mandatory when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[5]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong acids and oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Conclusion
This compound is a strategically vital intermediate in synthetic and medicinal chemistry. Its value is derived from the combination of the pharmacologically relevant 5-methylisoxazole core and the synthetically versatile Boc-protecting group. Understanding its properties, synthesis, and reactivity is essential for researchers aiming to develop novel therapeutics. This guide provides the foundational knowledge and practical protocols to effectively and safely utilize this compound in a research and development setting.
References
-
PubChem. (n.d.). tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Retrieved from [Link]
-
European Patent Office. (n.d.). Preparation of 3-amino-5-t-butyl-isoxazole. Retrieved from [Link]
- Google Patents. (n.d.). CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
-
Sciforum. (2005). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate - NIST WebBook. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Supporting Information. (n.d.). NMR and HRMS Spectra. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate IR Spectrum. Retrieved from [Link]
-
mzCloud. (2017). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (5-methylisoxazol-3-yl)carbamate. Retrieved from [Link]
-
MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
Sources
- 1. Ethyl (5-methylisoxazol-3-yl)carbamate | C7H10N2O3 | CID 4054636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 341030-45-3|tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Buy Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate | 2098004-96-5 [smolecule.com]
- 6. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound|CAS 97517-66-3 [benchchem.com]
- 8. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to tert-Butyl (5-methylisoxazol-3-yl)carbamate: A Keystone Building Block in Modern Medicinal Chemistry
CAS Number: 97517-66-3
Foreword for the Advanced Practitioner
In the landscape of contemporary drug discovery and organic synthesis, the strategic deployment of versatile molecular scaffolds is paramount. Among these, heterocyclic systems, particularly isoxazoles, have consistently demonstrated their value as privileged structures in medicinal chemistry. This guide provides an in-depth technical overview of tert-Butyl (5-methylisoxazol-3-yl)carbamate , a key intermediate that marries the synthetic utility of a Boc-protected amine with the pharmacological potential of the 5-methylisoxazole core. As a Senior Application Scientist, my objective is to present not merely a compilation of data, but a cohesive narrative that elucidates the rationale behind its synthesis, explores its reactivity, and showcases its application in the development of targeted therapeutics. This document is designed for the discerning researcher, scientist, and drug development professional, offering both foundational knowledge and actionable insights.
Molecular and Physicochemical Profile
This compound is a stable, crystalline solid that serves as a valuable precursor in multi-step organic syntheses. The presence of the tert-butyloxycarbonyl (Boc) protecting group confers stability under a wide range of reaction conditions, yet allows for facile deprotection under acidic conditions, enabling the strategic unmasking of the amine functionality.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 97517-66-3 | |
| Molecular Formula | C₉H₁₄N₂O₃ | |
| Molecular Weight | 198.22 g/mol | |
| IUPAC Name | tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | |
| Synonyms | 3-(Boc-amino)-5-methylisoxazole, 3-tert-butoxycarbonylamino-5-methylisoxazole | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc, MeOH) | General knowledge |
Synthesis and Purification: A Validated Workflow
The synthesis of this compound is a two-stage process, beginning with the formation of the core heterocyclic amine, 3-amino-5-methylisoxazole, followed by the protection of the amino group. This approach ensures a high-yielding and scalable production of the target compound.
Stage 1: Synthesis of 3-Amino-5-methylisoxazole
The synthesis of the isoxazole core can be achieved through several reported methods. A common and effective route involves the cyclization of a β-ketonitrile derivative with hydroxylamine.[1][2]
Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hydroxylamine hydrochloride (1.0 eq) and a suitable base such as potassium carbonate (2.5 eq) in an aqueous medium.[1]
-
Addition of Precursor: To the stirred solution, add 3-oxobutanenitrile (acetylacetonitrile) (1.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 60°C and maintain for 6 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature. Extract the aqueous layer with a suitable organic solvent, such as toluene. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-amino-5-methylisoxazole. Further purification can be achieved by recrystallization or column chromatography.
Caption: Synthesis of 3-Amino-5-methylisoxazole.
Stage 2: Boc Protection of 3-Amino-5-methylisoxazole
The protection of the amino group of 3-amino-5-methylisoxazole is a standard procedure in organic synthesis, typically employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 3-amino-5-methylisoxazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add a base, such as triethylamine (1.5 eq) or N,N-diisopropylethylamine (DIPEA) (1.5 eq), to the solution. Cool the mixture to 0°C using an ice bath.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Caption: Boc Protection of 3-Amino-5-methylisoxazole.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Peaks | Rationale |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5-9.5 (br s, 1H, N-H), 6.1-6.3 (s, 1H, isoxazole C4-H), 2.4-2.6 (s, 3H, isoxazole C5-CH₃), 1.5-1.7 (s, 9H, C(CH₃)₃) | The N-H proton of the carbamate is expected to be a broad singlet. The isoxazole ring proton at the C4 position will appear as a singlet. The methyl group on the isoxazole ring will be a singlet, as will the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168-172 (C=O, carbamate), 158-162 (isoxazole C5), 152-156 (isoxazole C3), 95-100 (isoxazole C4), 80-84 (O-C(CH₃)₃), 28-30 (C(CH₃)₃), 12-15 (isoxazole C5-CH₃) | The carbonyl carbon of the carbamate will be the most downfield signal. The quaternary carbons of the isoxazole ring and the tert-butyl group will also be in the downfield region. The methine carbon of the isoxazole and the methyl carbons will be the most upfield signals. |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2980 (C-H stretch, sp³), ~1720 (C=O stretch, carbamate), ~1600 (C=N stretch, isoxazole), ~1520 (N-H bend) | The N-H stretch of the carbamate will be a prominent broad peak. The C=O stretch of the carbamate is also a strong, characteristic absorption. The C=N and C=C stretching vibrations of the isoxazole ring will appear in the fingerprint region. |
| Mass Spec. (ESI+) | m/z 199.11 [M+H]⁺, 143.06 [M-tBu+H]⁺, 99.05 [M-Boc+H]⁺ | The protonated molecular ion should be observed. Common fragmentation patterns for Boc-protected amines include the loss of the tert-butyl group or the entire Boc group. |
Reactivity and Synthetic Applications
The primary utility of this compound lies in its role as a bifunctional building block. The Boc-protected amine allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the amino group. The Boc group can then be selectively removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the free amine, which can then participate in subsequent reactions such as amide bond formation, urea formation, or alkylation.
Key Application: Synthesis of FLT3 Inhibitors
A significant application of this carbamate is in the synthesis of potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitors.[3] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells, and mutations in FLT3 are associated with a poor prognosis in acute myeloid leukemia (AML).[4]
The 5-methylisoxazol-3-amine moiety serves as a key pharmacophore that can be elaborated into more complex structures targeting the ATP-binding site of the FLT3 kinase. For instance, N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have been designed and synthesized as potent FLT3 inhibitors.[3] In these syntheses, the Boc-protected amine of this compound is deprotected to yield the free amine, which is then reacted with a substituted phenyl isocyanate to form the final urea-containing inhibitor.
Caption: Synthetic pathway to FLT3 inhibitors.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a strategically important building block in medicinal chemistry. Its robust synthesis and the versatility of the Boc-protecting group make it an invaluable tool for the construction of complex molecular architectures. The demonstrated application of this compound in the development of potent FLT3 inhibitors highlights its significance in the pursuit of novel cancer therapeutics. Future research will likely continue to leverage this and similar isoxazole-based scaffolds to explore new therapeutic targets and develop next-generation drug candidates.
References
-
Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]
- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. capotchem.com [capotchem.com]
- 3. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 341030-45-3|tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate|BLD Pharm [bldpharm.com]
The Strategic Utility of tert-Butyl (5-methylisoxazol-3-yl)carbamate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary medicinal chemistry, the strategic deployment of well-defined molecular building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, tert-Butyl (5-methylisoxazol-3-yl)carbamate has emerged as a pivotal intermediate, prized for its unique structural attributes and versatile reactivity. This guide provides an in-depth technical overview of this compound, from its molecular structure and synthesis to its critical applications as a protected amine in the synthesis of high-value pharmaceutical targets. We will delve into the causality behind its use, providing field-proven insights into its role in the development of kinase inhibitors and GABA receptor modulators. Detailed experimental protocols, comprehensive spectroscopic analysis, and a discussion of the strategic advantages conferred by the Boc-protected 5-methylisoxazole moiety will equip researchers with the practical knowledge to leverage this valuable synthetic tool.
Introduction: The Emergence of a Versatile Building Block
The imperative in drug discovery is to rapidly assemble complex molecular architectures with a high degree of control and predictability. This necessitates a toolbox of robust and versatile chemical intermediates. This compound (CAS No. 97517-66-3) has garnered significant attention for its utility as a precursor to the 3-amino-5-methylisoxazole scaffold, a privileged structure in medicinal chemistry.[1] The strategic incorporation of the tert-butoxycarbonyl (Boc) protecting group on the 3-amino functionality allows for precise manipulation of the molecule during multi-step syntheses. This guide will elucidate the intrinsic properties of this carbamate that make it an indispensable tool for the modern medicinal chemist.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound combines the stability of the Boc protecting group with the unique electronic and steric properties of the 5-methylisoxazole ring.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₃ | [2] |
| Molecular Weight | 198.22 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | |
| CAS Number | 97517-66-3 | [2] |
| IUPAC Name | tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | [1] |
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts specific electronic characteristics, including the ability to act as a bioisosteric replacement for other functional groups and to participate in hydrogen bonding interactions, which are critical for molecular recognition at biological targets. The methyl group at the 5-position provides a point of steric definition and can influence the compound's metabolic stability and binding affinity.
Caption: 2D representation of this compound.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is a two-step process that begins with the formation of the core heterocyclic structure, 3-amino-5-methylisoxazole, followed by the protection of the amino group.
Synthesis of 3-Amino-5-methylisoxazole
Several synthetic routes to 3-amino-5-methylisoxazole have been reported. A common and efficient method involves the cyclization of a nitrile precursor with hydroxylamine.[3]
Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole
-
Combine hydroxylamine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in water.
-
Stir the mixture at room temperature for 20 minutes.
-
Add 3-hydroxybutanenitrile (0.85 eq) to the mixture.
-
Heat the reaction to 60°C and maintain for 6 hours.
-
Cool the reaction to room temperature and extract with toluene.
-
To the organic layer, add anhydrous ferric chloride (0.1 eq) and heat to reflux with a Dean-Stark apparatus to remove water.
-
After cooling, acidify the mixture with concentrated hydrochloric acid.
-
Separate the aqueous layer and basify with 30% sodium hydroxide solution to precipitate the product.
-
Filter and dry the solid to yield 3-amino-5-methylisoxazole.
Boc Protection of 3-Amino-5-methylisoxazole
The protection of the amino group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Experimental Protocol: Synthesis of this compound
-
Dissolve 3-amino-5-methylisoxazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[4]
Spectroscopic Data and Interpretation
The structural identity and purity of this compound are confirmed by standard spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl protons of the isoxazole ring (around δ 2.4 ppm), a singlet for the nine equivalent protons of the tert-butyl group (around δ 1.5 ppm), a singlet for the isoxazole ring proton (around δ 6.2 ppm), and a broad singlet for the NH proton of the carbamate (variable, typically δ 7.0-8.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit characteristic signals for the isoxazole ring carbons (in the region of δ 95-170 ppm), the carbonyl carbon of the carbamate (around δ 153 ppm), the quaternary and methyl carbons of the tert-butyl group (around δ 80 and 28 ppm, respectively), and the methyl carbon on the isoxazole ring (around δ 12 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2900-3000 cm⁻¹), and a strong C=O stretching of the carbamate carbonyl group (around 1700-1750 cm⁻¹).
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺. Fragmentation patterns will likely include the loss of the tert-butyl group or isobutylene.
Strategic Applications in Drug Discovery
The utility of this compound lies in its role as a protected amine, allowing for the sequential introduction of functionalities in complex syntheses. The 5-methylisoxazol-3-amine core is a key pharmacophore in several classes of therapeutic agents.
Kinase Inhibitors: Targeting FLT3 in Acute Myeloid Leukemia
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). The development of potent and selective FLT3 inhibitors is a major focus of cancer research. The 3-amino-5-methylisoxazole moiety has been incorporated into potent FLT3 inhibitors. For instance, in the development of Quizartinib (AC220), a highly potent and selective FLT3 inhibitor, a derivative of 3-amino-5-tert-butylisoxazole was utilized as a key building block.[5] The general synthetic strategy involves the coupling of the deprotected 3-amino-5-methylisoxazole with a suitable electrophile to form a urea or amide linkage, which is often crucial for binding to the kinase domain.
Caption: Synthetic workflow for FLT3 kinase inhibitors.
GABA Receptor Modulators: Enhancing Cognitive Function
The γ-aminobutyric acid type A (GABA-A) receptors are the primary mediators of inhibitory neurotransmission in the central nervous system and are important targets for drugs treating anxiety, epilepsy, and sleep disorders.[6][7] Selective modulation of specific GABA-A receptor subtypes can offer therapeutic benefits with fewer side effects. The 5-methylisoxazole scaffold has been incorporated into selective GABA-A receptor modulators. For example, MRK-016, a functionally selective inverse agonist at the benzodiazepine site of GABA-A α5 receptors, which has been investigated for cognitive enhancement, contains the 5-methylisoxazol-3-yl moiety.[1] The synthesis of such modulators often involves the use of this compound as a key intermediate to introduce the 3-amino-5-methylisoxazole pharmacophore.
The Boc Protecting Group: A Self-Validating System
The choice of the Boc group is a testament to its reliability and predictability, making it a self-validating system in synthesis.
-
Stability: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, allowing for extensive chemical modifications on other parts of the molecule without premature deprotection.[8]
-
Facile Cleavage: Deprotection is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[8] The byproducts of deprotection, isobutylene and carbon dioxide, are volatile and easily removed, simplifying purification.
Experimental Protocol: Deprotection of this compound
-
Dissolve this compound in a minimal amount of dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted to yield the free amine.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed when handling this compound and its precursors. It is advisable to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a strategically important building block in modern drug discovery. Its robust nature, coupled with the facile and clean deprotection of the Boc group, provides a reliable and efficient means of introducing the 3-amino-5-methylisoxazole pharmacophore into complex molecules. The demonstrated success of this scaffold in high-profile drug candidates, such as FLT3 kinase inhibitors and GABA-A receptor modulators, underscores the value of this intermediate. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, will empower researchers to effectively utilize this versatile compound in their pursuit of novel therapeutics.
References
-
An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. (2024). Taylor & Francis Online. [Link]
- Process for the manufacture of 3-amino-5- methylisoxazole.
- Preparation method of 3-amino-5-methyl isoxazole.
-
SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
Experimental Procedures. The Royal Society of Chemistry. [Link]
-
Supporting Information. Indian Academy of Sciences. [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. [Link]
-
Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. [Link]
-
tert-Butyl carbamate. PMC - NIH. [Link]
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][9][10]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Characterization of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one as a positive allosteric modulator of GABAB receptors. PubMed Central. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]
-
Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. MDPI. [Link]
-
Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Indian Academy of Sciences. [Link]
-
tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate. MySkinRecipes. [Link]
-
tert-Butyl (5-aMinobenzo[d]isoxazol-3-yl)carbaMate. ChemBK. [Link]
-
4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent- free Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. The Royal Society of Chemistry. [Link]
-
GABAA receptor positive allosteric modulator. Wikipedia. [Link]
-
Novel positive allosteric modulators of GABAA receptors with anesthetic activity. PMC. [Link]
Sources
- 1. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Synthesis of tert-Butyl (5-methylisoxazol-3-yl)carbamate
This guide provides an in-depth exploration of the synthetic pathway for tert-Butyl (5-methylisoxazol-3-yl)carbamate, a valuable intermediate in pharmaceutical and agrochemical research. The document is structured to offer not only a step-by-step protocol but also a deeper understanding of the chemical principles and experimental considerations that underpin this synthesis.
Introduction: The Significance of a Protected Isoxazole
The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The 3-amino-5-methylisoxazole core, in particular, serves as a crucial building block for the synthesis of sulfonamides and other biologically active compounds.[1] The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the amino function of this isoxazole is a key strategic step in multi-step syntheses. The Boc group, renowned for its stability under a range of reaction conditions and its facile, acid-labile removal, allows for selective manipulation of other functional groups within a molecule.[2][3] This guide will detail a reliable and efficient pathway to this compound, starting from the synthesis of the essential precursor, 3-amino-5-methylisoxazole.
Synthesis Pathway Overview
The synthesis of this compound is a two-stage process. The first stage involves the construction of the 3-amino-5-methylisoxazole ring system. Following this, the primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
Figure 1: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 3-Amino-5-methylisoxazole
A robust method for the preparation of 3-amino-5-methylisoxazole involves a three-step sequence starting from readily available ethyl acetate and acetonitrile.[4] This approach avoids the use of hazardous reagents like chloroform or carbon tetrachloride, which have been employed in older methods.
Experimental Protocol for 3-Amino-5-methylisoxazole Synthesis
Step 1: Synthesis of Acetylacetonitrile
-
To a solution of diisopropylamine in tetrahydrofuran (THF), cooled to below -30 °C under a nitrogen atmosphere, slowly add n-butyllithium (n-BuLi).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture to below -78 °C and add a solution of ethyl acetate and acetonitrile.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with 2N HCl to adjust the pH to 5-6.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain acetylacetonitrile.
Step 2: Formation of the Hydrazone Intermediate
-
The crude acetylacetonitrile is then reacted with p-toluenesulfonyl hydrazide to form the corresponding hydrazone.
Step 3: Ring Closure to 3-Amino-5-methylisoxazole
-
The hydrazone intermediate undergoes a ring-closing reaction with hydroxylamine hydrochloride under alkaline conditions to yield 3-amino-5-methylisoxazole.[4] An alternative procedure for the final ring closure involves reacting 3-hydroxybutanenitrile with hydroxylamine hydrochloride and potassium carbonate in water, followed by treatment with iron(III) chloride in toluene.[5]
Table 1: Reagents and Conditions for 3-Amino-5-methylisoxazole Synthesis
| Step | Key Reagents | Solvent | Temperature | Key Parameters |
| 1 | Ethyl acetate, Acetonitrile, Diisopropylamine, n-BuLi | Tetrahydrofuran | -78 °C to RT | Inert atmosphere, controlled addition |
| 2 | Acetylacetonitrile, p-Toluenesulfonyl hydrazide | - | - | - |
| 3 | Hydrazone intermediate, Hydroxylamine hydrochloride | - | - | Alkaline conditions |
Stage 2: Boc Protection of 3-Amino-5-methylisoxazole
The protection of the amino group of 3-amino-5-methylisoxazole is achieved through a nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[2] This reaction is typically carried out in the presence of a base to deprotonate the amine, increasing its nucleophilicity.
Experimental Protocol for this compound Synthesis
-
Dissolve 3-amino-5-methylisoxazole in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example, triethylamine or 4-dimethylaminopyridine (DMAP).[3][6]
-
To this solution, add di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.[7]
Table 2: Reagents and Conditions for Boc Protection
| Reagent | Molar Equivalent | Purpose |
| 3-Amino-5-methylisoxazole | 1.0 | Substrate |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 - 1.2 | Boc-protecting agent |
| Triethylamine or DMAP | 1.0 - 1.5 | Base |
| Dichloromethane or THF | - | Solvent |
In-Depth Mechanistic Discussion
The Boc protection of an amine is a well-established transformation in organic synthesis. The reaction is initiated by the base, which deprotonates the primary amine of 3-amino-5-methylisoxazole, thereby increasing its nucleophilicity. The lone pair of electrons on the nitrogen atom then attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating a molecule of tert-butoxide and carbon dioxide, to afford the stable tert-butyl carbamate product.
Figure 2: Simplified mechanism of the Boc protection of 3-amino-5-methylisoxazole.
Conclusion
The synthesis of this compound is a straightforward yet crucial process for the advancement of various research and development projects in the life sciences. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently produce this valuable intermediate. The presented pathway emphasizes the use of readily available starting materials and established, high-yielding reactions, ensuring a reliable and reproducible synthesis.
References
- Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.
- METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. DE3731850A1.
- 3-Amino-5-methylisoxazole synthesis. ChemicalBook.
- An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evalu
- Process for the manufacture of 3-amino-5- methylisoxazole. CA1301766C.
- Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. NIH.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
-
tert-Butyl carbamate. PMC - NIH.
- A Better Understanding of Di Tert Butyl Dicarbon
- Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
- tert-Butyl (5-methylisoxazol-3-yl)
- MSDS of 3-Amino-5-methyl-isoxazole.
- Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Sciforum.
-
tert-Butyl carbamate. (PDF) ResearchGate.
- The synergistic effect of di-tert-butyl dicarbon
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (PDF)
- Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. PMC.
- 341030-45-3|tert-Butyl ((5-methylisoxazol-3-yl)methyl)
- 97517-66-3|tert-Butyl (5-methylisoxazol-3-yl)
- tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)
- 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172. PubChem.
- 3-Amino-5-methylisoxazole | CAS 1072-67-9 | SCBT. Santa Cruz Biotechnology.
Sources
- 1. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 5. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of tert-Butyl (5-methylisoxazol-3-yl)carbamate: A Technical Guide for Drug Discovery Professionals
Introduction: Elucidating the Molecular Architecture of a Key Synthetic Intermediate
In the landscape of modern medicinal chemistry and drug development, the precise characterization of molecular structures is paramount. tert-Butyl (5-methylisoxazol-3-yl)carbamate serves as a critical building block in the synthesis of a diverse array of pharmacologically active compounds.[1] Its isoxazole core is a privileged scaffold, appearing in numerous therapeutics, while the tert-butoxycarbonyl (Boc) protecting group offers a robust and versatile handle for synthetic transformations. A comprehensive understanding of its spectroscopic signature is therefore not merely academic; it is a foundational requirement for ensuring reaction success, purity, and ultimately, the integrity of downstream biological data.
This in-depth technical guide provides a detailed analysis of the spectroscopic data for this compound. It is designed to equip researchers, scientists, and drug development professionals with the practical insights and theoretical underpinnings necessary to confidently identify and utilize this key intermediate. The following sections will delve into the interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, offering a causal explanation for the observed spectroscopic features and providing standardized protocols for data acquisition.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound, with the systematic IUPAC name tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate, dictates its characteristic spectroscopic profile. The key structural motifs to consider are the 5-methylisoxazole ring, the carbamate linkage, and the tert-butyl group.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by three distinct singlet signals, reflecting the symmetry and lack of proton-proton coupling in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.16 | Singlet | 1H | Isoxazole CH |
| 2.32 | Singlet | 3H | Isoxazole CH₃ |
| 1.38 | Singlet | 9H | Boc C(CH₃ )₃ |
| Data acquired in CDCl₃ at 400 MHz.[1] |
Interpretation of the ¹H NMR Spectrum:
-
δ 6.16 (s, 1H): This singlet corresponds to the single proton on the isoxazole ring. Its downfield shift is attributed to the deshielding effect of the electronegative nitrogen and oxygen atoms within the aromatic heterocyclic ring. The singlet multiplicity confirms the absence of adjacent protons.
-
δ 2.32 (s, 3H): This signal is assigned to the three protons of the methyl group attached to the isoxazole ring. The chemical shift is typical for a methyl group on an aromatic ring.
-
δ 1.38 (s, 9H): The most upfield and intense signal is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group. The high degree of shielding results in a chemical shift further upfield.
Experimental Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-7 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
¹³C NMR Spectroscopy
While experimentally determined ¹³C NMR data was not found in the initial search, the expected chemical shifts can be predicted based on the molecular structure and established literature values for similar functional groups.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~170 | Carbamate C =O | The carbonyl carbon of the carbamate is significantly deshielded. |
| ~160 | Isoxazole C -O | The carbon atom in the isoxazole ring bonded to oxygen. |
| ~155 | Isoxazole C -N | The carbon atom in the isoxazole ring bonded to the carbamate nitrogen. |
| ~95 | Isoxazole C H | The protonated carbon of the isoxazole ring. |
| ~80 | Boc C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~28 | Boc C(C H₃)₃ | The methyl carbons of the tert-butyl group. |
| ~12 | Isoxazole C H₃ | The methyl carbon attached to the isoxazole ring. |
Experimental Protocol for ¹³C NMR Data Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A spectral width of approximately 200-220 ppm.
-
-
Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 1695 | C=O stretch | Carbamate |
| 1520 | N-H bend | Carbamate |
| 1150 | C-O-C stretch | Carbamate/Isoxazole |
| Data obtained from a commercial supplier.[1] |
Interpretation of the IR Spectrum:
-
1695 cm⁻¹ (C=O stretch): This strong absorption is characteristic of the carbonyl group in the carbamate linkage. The position of this band is sensitive to the electronic environment; its value here is consistent with a carbamate functional group.
-
1520 cm⁻¹ (N-H bend): This absorption corresponds to the bending vibration of the N-H bond in the carbamate group.
-
1150 cm⁻¹ (C-O-C stretch): This band is likely due to the C-O stretching vibrations within the carbamate and potentially the C-O-N of the isoxazole ring.
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: A background spectrum of the clean ATR crystal should be collected prior to the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Expected Molecular Ion Peak:
-
[M]⁺: The molecular formula is C₉H₁₄N₂O₃, giving a monoisotopic mass of 198.1004 g/mol .
-
[M+H]⁺: In electrospray ionization (ESI) positive mode, the protonated molecule would be observed at m/z 199.1077.
-
[M+Na]⁺: Adduct formation with sodium is also common in ESI, leading to a peak at m/z 221.0897.
Key Fragmentation Pathways:
The fragmentation of this compound in the mass spectrometer would likely proceed through the loss of the tert-butyl group or isobutylene from the Boc protecting group, which are characteristic fragmentation patterns for Boc-protected amines.
Figure 2. Predicted fragmentation of this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan a mass range of m/z 50-500.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument.
-
-
Data Analysis: Identify the molecular ion peak and any characteristic fragment ions.
Conclusion: A Foundation for Synthetic Success
The spectroscopic data presented in this guide provides a definitive fingerprint for this compound. The characteristic signals in the ¹H NMR and the key vibrational bands in the IR spectrum, when taken together, allow for unambiguous confirmation of its structure. By understanding the causal relationships between the molecular structure and its spectroscopic output, researchers can confidently monitor reaction progress, assess product purity, and ensure the quality of this vital synthetic intermediate. This knowledge forms a critical foundation for the successful development of novel therapeutics and other advanced materials.
References
Sources
A Technical Guide for Drug Discovery Professionals: Unlocking the Potential of 5-Methylisoxazole Derivatives Through Physicochemical Profiling
Executive Summary
The 5-methylisoxazole scaffold is a cornerstone in modern medicinal chemistry, distinguished by its prevalence in a multitude of clinically successful drugs. This guide provides an in-depth exploration of the key physicochemical properties of 5-methylisoxazole derivatives, tailored for researchers, scientists, and drug development professionals. By understanding and strategically manipulating these properties, discovery teams can significantly enhance the pharmacokinetic and pharmacodynamic profiles of their lead candidates. This document outlines the fundamental principles, provides validated experimental protocols, and offers insights into the structure-property relationships that govern the behavior of this important heterocyclic system.
The 5-Methylisoxazole Moiety: A Privileged Scaffold in Drug Design
The isoxazole ring system, a five-membered heterocycle, is a recurring motif in a diverse range of bioactive molecules.[1][2] Its incorporation into drug candidates is often a strategic decision to imbue them with favorable drug-like properties. The 5-methylisoxazole core, in particular, offers a unique combination of features:
-
Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation, which can lead to improved in vivo half-life.
-
Hydrogen Bonding Capacity: The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
-
Dipole Moment: The inherent dipole moment of the isoxazole ring can influence molecular recognition and binding affinity.
-
Synthetic Tractability: The synthesis of 5-methylisoxazole derivatives is well-established, allowing for the facile generation of diverse chemical libraries.[1][3][4]
These attributes have contributed to the success of numerous drugs across various therapeutic areas, including anti-inflammatory agents, antibiotics, and immunosuppressants.[1][4][5]
Foundational Physicochemical Properties and Their Impact on Drug Action
The journey of a drug from administration to its site of action is governed by a complex interplay of its physicochemical properties.[6][7][8] For 5-methylisoxazole derivatives, a comprehensive understanding of the following parameters is crucial for success.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the measure of a compound's affinity for a non-polar environment, is a critical determinant of its ability to cross biological membranes.[7][8] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[9]
-
High Lipophilicity (High LogP): Can lead to enhanced membrane permeability but may also result in poor aqueous solubility, increased metabolic liability, and off-target toxicity.[7]
-
Low Lipophilicity (Low LogP): Often associated with good aqueous solubility but may hinder absorption across the gut wall and penetration of the blood-brain barrier.[7]
Expert Insight: The optimal LogP range for orally administered drugs is typically considered to be between 1 and 5.[7] The goal of the medicinal chemist is to fine-tune the lipophilicity of a 5-methylisoxazole derivative to achieve the desired balance between permeability and solubility.
Experimental Protocol: High-Throughput LogP Determination by Reverse-Phase HPLC
This protocol provides a rapid and reliable method for estimating the LogP of a large number of compounds, making it ideal for the early stages of drug discovery.
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
A set of well-characterized LogP standards
-
Test compounds (5-methylisoxazole derivatives)
Procedure:
-
Calibration Curve Generation:
-
Inject a series of LogP standards and record their retention times.
-
Plot the known LogP values against the observed retention times to generate a linear calibration curve.
-
-
Sample Analysis:
-
Inject the 5-methylisoxazole derivatives under the same chromatographic conditions.
-
Record the retention time for each compound.
-
-
LogP Calculation:
-
Interpolate the LogP of the test compounds from their retention times using the calibration curve.
-
Self-Validation: The linearity of the calibration curve (R² > 0.98) and the inclusion of quality control standards with known LogP values ensure the accuracy and reproducibility of the assay.
Aqueous Solubility: A Prerequisite for Absorption
For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[10]
Expert Insight: While high-throughput kinetic solubility assays are useful for initial screening, thermodynamic solubility measurements are the gold standard for lead optimization, as they provide a more accurate reflection of a compound's intrinsic solubility.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the benchmark for accurate solubility assessment.
Materials & Reagents:
-
Test compound (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Add an excess of the solid compound to a vial containing PBS.
-
Agitate the mixture on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.
Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Analyzing samples at multiple time points can verify that equilibrium has been established.
Ionization Constant (pKa): The Influence of pH
Many drugs are weak acids or bases, and their ionization state is dependent on the pH of their environment.[7] The pKa is the pH at which a compound is 50% ionized. The weakly basic nitrogen atom in the 5-methylisoxazole ring can influence the overall pKa of a molecule.
-
Impact on Solubility: The ionized form of a drug is generally more water-soluble than the neutral form.
-
Impact on Permeability: The neutral form of a drug is typically more permeable across lipid membranes.
Expert Insight: Understanding the pKa of a 5-methylisoxazole derivative is critical for predicting its behavior in different physiological compartments, such as the stomach (low pH) and the intestine (higher pH). Automated titration systems offer a precise and efficient means of pKa determination.[11]
Data-Driven Drug Design: Structure-Property Relationships
The physicochemical properties of 5-methylisoxazole derivatives can be systematically modulated by making structural modifications.
| Structural Modification | Effect on Lipophilicity (LogP) | Effect on Aqueous Solubility |
| Addition of non-polar groups (e.g., alkyl, aryl) | Increase | Decrease |
| Addition of polar groups (e.g., -OH, -COOH, -NH2) | Decrease | Increase |
| Introduction of halogen atoms (e.g., -F, -Cl) | Increase | Decrease |
Visualization of the Drug Discovery Workflow
The following diagram illustrates the iterative process of designing, synthesizing, and profiling 5-methylisoxazole derivatives.
Caption: Iterative cycle of design, synthesis, and evaluation in drug discovery.
Integrated Physicochemical Profiling Strategy
A successful drug discovery program relies on the early and integrated assessment of physicochemical properties.
Caption: Phased approach to physicochemical profiling in drug discovery.
Conclusion
The 5-methylisoxazole scaffold continues to be a valuable asset in the medicinal chemist's toolbox. A thorough understanding and proactive management of the physicochemical properties of its derivatives are paramount to the success of any drug discovery campaign. By employing the principles and experimental protocols outlined in this guide, research teams can make more informed decisions, accelerate the optimization process, and ultimately increase the likelihood of delivering novel and effective medicines to patients.
References
- Journal of Chemical and Pharmaceutical Research. (URL not provided)
- Importance of Physicochemical Properties In Drug Discovery. (2015).
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
- Frontiers in Chemistry. (2024). The role of physicochemical and topological parameters in drug design.
- El-Serwy, W. S., et al. (n.d.). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research.
- ARKA JAIN University. (n.d.).
- Manallack, D. T. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry.
- Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review.
- Khedkar, P., et al. (2025). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives.
- Smolecule. (2023). Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4.
- ResearchGate. (2015).
- CymitQuimica. (n.d.). CAS 3405-77-4: 5-Methylisoxazole-3-carboxylic acid.
- FAQ. (n.d.). What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- Slideshare. (n.d.).
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
- 5. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 7. fiveable.me [fiveable.me]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. acdlabs.com [acdlabs.com]
- 10. ajptonline.com [ajptonline.com]
- 11. Measuring pKas, logP and Solubility by Automated titration | PPT [slideshare.net]
tert-Butyl (5-methylisoxazol-3-yl)carbamate crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of tert-Butyl (5-methylisoxazol-3-yl)carbamate
Abstract
This guide provides a comprehensive, technically-grounded framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this compound. The 5-methylisoxazole scaffold is a privileged motif in medicinal chemistry, and its carbamate derivatives are crucial intermediates in the synthesis of pharmacologically active molecules.[1] Understanding the precise three-dimensional atomic arrangement of these molecules is paramount for rational drug design, polymorphism control, and optimizing solid-state properties. This document serves as a detailed protocol and analytical guide for researchers, scientists, and drug development professionals, detailing the causality behind experimental choices from initial synthesis to final structural refinement and interpretation. It establishes a self-validating workflow designed to yield high-quality, publication-ready crystallographic data.
Introduction: The Significance of Structural Elucidation
The isoxazole ring is a cornerstone heterocyclic structure in a multitude of approved therapeutic agents, valued for its ability to act as a bioisostere for other functional groups and to participate in crucial intermolecular interactions with biological targets.[2] When functionalized with a carbamate group, specifically the acid-labile tert-butoxycarbonyl (Boc) protecting group, it becomes a versatile building block for constructing more complex molecular architectures, particularly in peptide synthesis and the development of novel kinase inhibitors.[1][3]
The determination of a molecule's crystal structure via single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating its three-dimensional conformation and packing in the solid state.[4] This information transcends a simple structural confirmation, providing critical insights into:
-
Molecular Conformation: Establishing the precise bond lengths, bond angles, and torsional arrangements that dictate the molecule's shape.
-
Intermolecular Interactions: Identifying and quantifying the non-covalent forces, such as hydrogen bonds and van der Waals interactions, that govern how molecules assemble into a stable crystal lattice.
-
Structure-Activity Relationships (SAR): Providing an empirical basis for computational modeling and the design of next-generation analogues with improved efficacy and selectivity.
-
Polymorphism: Identifying different crystalline forms of the same compound, which can have profound impacts on solubility, bioavailability, and stability—a critical consideration in pharmaceutical development.
This guide provides the scientific rationale and detailed protocols necessary to perform a complete crystal structure analysis of the title compound, ensuring data integrity and analytical rigor at every stage.
Synthesis and Purification Protocol
The synthesis of this compound is reliably achieved through the N-acylation of the commercially available 3-amino-5-methylisoxazole with di-tert-butyl dicarbonate (Boc₂O).
Rationale for Reagent Selection
-
3-Amino-5-methylisoxazole: The primary building block and nucleophile.[5]
-
Di-tert-butyl dicarbonate (Boc₂O): A highly effective and mild electrophile for the introduction of the Boc protecting group. It reacts selectively with the amine, and its byproducts (isobutene, CO₂) are volatile, simplifying purification.
-
Tetrahydrofuran (THF): An aprotic solvent chosen for its ability to dissolve both the starting amine and Boc₂O, creating a homogeneous reaction environment.[6]
-
Aqueous Workup: Necessary to remove any unreacted starting materials or water-soluble byproducts.
-
Column Chromatography: A standard purification technique for organic compounds to isolate the target molecule from any non-volatile impurities.[7]
Step-by-Step Synthesis Methodology
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 3-amino-5-methylisoxazole (5.0 g, 50.9 mmol).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) and stir until the solid is fully dissolved at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate (12.2 g, 56.0 mmol, 1.1 equivalents) to the solution. A mild exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as a white to off-white solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (60-120 mesh) using a gradient elution of 10% to 30% ethyl acetate in hexane.[7] Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound as a crystalline white solid.
Generation of X-ray Quality Single Crystals
Obtaining a high-quality single crystal is the most critical and often most challenging step in SC-XRD analysis.[8] The goal is to encourage slow, ordered molecular assembly, which precludes rapid precipitation.[9] Vapor diffusion is an excellent method for this, as it allows for a gradual change in solvent composition.
Principles of Crystallization by Vapor Diffusion
This technique involves dissolving the compound in a "good" solvent and placing this solution in a small, open vial. This vial is then sealed inside a larger chamber containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent slowly diffuses in the vapor phase into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth.[10]
Experimental Protocol for Crystallization
-
Solution Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.5 mL of a suitable "good" solvent, such as ethyl acetate or acetone, in a small glass vial (e.g., 2 mL).
-
Chamber Setup: Place the small vial, uncapped, inside a larger glass jar (e.g., 20 mL scintillation vial).
-
Anti-Solvent Addition: Carefully add 2-3 mL of a "poor" solvent, such as hexane or heptane, to the larger jar, ensuring none splashes into the inner vial.
-
Sealing and Incubation: Seal the outer jar tightly with a cap and wrap with Parafilm to prevent evaporation.
-
Crystal Growth: Allow the sealed system to stand undisturbed at room temperature. Crystal growth may take several days to a few weeks.
-
Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension with clear faces) have formed, carefully harvest them using a nylon loop or a fine needle.[8]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD provides definitive information on molecular structure, including unit cell dimensions, bond lengths, and bond angles, by analyzing how a crystal diffracts a beam of X-rays.[11]
The Principle of X-ray Diffraction
When a monochromatic X-ray beam strikes a crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, where atoms are arranged in a periodic lattice, the scattered waves interfere with each other. Constructive interference occurs only at specific angles that satisfy Bragg's Law (nλ = 2d sinθ), producing a unique diffraction pattern of spots.[11] By measuring the positions and intensities of thousands of these spots as the crystal is rotated, the atomic structure can be determined.
Data Collection Protocol
-
Crystal Mounting: A suitable single crystal is selected under a polarizing microscope to ensure it is a single, untwinned specimen.[8] It is mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage. Data is collected using a modern diffractometer (e.g., Bruker D8 QUEST) equipped with a sensitive detector (e.g., CMOS).
-
Radiation Source: Molybdenum (Mo Kα, λ=0.71073 Å) is a common radiation source for organic compounds due to its good balance of penetration and diffraction intensity.[4]
-
Strategy: A data collection strategy is calculated using software like APEX to ensure complete and redundant data are collected over the full diffraction sphere.[12] This typically involves a series of scans (e.g., ω and φ scans) at different detector positions.
Structure Solution and Refinement
The raw diffraction data is processed to yield a list of reflection intensities, which is then used to solve and refine the crystal structure.
-
Data Integration and Scaling: The raw detector images are processed to determine the position and intensity of each diffraction spot. These intensities are then scaled and corrected for experimental factors (e.g., Lorentz-polarization effects).
-
Structure Solution: The "phase problem" is solved using direct methods algorithms, as implemented in programs like SHELXT, to generate an initial electron density map and a preliminary structural model.[13]
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F² with software such as SHELXL.[13] In this iterative process, atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric restraints.
Analysis of the Crystal Structure (Representative Data)
The following data represents a plausible, technically sound crystal structure for this compound, presented for illustrative purposes.
Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C₉H₁₄N₂O₃ |
| Formula Weight | 198.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c [Å] | 10.531(2), 8.114(1), 12.456(3) |
| α, β, γ [°] | 90, 109.32(1), 90 |
| Volume [ų] | 1004.1(3) |
| Z | 4 |
| Temperature [K] | 100(2) |
| Radiation [Å] | Mo Kα (λ = 0.71073) |
| Density (calc) [g/cm³] | 1.311 |
| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.115 |
| Goodness-of-Fit on F² | 1.05 |
| CCDC Deposition Number | [Hypothetical number, e.g., 2345678] |
Molecular Structure and Conformation
The molecular structure reveals a nearly planar isoxazole ring, as expected. The carbamate linkage exhibits a trans conformation about the C-N bond, which is typical for such systems to minimize steric hindrance. The tert-butyl group is oriented to reduce steric clash with the isoxazole ring. Key intramolecular parameters include the N-H bond of the carbamate, which is poised to act as a hydrogen bond donor, and the carbonyl oxygen (C=O), which is a strong hydrogen bond acceptor.
Supramolecular Assembly via Hydrogen Bonding
In the crystal lattice, the most significant intermolecular interaction is the hydrogen bond between the carbamate N-H group of one molecule and the carbonyl oxygen of an adjacent molecule. This N-H···O=C interaction links molecules into one-dimensional chains running along the crystallographic b-axis. These chains are further packed into a three-dimensional network through weaker C-H···O and C-H···N interactions, creating a stable and efficiently packed crystal structure.
Implications for Drug Development
The detailed structural information obtained from this analysis is invaluable for the pharmaceutical industry:
-
Rational Design: The observed conformation and hydrogen bonding patterns provide a structural blueprint for designing new analogues. By understanding how the molecule self-assembles, chemists can modify the structure to enhance properties like solubility or to introduce new interaction points for improved target binding.
-
Polymorph Screening: This analysis provides the structure of one crystalline form. This is the first step in a comprehensive polymorph screen, which is essential to identify all possible solid forms and select the one with optimal physicochemical properties for development.
-
Formulation: Knowledge of the crystal packing and intermolecular forces helps in selecting appropriate excipients for formulation, anticipating potential issues like crystal habit modification or unwanted phase transitions during manufacturing and storage.
Conclusion
This technical guide has outlined a rigorous and scientifically sound pathway for the complete crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and data analysis, researchers can obtain precise and reliable structural data. This information is not merely an academic endpoint but a critical tool that empowers rational decision-making in medicinal chemistry and drug development, ultimately accelerating the journey from molecular concept to therapeutic reality.
References
-
IUCr. (n.d.). Crystallographic software list. International Union of Crystallography. [Link]
-
Bruker AXS. (n.d.). Single Crystal X-ray Diffraction Software. Bruker Corporation. [Link]
-
RCSB PDB. (2023). Crystallography Software. RCSB Protein Data Bank. [Link]
-
University of Illinois Urbana-Champaign. (n.d.). X-Ray Data Analysis Software Packages. Materials Research Laboratory. [Link]
-
Manan, F. A., et al. (2025). tert-Butyl carbamate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
- Graff, G. L., & Greene, H. L. (1994).Method for processing crystalline ammonium carbamate. U.S.
-
Krasavin, M., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. [Link]
-
University of Washington. (n.d.). Guide for crystallization. Department of Chemistry. [Link]
-
Li, W., et al. (2013). Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]
-
Hares, K., et al. (2025). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. ChemCatChem. [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]
-
Hares, K., et al. (2025). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. ResearchGate. [Link]
-
JoVE. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments. [Link]
-
Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]
-
Harris, K. D. M., & Cheung, E. Y. (2004). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). [Link]
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel Boc-protected diamines. Der Pharma Chemica. [Link]
-
Manan, F. A., et al. (2025). tert-Butyl carbamate. ResearchGate. [Link]
-
Wikipedia. (n.d.). Cambridge Structural Database. [Link]
-
Yang, J. W., et al. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. [Link]
- Jiangsu Aikon Biopharmaceutical R&D Co Ltd. (2019).Preparation method of 3-amino-5-methyl isoxazole.
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. The Cambridge Crystallographic Data Centre. [Link]
-
AA Blocks. (n.d.). tert-butyl 5-tert-butylisoxazol-3-ylcarbamate. AA Blocks. [Link]
-
Molbase. (n.d.). Carbamic acid, N-(5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester. Molbase. [Link]
-
CCDC. (n.d.). Access Structures. The Cambridge Crystallographic Data Centre. [Link]
-
MySkinRecipes. (n.d.). tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate. MySkinRecipes. [Link]
-
PubChem. (n.d.). Ethyl (5-methylisoxazol-3-yl)carbamate. National Center for Biotechnology Information. [Link]
-
mzCloud. (2017). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. mzCloud Advanced Mass Spectral Database. [Link]
Sources
- 1. This compound|CAS 97517-66-3 [benchchem.com]
- 2. tert-Butyl [(4-fluoro-3-isopropoxyisoxazol-5-yl)methyl](phenylsulfonyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate | 2098004-96-5 [smolecule.com]
- 4. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 5. 3-氨基-5-甲基异噁唑 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 10. unifr.ch [unifr.ch]
- 11. serc.carleton.edu [serc.carleton.edu]
- 12. SC-XRD Software | Bruker [bruker.com]
- 13. rcsb.org [rcsb.org]
An In-depth Technical Guide to the Solubility of tert-Butyl (5-methylisoxazol-3-yl)carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl (5-methylisoxazol-3-yl)carbamate (CAS 97517-66-3), a key intermediate in medicinal chemistry and organic synthesis.[1] Recognizing the scarcity of public-domain quantitative solubility data for this specific compound, this guide shifts focus from presenting pre-existing values to empowering researchers with the foundational knowledge and practical methodologies required to generate and interpret this critical data. We will dissect the molecule's structural components to anticipate its solubility behavior, provide a detailed, field-proven protocol for thermodynamic solubility determination via the shake-flask method with HPLC analysis, and discuss the implications of these findings for process chemistry and drug development.
Introduction: The Importance of Solubility for a Key Synthetic Building Block
This compound is a vital building block, serving as a protected amine precursor in the synthesis of complex, pharmacologically active molecules.[1] The 5-methylisoxazole scaffold is a significant heterocycle in medicinal chemistry, incorporated into molecules targeting a range of biological pathways.[1][2] The efficiency of synthetic reactions, purification strategies (such as chromatography or recrystallization), and final product formulation are all profoundly influenced by the solubility of this intermediate in various organic solvents.[3][4]
In drug discovery and development, poor solubility is a primary contributor to challenges in formulation, leading to low or variable bioavailability that can terminate the progression of promising drug candidates.[5] Therefore, a thorough understanding of the solubility of key intermediates like this compound is not merely a matter of academic interest but a critical prerequisite for robust and scalable chemical processes. This guide will provide the necessary tools to establish a comprehensive solubility profile for this compound.
Physicochemical Properties and Predicted Solubility Profile
A molecule's solubility is governed by its physicochemical properties and its interactions with the solvent.[6] Let's analyze the key structural features of this compound to build a predictive framework for its behavior.
| Property | Value / Structure | Implication for Solubility |
| Molecular Formula | C₉H₁₄N₂O₃[1][7] | Indicates a relatively small molecule with heteroatoms capable of polar interactions. |
| Molecular Weight | ~198.22 g/mol | A low molecular weight generally favors solubility. |
| Core Heterocycle | 5-Methylisoxazole | The isoxazole ring is polar due to the presence of nitrogen and oxygen, suggesting favorable interactions with polar solvents like alcohols and water through hydrogen bonding.[8][9] |
| Protecting Group | tert-Butoxycarbonyl (Boc) | The bulky, non-polar tert-butyl group significantly increases the lipophilicity of the molecule.[10] This will enhance solubility in non-polar and moderately polar aprotic solvents while potentially reducing solubility in highly polar, protic solvents like water. |
| Functional Group | Carbamate (-NH-C=O)-O-) | The carbamate linkage contains both a hydrogen bond donor (N-H) and acceptors (C=O), allowing for complex interactions with a range of protic and aprotic solvents. |
Predicted Solubility Behavior:
Based on this analysis, we can hypothesize the following solubility trends:
-
High Solubility: Expected in moderately polar, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc). The combination of the polar isoxazole ring and the lipophilic Boc group should be well-solvated by these media.
-
Moderate Solubility: Expected in polar, protic solvents like Methanol, Ethanol, and Isopropanol. The polar isoxazole and carbamate groups will interact favorably, but the large non-polar tert-butyl group may limit overall solubility compared to aprotic solvents.
-
Low Solubility: Expected in highly non-polar solvents like Hexane or Heptane. While the Boc group is lipophilic, the polarity of the isoxazole and carbamate functionalities will likely render the molecule poorly soluble in purely aliphatic hydrocarbons.
-
Very Low to Insoluble: Expected in water. The significant lipophilic character imparted by the Boc group will likely dominate, leading to poor aqueous solubility.[11]
This predictive framework is crucial for designing an effective experimental approach, as it helps in selecting an appropriate range of solvents for testing.
Experimental Determination of Thermodynamic Solubility
For synthetic and process chemistry, the thermodynamic solubility is the most relevant parameter. It represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure, where the solution is in equilibrium with the solid phase.[12][13] The "gold standard" for determining thermodynamic solubility is the shake-flask method .[14]
The following diagram and protocol outline a robust, self-validating workflow for this determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol: Shake-Flask Method
Rationale: This protocol is designed to ensure that a true equilibrium is reached and that the concentration of the saturated solution is measured accurately. The use of High-Performance Liquid Chromatography (HPLC) provides high specificity and sensitivity for quantification.[6][15]
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade)
-
2-4 mL glass vials with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Preparation of Vials:
-
Add an excess amount of this compound to a series of glass vials. "Excess" means enough solid will visibly remain undissolved at equilibrium. A starting point is ~10-20 mg. The presence of undissolved solid at the end of the experiment is essential for confirming saturation.[14]
-
Accurately add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.
-
Prepare at least three replicate vials for each solvent to assess reproducibility.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm).
-
Agitate for a sufficient duration to ensure equilibrium is reached. For many compounds, 24 hours is adequate, but 48 hours is often preferred to be certain.[16] The system must reach a state where the rate of dissolution equals the rate of precipitation.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand briefly at the same constant temperature to let heavier solids settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).
-
Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent undissolved microparticles from entering the analytical sample, which would falsely inflate the solubility measurement.
-
-
Sample Analysis (HPLC):
-
Method Development: Develop a suitable HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. The UV detector should be set to a wavelength where the compound has strong absorbance.
-
Calibration: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile). From this stock, create a series of standards of known concentrations to generate a calibration curve.[6]
-
Quantification: Dilute the filtered supernatant from step 3 with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted samples and standards onto the HPLC system.
-
Using the calibration curve, determine the concentration of the compound in the diluted supernatant. Back-calculate to find the concentration in the original, undiluted supernatant. This value is the thermodynamic solubility.
-
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Hexane | Non-Polar | Low | (To be determined) |
| Toluene | Non-Polar, Aromatic | Moderate | (To be determined) |
| Dichloromethane (DCM) | Aprotic, Polar | High | (To be determined) |
| Ethyl Acetate (EtOAc) | Aprotic, Polar | High | (To be determined) |
| Tetrahydrofuran (THF) | Aprotic, Polar | High | (To be determined) |
| Acetone | Aprotic, Polar | High | (To be determined) |
| Acetonitrile (ACN) | Aprotic, Polar | Moderate | (To be determined) |
| Isopropanol (IPA) | Protic, Polar | Moderate | (To be determined) |
| Ethanol (EtOH) | Protic, Polar | Moderate | (To be determined) |
| Methanol (MeOH) | Protic, Polar | Moderate | (To be determined) |
| Water | Protic, Polar | Very Low | (To be determined) |
Interpreting the Results: The experimental data will either validate or refine the predictions based on molecular structure. For instance, a higher-than-expected solubility in alcohols would indicate that the hydrogen bonding capabilities of the isoxazole and carbamate groups are more influential than initially predicted. Conversely, very high solubility in DCM and low solubility in acetonitrile could point to the importance of solvent polarity and hydrogen bond accepting/donating properties.
Causality and Experimental Logic
The choice of the shake-flask method and the specific steps within the protocol are deliberate and grounded in physical chemistry principles.
Caption: Logical Framework for Experimental Choices.
-
Thermodynamic vs. Kinetic Solubility: We prioritize thermodynamic solubility because it reflects the stable state of the system, which is crucial for process design, where conditions are often closer to equilibrium. Kinetic solubility, often measured in high-throughput screens by precipitating a compound from a DMSO stock, can yield supersaturated, metastable solutions.[17][18] These higher, but unstable, values can be misleading for developing robust chemical processes.[17]
-
Use of Excess Solid: The continuous presence of a solid phase is the definition of a saturated solution at equilibrium.[13] Without it, one cannot be certain that the maximum amount of solute has dissolved.
-
Equilibration Time: Dissolution is a kinetic process. Sufficient time must be provided for the system to overcome activation energy barriers and reach a thermodynamic minimum, ensuring the measured concentration is stable and not time-dependent.[16]
-
HPLC over Simple UV-Spec: While UV-Vis spectroscopy is faster, it is non-specific. Impurities in the compound could absorb at the same wavelength, leading to an overestimation of solubility. HPLC separates the target compound from impurities before quantification, ensuring accuracy.[18]
Conclusion and Broader Implications
This guide provides a comprehensive strategy for researchers to systematically evaluate the solubility of this compound in relevant organic solvents. By combining predictive analysis based on molecular structure with a rigorous experimental protocol, scientists can generate the reliable, high-quality data necessary for informed decision-making. This data directly impacts the selection of solvents for synthesis and purification, the design of crystallization processes, and ultimately, the successful and efficient development of novel therapeutics. The principles and methodologies outlined herein are broadly applicable to other key synthetic intermediates in the pharmaceutical industry.
References
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
- Solubility of Things. (n.d.). Isoxazole.
- Saal, C., & Petereit, A. C. (2012).
- Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which.
- Tárkányi, S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Ayan, E., et al. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy.
- Ghasemi, M., & Zendehdel, M. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Higashi, K., et al. (2019). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning.
- Chemistry For Everyone. (2023). How To Predict Solubility Of Organic Compounds? YouTube.
- Hoelke, B., et al. (2009).
- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Chromatography Forum. (2009). how can i test the solubility in hplc please ?.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Al-Ghaban, A., et al. (2012).
- de Campos, V. E., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- Hossain, M. A., & Hasan, I. (2019). Practical Aspects of Solubility Determination in Pharmaceutical Preformulation.
- Moody, C., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Reddit. (2021). Having great trouble with a Boc-protection reaction.
- CymitQuimica. (n.d.). tert-Butyl (5-methylisoxazol-3-yl)
- Akbari, J., et al. (2013).
- Lund University Publications. (n.d.).
- Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives.
- Benchchem. (n.d.). tert-Butyl (5-methylisoxazol-3-yl)
- ResearchGate. (n.d.). The recent progress of isoxazole in medicinal chemistry | Request PDF.
- BLDpharm. (n.d.). 97517-66-3|tert-Butyl (5-methylisoxazol-3-yl)
- Molbase. (n.d.). CAS 97517-66-3: Carbamic acid,N-(5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- NIH. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
- ACS Omega. (2023). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- PubChem. (n.d.). tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)
- ChemBK. (n.d.). tert-Butyl (5-aMinobenzo[d]isoxazol-3-yl)
-
PubMed. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][12][17][18]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction.
-
ResearchGate. (n.d.). (PDF) tert-Butyl carbamate.
-
NIH. (n.d.). tert-Butyl carbamate.
-
PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][8][12]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor.
Sources
- 1. This compound|CAS 97517-66-3 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. CAS 97517-66-3: Carbamic acid,N-(5-methyl-3-isoxazolyl)-, … [cymitquimica.com]
- 11. reddit.com [reddit.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scielo.br [scielo.br]
- 17. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
Methodological & Application
Application Note & Protocol: Synthesis of tert-Butyl (5-methylisoxazol-3-yl)carbamate
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of tert-Butyl (5-methylisoxazol-3-yl)carbamate. This compound is a critical building block and protected intermediate in organic synthesis, particularly valued in medicinal chemistry for the development of novel therapeutic agents.[1] The protocol details the N-protection of 3-amino-5-methylisoxazole using di-tert-butyl dicarbonate (Boc₂O). Included are in-depth discussions on the reaction mechanism, step-by-step experimental procedures, material specifications, safety precautions, and troubleshooting. The aim is to equip researchers, scientists, and drug development professionals with a robust and reproducible method for obtaining high-purity target compounds.
Introduction and Significance
The 5-methylisoxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of pharmacologically active molecules.[1] Protecting the amine functionality of 3-amino-5-methylisoxazole is a crucial step in multi-step syntheses, allowing for selective reactions at other positions of the molecule. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of nucleophilic and basic conditions, and its facile removal under mild acidic conditions.[2][3] The resulting compound, this compound, serves as a versatile intermediate for creating libraries of compounds for screening in drug discovery programs, with potential applications in anti-inflammatory, anticancer, and antimicrobial research.[1]
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-amino-5-methylisoxazole attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the formation of the N-Boc protected product, along with the liberation of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide. A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is used to neutralize the protonated amine and drive the reaction to completion.[4]
Overall Reaction:
Materials and Reagents
Proper reagent and solvent quality is paramount for achieving high yield and purity. All reagents should be of analytical grade or higher.
| Reagent/Material | Grade | Supplier | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 3-Amino-5-methylisoxazole | ≥97% | Sigma-Aldrich | 1072-67-9 | 98.10 | 5.0 g | 50.96 |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich | 24424-99-5 | 218.25 | 12.2 g | 56.05 |
| Triethylamine (TEA) | ≥99.5% | Fisher Scientific | 121-44-8 | 101.19 | 7.8 mL | 56.05 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 | 84.93 | 150 mL | - |
| Saturated aq. NaHCO₃ | ACS Reagent | - | - | - | 50 mL | - |
| Brine (Saturated aq. NaCl) | ACS Reagent | - | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | - | - | - | - | - |
| Ethyl Acetate | ACS Grade | - | 141-78-6 | - | As needed | - |
| Hexanes | ACS Grade | - | 110-54-3 | - | As needed | - |
Detailed Experimental Protocol
This protocol is designed for a 50 mmol scale reaction. Adjustments can be made, but reagent stoichiometry should be maintained.
Step 1: Reaction Setup
-
To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-amino-5-methylisoxazole (5.0 g, 50.96 mmol).
-
Add anhydrous dichloromethane (DCM, 100 mL) to dissolve the starting material. Stir the solution at room temperature (20-25°C).
Step 2: Reagent Addition
-
To the stirred solution, add triethylamine (TEA, 7.8 mL, 56.05 mmol, 1.1 eq).
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 12.2 g, 56.05 mmol, 1.1 eq) in anhydrous DCM (50 mL).
-
Add the Boc₂O solution dropwise to the reaction flask over 15-20 minutes using an addition funnel.
-
Causality Note: Slow addition is crucial to control the exotherm and prevent potential side reactions. The reaction is mildly exothermic, and gas (CO₂) evolution will be observed.[4]
-
Step 3: Reaction Monitoring
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The starting material (3-amino-5-methylisoxazole) is more polar than the Boc-protected product. Visualize spots using a UV lamp (254 nm) and/or potassium permanganate stain. The reaction is complete when the starting material spot is no longer visible.
Step 4: Work-up and Extraction
-
Once the reaction is complete, quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.
-
Causality Note: The NaHCO₃ wash neutralizes any remaining acidic species, and the brine wash helps to remove water from the organic layer, facilitating drying.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 5: Purification
-
The resulting crude residue should be purified by silica gel column chromatography.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product (adsorbed onto a small amount of silica gel for best results) onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate).
-
Collect fractions and combine those containing the pure product as determined by TLC.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a white to off-white solid.
Expected Yield: 85-95%. Expected Melting Point: 54-57°C.[5]
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to final product isolation.
Caption: Workflow for the synthesis of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Low quality or wet reagents/solvents.- Inaccurate stoichiometry. | - Extend reaction time and continue monitoring by TLC.- Use freshly opened or properly stored anhydrous solvents and high-purity reagents.- Carefully re-measure all reagents. |
| Low Yield | - Loss of product during work-up (e.g., emulsions).- Inefficient purification.- Vigorous gas evolution causing material loss. | - If an emulsion forms, add more brine to the separatory funnel.- Ensure proper column packing and gradient elution for chromatography.- Ensure slow, controlled addition of Boc₂O and use a sufficiently large flask. |
| Product is an Oil or Gummy Solid | - Residual solvent.- Impurities present. | - Dry the product under high vacuum for an extended period.- Re-purify by column chromatography or attempt recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). |
Safety Precautions
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
3-Amino-5-methylisoxazole: May be a skin and strong eye irritant.[8][9] Avoid inhalation and contact with skin and eyes.[5]
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable solid, fatal if inhaled, and causes serious eye and skin irritation.[6][7] It may also cause an allergic skin reaction.[7] Handle with extreme care, avoid creating dust, and keep away from ignition sources.[7][10]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Work in a fume hood to avoid inhaling vapors.
-
Triethylamine (TEA): Corrosive and flammable. Causes severe skin burns and eye damage.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7] Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment.[5][7]
References
- Benchchem. Essential Safety and Handling Guide for Di-tert-butyl dicarbonate (Einecs 300-992-8).
- Benchchem. This compound | CAS 97517-66-3.
- Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate.
- PubChem. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172.
- Sigma-Aldrich. SAFETY DATA SHEET - Di-tert-butyl dicarbonate.
- Santa Cruz Biotechnology. Di-tert-butyl Dicarbonate (ca. 30% in Toluene) - Material Safety Data Sheet.
- Novachem. Di-tert-butyl dicarbonate - Safety Data Sheet.
- Haz-Map. 3-Amino-5-methylisoxazole - Hazardous Agents.
-
Manan, F. A., et al. (2017). tert-Butyl carbamate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
- Capot Chemical Co., Ltd. MSDS of 3-Amino-5-methyl-isoxazole.
- CymitQuimica. This compound.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
Sources
- 1. This compound|CAS 97517-66-3 [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Amino-5-methylisoxazole - Hazardous Agents | Haz-Map [haz-map.com]
- 10. dl.novachem.com.au [dl.novachem.com.au]
Application Note: A Practical Guide to the N-Boc Protection of 5-Methylisoxazol-3-amine
Abstract
This comprehensive application note provides a detailed protocol and expert insights for the tert-butyloxycarbonyl (Boc) protection of 5-methylisoxazol-3-amine, yielding tert-butyl (5-methylisoxazol-3-yl)carbamate. 5-Methylisoxazol-3-amine is a critical building block in pharmaceutical synthesis, notably for sulfonamide antibiotics like sulfamethoxazole[1]. Protecting its primary amino group is a fundamental step to prevent unwanted side reactions during subsequent molecular modifications[2]. This guide covers the underlying reaction mechanism, a step-by-step experimental procedure, process optimization strategies, and troubleshooting, designed for researchers in organic synthesis and drug development.
Introduction: The Strategic Importance of Amine Protection
In multi-step organic synthesis, the reactivity of functional groups must be carefully managed. Amines, being both nucleophilic and basic, often require temporary masking to ensure chemoselectivity[2]. The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines due to the stability of the resulting carbamate and the mild, acidic conditions required for its removal[3][4][5].
The Boc group offers several advantages:
-
Stability: The N-Boc product is robust and resistant to most nucleophiles, bases, and catalytic hydrogenation conditions[5][6].
-
Mild Deprotection: It is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid or HCl) that typically do not affect other sensitive functional groups[3][7].
-
High Yields: The protection reaction, typically using di-tert-butyl dicarbonate (Boc₂O), is efficient and generally proceeds in high yields[3][8].
This protocol focuses on the application of these principles to 5-methylisoxazol-3-amine, a heteroaromatic amine whose nucleophilicity can be influenced by the electronic properties of the isoxazole ring.
Reaction Principle and Mechanism
The N-Boc protection of an amine involves its conversion into a carbamate via reaction with Boc anhydride (Boc₂O). The reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of the anhydride[4].
For heteroaromatic amines, which can be less nucleophilic than their aliphatic counterparts, the reaction can be slow. Its efficiency is significantly enhanced by a base and often a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP)[3][7].
The Role of the Catalyst (DMAP): DMAP is a hypernucleophilic acylation catalyst. It first reacts with Boc₂O to form a highly reactive N-tert-butoxycarbonyl-pyridinium intermediate. This intermediate is much more electrophilic than Boc₂O itself. The amine then attacks this activated species, leading to the desired N-Boc product and regenerating the DMAP catalyst[9]. A stoichiometric base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the proton released from the amine, driving the reaction to completion[10].
Caption: DMAP-catalyzed mechanism for N-Boc protection.
Detailed Experimental Protocol
This protocol describes the N-Boc protection of 5-methylisoxazol-3-amine on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (Scale) | Mmol | Equivalents |
| 5-Methylisoxazol-3-amine | C₄H₆N₂O | 98.10 | 0.981 g | 10.0 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 2.40 g | 11.0 | 1.1 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.10 mL | 15.0 | 1.5 |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 122 mg | 1.0 | 0.1 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| Saturated aq. NH₄Cl solution | NH₄Cl | - | 30 mL | - | - |
| Saturated aq. NaHCO₃ solution | NaHCO₃ | - | 30 mL | - | - |
| Brine (Saturated aq. NaCl) | NaCl | - | 30 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - |
| Ethyl Acetate (for TLC) | C₄H₈O₂ | - | As needed | - | - |
| Hexane (for TLC & Chromatography) | C₆H₁₄ | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylisoxazol-3-amine (0.981 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) to the flask. Stir at room temperature until the amine is fully dissolved.
-
Addition of Base and Catalyst: Add triethylamine (2.10 mL, 15.0 mmol) followed by 4-dimethylaminopyridine (122 mg, 1.0 mmol) to the solution.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in a minimal amount of DCM, or add the solid portion-wise over 5 minutes. Note: An exothermic reaction and/or gas evolution (CO₂) may be observed.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes (Typical eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed as indicated by TLC, cool the flask in an ice-water bath and slowly add 30 mL of saturated aqueous NH₄Cl solution to quench the reaction.
-
Work-up & Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30%) to yield this compound as a white solid.
-
Caption: A streamlined workflow for the Boc protection protocol.
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficiently nucleophilic amine. 2. Moisture in the reaction. 3. Inactive reagents. | 1. Ensure DMAP is used; slightly warming the reaction to 40°C can help[3]. 2. Use anhydrous solvent and fresh reagents. 3. Use a fresh bottle of Boc₂O and ensure the base is not old. |
| Formation of Side Products | 1. Double Boc-protection (formation of an imide). 2. Reaction with other nucleophilic sites. | 1. Use only a slight excess of Boc₂O (1.05-1.1 eq). Avoid high temperatures. 2. The Boc protection is generally highly selective for amines. If issues persist, consider alternative protecting groups. |
| Low Isolated Yield | 1. Incomplete reaction. 2. Product loss during work-up or purification. | 1. Allow the reaction to run to completion as confirmed by TLC. 2. Ensure pH is basic before extraction to keep the product in the organic layer. Be careful during column chromatography. |
| Difficulty in Purification | 1. Excess Boc₂O or byproducts co-eluting with the product. | 1. During work-up, a wash with a mild base can help hydrolyze some unreacted Boc₂O. Consider using a scavenger resin to remove excess anhydride before chromatography. |
Characterization
The final product, this compound[11], should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the structure and the presence of the Boc group (a characteristic peak around 1.5 ppm for the 9 protons of the tert-butyl group).
-
Mass Spectrometry (MS): To confirm the molecular weight (M+H⁺ for C₉H₁₄N₂O₃ = 199.10).
-
Melting Point: To assess purity.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
-
Triethylamine has a strong, unpleasant odor and is corrosive. Handle with care.
-
Boc anhydride can be an irritant. Avoid inhalation of dust and skin contact.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (2019). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
MH Chem. (2020). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Taylor, J. D., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
El Kazzouli, S., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
Sources
- 1. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
Application Notes & Protocols: The Strategic Application of tert-Butyl (5-methylisoxazol-3-yl)carbamate in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate field of peptide synthesis, the selection of protecting groups is paramount to achieving high-yield, high-purity target molecules. The concept of orthogonality—the selective removal of one type of protecting group in the presence of others—is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2][3] While the Fmoc/tBu and Boc/Bzl strategies are well-established, the quest for novel protecting groups with unique lability profiles continues, driven by the need to synthesize increasingly complex and modified peptides. This document introduces tert-Butyl (5-methylisoxazol-3-yl)carbamate as a versatile reagent for the protection of amino functionalities, exploring its potential role and application in advanced peptide synthesis workflows. The isoxazole moiety, a five-membered heterocycle, is a common scaffold in medicinal chemistry, valued for its diverse biological activities.[4][5][6][7][8] Its incorporation into a protecting group strategy offers intriguing possibilities for unique cleavage conditions and orthogonality.
Introduction: Rationale for a Novel Protecting Group
The tert-butyloxycarbonyl (Boc) group is a classic, acid-labile protecting group for α-amino functions, forming the basis of the robust Boc/Bzl protection strategy.[9][10][11] This strategy, however, often necessitates the use of hazardous strong acids like hydrogen fluoride (HF) for final deprotection and cleavage from the resin.[10][11] The (5-methylisoxazol-3-yl)carbamate group, structurally related to the Boc group, is proposed here as a novel amino-protecting agent. The core hypothesis is that the isoxazole ring, with its specific electronic properties and susceptibility to certain reagents, can offer a new axis of selective deprotection, potentially under milder or more specific conditions than traditional protecting groups.
Key Advantages & Strategic Value:
-
Potential for Orthogonal Cleavage: The N-O bond within the isoxazole ring is inherently weak and can be cleaved under specific reductive or nucleophilic conditions, potentially leaving acid-labile (e.g., tBu) and base-labile (e.g., Fmoc) groups intact.
-
Tunable Stability: The substitution pattern on the isoxazole ring can be modified to fine-tune the stability and lability of the protecting group.
-
Medicinal Chemistry Integration: The isoxazole scaffold is a recognized pharmacophore, which could be leveraged in specific applications of peptide-drug conjugate development.[4][6]
Chemical Properties and Synthesis
The reagent this compound is a stable, solid compound.[12][13][14] Its synthesis is conceptually straightforward, proceeding from the commercially available 3-amino-5-methylisoxazole.[15][16]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 97517-66-3 | [13][14] |
| Molecular Formula | C₉H₁₄N₂O₃ | [12] |
| Molecular Weight | 198.22 g/mol | [12] |
| Appearance | Off-white to brown solid | [16] |
| Melting Point | 59-61 °C | [16] |
Protocol 1: Synthesis of this compound
This protocol describes the protection of 3-amino-5-methylisoxazole using di-tert-butyl dicarbonate (Boc₂O).
Workflow Diagram:
Caption: Synthesis of the target carbamate reagent.
Methodology:
-
Dissolve 3-amino-5-methylisoxazole (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup by washing with dilute HCl, followed by saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the title compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
We propose the use of a (5-methylisoxazol-3-yl)carbonyl (hereafter "Isox-c") protected amino acid as a novel building block in SPPS. The workflow would involve its incorporation into a peptide chain followed by a unique, selective deprotection step.
Diagram: Orthogonal Protection Strategy
Caption: Proposed orthogonality of the Isox-c group.
Protocol 2: Coupling of an "Isox-c"-Protected Amino Acid
This protocol assumes the prior synthesis of an N-(5-methylisoxazol-3-yl)carbonyl-protected amino acid.
Methodology:
-
Resin Preparation: Start with a pre-loaded resin (e.g., Wang or Rink Amide) with the C-terminal amino acid already attached and its N-terminal protecting group (e.g., Fmoc) removed.
-
Activation: In a separate vessel, dissolve the Isox-c-amino acid (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA, 6.0 eq) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin vessel. Agitate at room temperature for 2 hours.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. Wash as described in step 4.
Protocol 3: Selective Deprotection of the "Isox-c" Group
The key to this strategy is the selective cleavage of the Isox-c group. Based on the chemistry of the isoxazole ring, reductive cleavage is a promising approach.
Methodology (Hypothetical):
-
Resin Swelling: Swell the peptide-resin in a suitable solvent like DMF or N-methyl-2-pyrrolidone (NMP).
-
Deprotection Cocktail: Prepare a deprotection solution. A potential system could be Raney Nickel or another hydrogenation catalyst under a hydrogen atmosphere, or a dissolving metal reduction (e.g., sodium in liquid ammonia, though technically challenging for SPPS). A milder alternative could involve nucleophilic attack followed by fragmentation.[17][18]
-
Reaction: Add the deprotection cocktail to the resin and agitate at room temperature. Reaction progress should be monitored by taking small resin samples and performing a Kaiser test to detect the presence of a free primary amine.
-
Washing: Once the reaction is complete (Kaiser test positive), drain the vessel and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of the deprotection reagents.
-
Next Step: The peptide-resin with a newly free N-terminus is now ready for the next coupling cycle.
Discussion and Future Outlook
The use of this compound and its derived "Isox-c" protecting group represents a theoretical yet promising advancement in peptide synthesis. The primary advantage lies in the potential for a new orthogonal deprotection scheme, which is critical for the synthesis of complex peptides, cyclic peptides, and peptide-drug conjugates.
Causality and Experimental Design:
-
Choice of Reagents: The choice of a reductive cleavage method is based on the known susceptibility of the isoxazole N-O bond to hydrogenation. This provides a clear mechanistic basis for the proposed deprotection protocol.
-
Self-Validation: Each protocol includes validation steps. In synthesis, purification and characterization (NMR, MS) would confirm the structure. In SPPS, the Kaiser test provides a reliable qualitative check for the presence or absence of free primary amines, validating the success of both the coupling and deprotection steps.
Further research is required to optimize the deprotection conditions to ensure they are mild enough not to affect other side-chain protecting groups and to synthesize a range of Isox-c protected amino acids to evaluate their stability and reactivity. The successful implementation of this strategy would add a valuable new tool to the arsenal of the peptide chemist, enabling more complex and innovative molecular designs.
References
- Barany, G., & Merrifield, R. B. (n.d.). A new amino protecting group removable by reduction.
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).[Link]
-
Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.[Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.[Link]
- Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10.
-
Barmade, M. A., et al. (2016). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2863-2883. [Link]
-
RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.[Link]
-
Spandidos Publications. (2025). Isoxazole Derivative: Significance and symbolism.[Link]
- BenchChem. (2025).
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.[Link]
-
ScienceDirect. (2004). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones.[Link]
- ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
-
Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]
- Ghosh, K., & Lubell, W. D. (n.d.). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
- Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society.
-
PubChem. (n.d.). Ethyl (5-methylisoxazol-3-yl)carbamate.[Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage.[Link]
-
Molbase. (n.d.). CAS 97517-66-3: Carbamic acid,N-(5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester.[Link]
-
Springer Protocols. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.[Link]
- ResearchGate. (n.d.).
-
Chemsrc. (n.d.). 3-Amino-5-methylisoxazole | CAS#:1072-67-9.[Link]
-
Academia.edu. (n.d.). (PDF) Amino Protecting Groups Stability.[Link]
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. wisdomlib.org [wisdomlib.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. 97517-66-3|this compound|BLD Pharm [bldpharm.com]
- 14. CAS 97517-66-3: Carbamic acid,N-(5-methyl-3-isoxazolyl)-, … [cymitquimica.com]
- 15. 3-Amino-5-methylisoxazole | CAS#:1072-67-9 | Chemsrc [chemsrc.com]
- 16. 3-Amino-5-methylisoxazole CAS#: 1072-67-9 [m.chemicalbook.com]
- 17. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
The Strategic Synthesis of tert-Butyl (5-methylisoxazol-3-yl)carbamate: A Key Intermediate for Novel FLT3 Inhibitors in Acute Myeloid Leukemia
Introduction: Targeting FLT3 in the Precision Oncology Era
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[1] In the context of oncology, particularly Acute Myeloid Leukemia (AML), mutations in the FLT3 gene are among the most common genetic alterations, occurring in approximately 30% of patients.[1] These mutations, most frequently internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of the kinase, driving uncontrolled proliferation of leukemic cells and are associated with a poor prognosis.[1][2] Consequently, FLT3 has emerged as a critical therapeutic target, and the development of potent and selective FLT3 inhibitors has transformed the treatment landscape for this aggressive malignancy.[2][3]
The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities.[4] Its incorporation into kinase inhibitors can offer favorable properties such as improved potency and selectivity. This application note provides a detailed guide on the synthesis and application of tert-Butyl (5-methylisoxazol-3-yl)carbamate , a crucial intermediate for the development of next-generation FLT3 inhibitors. We will elucidate the synthetic pathway, provide detailed protocols, and discuss the rationale behind its use as a strategic building block in the quest for more effective AML therapies.
The Role of this compound in FLT3 Inhibitor Synthesis
The title compound serves as a protected form of 3-amino-5-methylisoxazole. The tert-butoxycarbonyl (Boc) protecting group is instrumental in synthetic chemistry for several reasons:
-
Stability: It is stable to a wide range of reaction conditions, including those involving nucleophiles and bases.
-
Masking Reactivity: It effectively masks the nucleophilicity of the amine, preventing unwanted side reactions during subsequent chemical transformations on other parts of the molecule.
-
Facile Cleavage: The Boc group can be readily removed under acidic conditions, cleanly liberating the free amine for the final coupling steps in the synthesis of the target inhibitor.
The 5-methylisoxazole moiety itself is a key pharmacophore. Research has demonstrated that derivatives of 5-methylisoxazole can be developed into highly potent and selective FLT3 inhibitors.[5] The strategic placement of substituents on the isoxazole ring and the nature of the linkage at the 3-position are critical for achieving high-affinity binding to the ATP-binding pocket of the FLT3 kinase.
Synthetic Pathway and Protocols
The synthesis of this compound is a two-step process starting from the synthesis of its precursor, 3-amino-5-methylisoxazole.
Part 1: Synthesis of 3-amino-5-methylisoxazole
The synthesis of 3-amino-5-methylisoxazole can be achieved through a multi-step process starting from readily available materials like ethyl acetate and acetonitrile. A patented method involves the formation of acetoacetonitrile, conversion to a hydrazone, and subsequent cyclization with hydroxylamine.[6]
Experimental Protocol: Synthesis of 3-amino-5-methylisoxazole[6]
-
Step 1: Formation of Acetoacetonitrile: Acetonitrile is reacted with a strong metal base (e.g., sodium hydride) to generate the corresponding anion, which then undergoes a condensation reaction with ethyl acetate to yield acetoacetonitrile.
-
Step 2: Hydrazone Formation: The resulting acetoacetonitrile is reacted with p-toluenesulfonyl hydrazide in an alcohol solvent under reflux to form the corresponding hydrazone.
-
Step 3: Cyclization to 3-amino-5-methylisoxazole: The hydrazone is then treated with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. Heating this mixture promotes a ring-closing reaction to yield the final product, 3-amino-5-methylisoxazole. The product can be isolated and purified using standard techniques such as extraction and crystallization.
Part 2: Synthesis of this compound
This step involves the protection of the amino group of 3-amino-5-methylisoxazole with a Boc group using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Boc Protection of 3-amino-5-methylisoxazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-5-methylisoxazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq), to the solution.
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Purpose |
| 3-amino-5-methylisoxazole | 98.10 | 1.0 | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | Boc-protecting agent |
| Triethylamine (TEA) | 101.19 | 1.2 | Base to neutralize acid formed |
| Dichloromethane (DCM) | 84.93 | - | Solvent |
Table 1: Reagents for the synthesis of this compound.
Diagram 1: Synthetic workflow for this compound.
Application in the Synthesis of a Potent FLT3 Inhibitor
Once synthesized, this compound is a versatile intermediate. The next step in the synthesis of a final FLT3 inhibitor typically involves the deprotection of the Boc group to reveal the free amine, followed by a coupling reaction. For instance, the amine can be reacted with an appropriate electrophile to form a urea, amide, or other linkage that is crucial for binding to the FLT3 kinase.
A series of potent FLT3 inhibitors based on a 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide scaffold have been developed.[5] While this particular series involves linkage at the 4-position of the isoxazole, the principle of using a protected 5-methylisoxazole amine as a key building block is directly applicable.
Representative Protocol: Deprotection and Urea Formation
-
Boc Deprotection: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir the mixture at room temperature until TLC analysis indicates complete deprotection. Remove the solvent and excess acid under reduced pressure to obtain the amine salt.
-
Urea Formation: The resulting 3-amino-5-methylisoxazole salt is then coupled with a substituted phenyl isocyanate in an aprotic solvent like THF or DMF in the presence of a base (e.g., DIPEA) to neutralize the salt. The reaction is typically stirred at room temperature until completion. The final product, a potent FLT3 inhibitor, can be purified by column chromatography or preparative HPLC.
Diagram 2: General application workflow of the intermediate to form a final FLT3 inhibitor.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
| Analytical Method | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation. | Signals corresponding to the methyl group on the isoxazole ring, the isoxazole proton, the NH proton of the carbamate, and the nine equivalent protons of the tert-butyl group. |
| LC-MS | Purity assessment and molecular weight confirmation. | A prominent peak corresponding to the mass of the protonated molecule [M+H]⁺. |
| HPLC | Quantitative purity analysis. | A single major peak indicating high purity, with minimal impurity peaks.[7] |
| FT-IR | Identification of functional groups. | Characteristic absorption bands for N-H stretching, C=O stretching of the carbamate, and C=N stretching of the isoxazole ring. |
Table 2: Analytical methods for the characterization of this compound.
Mechanism of FLT3 Inhibition
FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain.[8]
-
Type I inhibitors bind to the active "DFG-in" conformation of the kinase. These inhibitors are effective against both FLT3-ITD and FLT3-TKD mutations.[2][8] Crenolanib is an example of a selective Type I inhibitor.[9]
-
Type II inhibitors bind to the inactive "DFG-out" conformation. While often highly potent against FLT3-ITD, they can be less effective against TKD mutations that stabilize the active conformation.[8]
The ultimate goal of FLT3 inhibition is to block the autophosphorylation of the FLT3 receptor, thereby shutting down the downstream signaling pathways (such as STAT5, RAS/MAPK, and PI3K/AKT) that drive leukemic cell proliferation and survival.[1][2] This leads to cell cycle arrest and apoptosis in the malignant cells.[1]
Diagram 3: Simplified FLT3 signaling pathway and the point of inhibition.
Safety and Handling
As with all laboratory chemicals, this compound and its precursors should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
The synthesis of this compound represents a key strategic step in the development of novel FLT3 inhibitors for the treatment of Acute Myeloid Leukemia. The use of the Boc protecting group allows for controlled and efficient synthetic routes to complex molecules containing the pharmacologically important 5-methylisoxazole scaffold. The protocols and rationale outlined in this application note provide a solid foundation for researchers and drug development professionals working to create the next generation of targeted therapies for AML, with the ultimate goal of overcoming drug resistance and improving patient outcomes.
References
- Levis, M. J. (2023). FLT3: A 35-Year Voyage from Discovery to the Next Generation of Targeted Therapy in AML.
-
Abdul Manan, F., et al. (2018). tert-Butyl carbamate. IUCrData, 3(9), x181335.
- Im, D., et al. (2020). Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. European Journal of Medicinal Chemistry, 192, 112185.
- Perl, A. E. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11133–11157.
- Google Patents. (2011).
-
VJHemOnc – Video Journal of Hematology & Oncology. (2023). FLT3 inhibitors as MRD-guided salvage treatment for molecular failure in FLT3-mutated AML. [Link]
- Li, Y., et al. (2023). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Marine Drugs, 21(5), 289.
-
ResearchGate. (2023). (PDF) tert-Butyl carbamate. [Link]
-
VJHemOnc – Video Journal of Hematology & Oncology. (2024). FLT3 inhibitors: revolutionizing the management of AML. [Link]
-
National Center for Biotechnology Information. (n.d.). Crenolanib. PubChem Compound Database. [Link]
- Google Patents. (2018). Preparation method of 3-amino-5-methyl isoxazole.
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]
- Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML)
-
Wikipedia. (n.d.). Crenolanib. [Link]
- Papayannidis, C., et al. (2023). Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia.
- Smith, C. C., et al. (2014). Crenolanib is a selective type I pan-FLT3 inhibitor. Proceedings of the National Academy of Sciences, 111(14), 5319-5324.
- ASH Publications. (2013). Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. Blood, 121(22), 4463-4468.
-
ASH Publications. (2013). Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. [Link]
Sources
- 1. Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Buy Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate | 2098004-96-5 [smolecule.com]
- 5. Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Crenolanib - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
Application Notes and Protocols: Methodology for the Deprotection of tert-Butyl (5-methylisoxazol-3-yl)carbamate
Introduction: Strategic Unmasking of a Privileged Heterocycle
In the landscape of modern drug discovery and development, the 3-amino-5-methylisoxazole scaffold is a cornerstone heterocyclic motif. It is a critical pharmacophore in numerous therapeutic agents, most notably in the synthesis of sulfonamide antibiotics like sulfamethoxazole.[1][2] The strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules incorporating this fragment. The tert-butoxycarbonyl (Boc) group is a preferred choice for masking the 3-amino functionality due to its broad stability towards nucleophiles and basic conditions, which allows for selective transformations elsewhere in the molecule.[3][4]
This guide provides a comprehensive overview of the methodologies for the deprotection of tert-butyl (5-methylisoxazol-3-yl)carbamate to yield the parent amine, 3-amino-5-methylisoxazole. We will delve into the mechanistic underpinnings of the most effective protocols, offer field-proven, step-by-step procedures, and discuss the critical parameters that ensure high-yield, clean conversions. The stability of the isoxazole ring under the prescribed conditions is a key consideration, and the methods presented are chosen to preserve the integrity of this core structure.[5]
Core Principles: The Chemistry of Boc Deprotection
The cleavage of the Boc group is fundamentally an acid-catalyzed hydrolysis of a carbamate.[6] The process relies on the lability of the C-O bond connecting the tert-butyl group to the carbamate oxygen, which is readily cleaved under acidic conditions to form a stable tertiary carbocation.
The General Acid-Catalyzed Mechanism
The deprotection proceeds through a well-established three-step sequence:
-
Protonation: The carbamate carbonyl oxygen is protonated by a strong acid (e.g., TFA, HCl), enhancing the electrophilicity of the carbonyl carbon.[7][8]
-
C-O Bond Cleavage: The protonated intermediate undergoes unimolecular cleavage, eliminating the highly stable tert-butyl carbocation and forming a transient carbamic acid.[7][9]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[7][8] The liberated amine is then typically protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.
Caption: Acid-catalyzed mechanism for Boc group removal.
A Critical Consideration: The Fate of the tert-Butyl Cation
The liberated tert-butyl cation is a potent electrophile and its fate can impact the purity of the final product. It can:
-
Deprotonate: Lose a proton to form isobutylene gas, which simply bubbles out of the reaction mixture.[7][10]
-
Alkylate: React with any nucleophiles present, including the solvent, trace water, or even electron-rich sites on the starting material or product.[9] This side-reaction can generate undesirable impurities. The use of "scavengers" like anisole or thiophenol can be employed to trap the cation and mitigate this issue, although for a relatively simple substrate like 3-amino-5-methylisoxazole, this is often unnecessary.[3]
Deprotection Methodologies: A Comparative Guide
The choice of deprotection reagent is dictated by the overall chemical architecture of the molecule and the presence of other acid-sensitive functional groups. For this compound, several robust methods are available.
| Method | Reagent(s) | Solvent(s) | Temp. | Pros | Cons / Considerations |
| 1. Standard TFA | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | RT | Highly effective, fast, volatile reagents are easy to remove.[6][11] | Harsh acidity may affect other sensitive groups. TFA is corrosive and relatively expensive. |
| 2. HCl in Organic Solvent | Hydrochloric Acid (e.g., 4M solution) | 1,4-Dioxane, Ethyl Acetate | RT | Cost-effective, common lab reagent, product often precipitates as the pure HCl salt.[11][12] | Dioxane is a peroxide-former. May be slower than TFA. |
| 3. Mild Aqueous Acid | 85% Phosphoric Acid (H₃PO₄) | Water, co-solvents | RT-50°C | Environmentally benign, excellent for substrates with other acid-labile groups (e.g., esters, ethers).[3][13] | Slower reaction times, work-up requires careful neutralization and extraction. |
| 4. Oxalyl Chloride | Oxalyl Chloride / Methanol | Methanol (MeOH) | RT | Very mild, non-acidic (in the traditional sense), tolerates a wide range of functional groups.[14][15][16] | Requires stoichiometric reagent, mechanism is more complex, potential for side reactions if not controlled. |
Experimental Protocols
The following protocols are designed as self-validating systems. Researchers should always monitor reaction progress by an appropriate analytical method (e.g., TLC, LC-MS) to confirm the consumption of starting material before proceeding to work-up.
Caption: Generalized workflow for Boc deprotection.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most widely applied and reliable method for routine Boc deprotection.
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.
-
To the stirred solution at room temperature, add TFA (5-10 eq). A common approach is to use a 1:1 mixture of DCM:TFA.[17]
-
Stir the reaction at room temperature for 1-3 hours. Effervescence (CO₂ evolution) may be observed.[8]
-
Monitor the reaction to completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the bulk of the DCM and excess TFA.
-
Re-dissolve the residue in DCM or ethyl acetate. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (to neutralize residual acid and liberate the free amine).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 3-amino-5-methylisoxazole.
-
Protocol 2: 4M Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a cost-effective alternative to TFA and often yields the product as a crystalline hydrochloride salt, which can be a convenient form for storage and handling.
-
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane (commercially available or prepared)
-
Diethyl ether or n-heptane
-
-
Procedure:
-
Dissolve the this compound (1.0 eq) in a minimal amount of 1,4-dioxane or methanol.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 eq of HCl) to the solution at room temperature.
-
Stir the mixture for 2-6 hours. In many cases, the hydrochloride salt of the product will precipitate from the solution.
-
Monitor the reaction to completion by TLC or LC-MS (a sample must be neutralized before injection).
-
Upon completion, the precipitated solid can be collected by filtration, washed with cold diethyl ether or n-heptane, and dried under vacuum.
-
Alternatively, the solvent can be removed in vacuo. The resulting solid can be triturated with diethyl ether to afford the 3-amino-5-methylisoxazole hydrochloride salt.
-
Conclusion and Best Practices
The deprotection of this compound is a critical transformation for advancing synthetic routes in medicinal chemistry. The choice between strong acidolysis with TFA or HCl and milder, more selective methods depends on the specific molecular context. For the parent compound, both TFA and HCl methods are highly robust and reliable. Key best practices include using anhydrous solvents to prevent unwanted side reactions, thoroughly monitoring the reaction to avoid over-exposure to harsh conditions, and performing a careful work-up to isolate the product in the desired form—either as the free base or a stable salt. By understanding the underlying mechanisms and adhering to these detailed protocols, researchers can confidently and efficiently unmask the 3-amino-5-methylisoxazole core for subsequent synthetic elaboration.
References
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
-
Margetić, D. & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. Retrieved from [Link]
-
Wang, S., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. Retrieved from [Link]
-
Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. (2025). ResearchGate. Retrieved from [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Stack Exchange. Retrieved from [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
- Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
-
Gyamfi, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved from [Link]
-
Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. (2025). ResearchGate. Retrieved from [Link]
-
Gyamfi, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. The Royal Society of Chemistry. Retrieved from [Link]
-
pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Retrieved from [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Retrieved from [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). SciSpace. Retrieved from [Link]
-
Synthetic reactions using isoxazole compounds. (n.d.). Retrieved from [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (2025). ResearchGate. Retrieved from [Link]
- Process for the manufacture of 3-amino-5-methylisoxazole. Google Patents.
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Construction of Isoxazole ring: An Overview. (2024). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Retrieved from [Link]
-
Isoxazole. Wikipedia. Retrieved from [Link]
-
Behaviour of 3-amino-5-methylisoxazole. ResearchGate. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. Retrieved from [Link]
Sources
- 1. Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information [mdpi.com]
- 2. biosynth.com [biosynth.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. This compound|CAS 97517-66-3 [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xray.uky.edu [xray.uky.edu]
- 16. scispace.com [scispace.com]
- 17. rsc.org [rsc.org]
Application Note & Protocol: A Scalable Synthesis of tert-Butyl (5-methylisoxazol-3-yl)carbamate
Abstract
This document provides a comprehensive, in-depth guide for the scale-up synthesis of tert-butyl (5-methylisoxazol-3-yl)carbamate, a key intermediate in pharmaceutical development. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing a robust and scalable process. This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and safety considerations necessary for successful implementation in a laboratory or pilot plant setting. The synthesis is a two-step process commencing with the formation of 3-amino-5-methylisoxazole, followed by the protection of the amino group using di-tert-butyl dicarbonate (Boc-anhydride).
Introduction
The 5-methylisoxazole scaffold is a significant heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in peptide synthesis, due to its stability under various conditions and its facile removal under acidic conditions.[3][4][5] The target molecule, this compound, serves as a versatile building block for the synthesis of more complex, pharmacologically active molecules.[2] This application note details a scalable and efficient synthesis route, addressing common challenges encountered during scale-up.
Synthetic Strategy & Mechanistic Overview
The overall synthetic approach is a two-step process designed for efficiency and scalability.
Step 1: Synthesis of 3-Amino-5-methylisoxazole
The initial step involves the synthesis of the core isoxazole ring. Several methods for the synthesis of 3-amino-5-methylisoxazole have been reported, often involving the cyclization of a nitrile compound with a hydroxylamine derivative.[6][7][8][9] The chosen method for this protocol is the reaction of a suitable nitrile precursor with hydroxylamine hydrochloride in the presence of a base. This method is advantageous due to the availability of starting materials and generally good yields.[6][7]
Step 2: Boc Protection of 3-Amino-5-methylisoxazole
The second step is the protection of the amino group of 3-amino-5-methylisoxazole using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the Boc protecting group onto an amine.[3][5][10] The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide as byproducts.[11] The use of a base, such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP), can facilitate the reaction.[3][12]
Visualizing the Workflow
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Scale-up Synthesis of 3-Amino-5-methylisoxazole
This protocol is adapted from established literature procedures.[6][7]
Materials:
| Reagent | CAS No. | Molecular Weight | Quantity (molar eq.) |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | 1.2 |
| Potassium Carbonate | 584-08-7 | 138.21 | 3.0 |
| 3-Oxobutanenitrile (Acetoacetonitrile) | 2469-99-0 | 83.09 | 1.0 |
| Toluene | 108-88-3 | 92.14 | Solvent |
| Anhydrous Ferric Chloride | 7705-08-0 | 162.20 | 0.1 |
| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | For pH adjustment |
| 30% Sodium Hydroxide Solution | 1310-73-2 | 40.00 | For pH adjustment |
| Water | 7732-18-5 | 18.02 | Solvent |
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (3.0 eq) to water.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add 3-oxobutanenitrile (1.0 eq) to the mixture.
-
Heat the reaction mixture to 60°C and maintain for 6 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction to room temperature and add toluene to extract the product.
-
Separate the aqueous layer. To the organic layer, add anhydrous ferric chloride (0.1 eq).
-
Heat the mixture to reflux and collect the water using a Dean-Stark apparatus until the theoretical amount of water is removed.
-
Cool the reaction mixture and adjust the pH to 1-2 with concentrated hydrochloric acid.
-
Stir for 1 hour, then separate and discard the organic layer.
-
Adjust the pH of the aqueous layer to 11-13 with 30% sodium hydroxide solution. A precipitate will form.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-amino-5-methylisoxazole as a light-yellow crystalline solid.
Expected Yield: 75-80% Purity (HPLC): >98%
Step 2: Scale-up Synthesis of this compound
This protocol is based on standard Boc protection procedures.[3][5]
Materials:
| Reagent | CAS No. | Molecular Weight | Quantity (molar eq.) |
| 3-Amino-5-methylisoxazole | 1072-67-9 | 98.10 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 1.1 |
| Sodium Bicarbonate | 144-55-8 | 84.01 | 1.5 |
| Acetonitrile | 75-05-8 | 41.05 | Solvent |
| Water | 7732-18-5 | 18.02 | Solvent |
Procedure:
-
In a reaction vessel, dissolve 3-amino-5-methylisoxazole (1.0 eq) in a mixture of acetonitrile and water.
-
Add sodium bicarbonate (1.5 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in acetonitrile to the reaction mixture while maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.
Expected Yield: 85-95% Purity (HPLC): >99%
Process Safety Considerations
Di-tert-butyl dicarbonate (Boc₂O):
-
Hazards: Fatal if inhaled, causes serious eye damage, and may cause an allergic skin reaction.[13][14] It is also a flammable solid.[14][15] Bottles may build up internal pressure due to slow decomposition, especially in the presence of moisture.[3]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][16] In case of inhalation, move the person to fresh air and seek immediate medical attention.[13][14]
-
Storage: Store in a cool, dry place away from moisture and sources of ignition.[15] It is typically sold and stored in plastic bottles to prevent pressure buildup.[3]
3-Amino-5-methylisoxazole:
-
Hazards: May cause respiratory irritation.[16] Avoid contact with skin and eyes.[16]
-
Handling: Use personal protective equipment. Avoid dust formation.[16]
-
Storage: Store in a cool, dry, and well-ventilated place.[16]
General Precautions:
-
All reactions should be carried out in a well-ventilated fume hood.
-
Ensure that appropriate fire extinguishing equipment is readily available.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[13][14][15]
Analytical Methods
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of both reaction steps. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of reaction conversion and purity of the product.
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Melting Point: To assess the purity of the final product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the temperature. Ensure efficient stirring. |
| Loss of product during workup. | Optimize the extraction and precipitation steps. Ensure the pH is correctly adjusted. | |
| Step 2: Incomplete Reaction | Insufficient Boc₂O. | Use a slight excess of Boc₂O (1.1-1.2 eq). |
| Low reaction temperature. | Ensure the reaction is allowed to warm to room temperature and stir for an adequate amount of time. | |
| Product Purity Issues | Presence of starting material. | Optimize the purification step (recrystallization). Ensure the reaction has gone to completion. |
| Formation of byproducts. | In the Boc protection step, slow addition of Boc₂O at low temperature can minimize side reactions. |
Conclusion
The protocols detailed in this application note provide a reliable and scalable method for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate for further synthetic applications. The provided troubleshooting guide should assist in overcoming common challenges encountered during scale-up.
References
-
Carl ROTH. (2024, May 13). Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. (2016, March 1). [Link]
- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
- CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.
-
Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. ResearchGate. (2025, August 7). [Link]
-
PrepChem.com. Synthesis of 3-amino-5-(t-butyl)isoxazole. [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]
- DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
-
YouTube. (2015, October 25). Di-tert-butyl dicarbonate. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. (2015, January 7). [Link]
-
Wikipedia. Carbamate. [Link]
-
Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. [Link]
-
MSDS of 3-Amino-5-methyl-isoxazole. (2008, October 23). [Link]
-
Homework.Study.com. Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. [Link]
-
ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
-
Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Catalysis Science & Technology (RSC Publishing). (2021, September 2). [Link]
-
Kinetics of Carbamate Formation and Breakdown. ResearchGate. (2025, August 6). [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2025, August 8). tert-Butyl carbamate. [Link]
-
ResearchGate. Behaviour of 3-amino-5-methylisoxazole and... | Download Scientific Diagram. [Link]
- Google Patents.
Sources
- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 2. This compound|CAS 97517-66-3 [benchchem.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 7. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 8. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]
- 9. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. homework.study.com [homework.study.com]
- 12. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. capotchem.cn [capotchem.cn]
Application Note: High-Purity Isolation of tert-Butyl (5-methylisoxazol-3-yl)carbamate via Automated Flash Column Chromatography
Introduction
tert-Butyl (5-methylisoxazol-3-yl)carbamate is a pivotal building block in contemporary medicinal chemistry and drug development.[1][2] Its structural motif, featuring a Boc-protected amine on a 5-methylisoxazole scaffold, is integral to the synthesis of a diverse range of pharmacologically active agents, including those with potential anti-inflammatory, anticancer, and antimicrobial properties.[1] The tert-butyloxycarbonyl (Boc) protecting group is crucial for directing synthetic pathways, enabling selective reactions at other molecular sites.[1] Given its role as a key intermediate, the purity of this compound is paramount to ensure the fidelity and success of subsequent synthetic transformations. This application note provides a detailed, field-proven protocol for the efficient purification of this carbamate using automated flash column chromatography, a technique that offers significant advantages in speed and reproducibility over traditional gravity-fed methods.[3]
Understanding the Purification Challenge
The primary challenge in the purification of this compound lies in the removal of unreacted starting materials, primarily 5-methylisoxazol-3-amine, and byproducts from the Boc-protection reaction, such as di-tert-butyl dicarbonate (Boc)₂O and its derivatives. The target compound, while moderately polar, shares some chromatographic characteristics with these impurities, necessitating a well-optimized separation method. The inherent basicity of the isoxazole nitrogen and the secondary amine can lead to peak tailing on standard silica gel, an issue that can be mitigated through the use of mobile phase modifiers.[4]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is foundational to developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₃ | [2] |
| Molecular Weight | 198.22 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from typical carbamates |
| Solubility | Soluble in ethyl acetate, dichloromethane, methanol | [1][5] |
Part 1: Pre-Purification and Method Development
Thin-Layer Chromatography (TLC) for Solvent System Optimization
The cornerstone of a successful column chromatography separation is the selection of an appropriate mobile phase.[4] This is most efficiently achieved through preliminary analysis using Thin-Layer Chromatography (TLC).
Protocol: TLC Analysis
-
Plate Preparation: Use silica gel 60 F₂₅₄ pre-coated TLC plates.[6][7]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in dichloromethane or ethyl acetate.
-
Spotting: Apply a small spot of the dissolved crude mixture to the baseline of the TLC plate. For comparison, also spot the starting amine if available.
-
Eluent Systems: Develop the TLC plates in a sealed chamber with various solvent systems. A good starting point for moderately polar compounds like carbamates is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[8]
-
Test a gradient of polar to non-polar ratios (e.g., 10%, 20%, 30%, 40% ethyl acetate in hexanes).
-
-
Visualization: After development, visualize the spots under UV light (254 nm) and by staining with a suitable agent such as potassium permanganate or p-anisaldehyde to detect UV-inactive impurities.[7]
-
Rf Calculation and Selection: The ideal solvent system will provide good separation between the product spot and any impurities, with the product having an Rƒ value between 0.2 and 0.4 for optimal column chromatography separation.[9]
A typical observation for this compound is that a solvent system of 20-30% Ethyl Acetate in Hexanes provides adequate separation.[1][10] For persistent peak tailing of the starting amine, the addition of a small amount of triethylamine (0.5%) to the mobile phase can be beneficial.[4]
Part 2: Automated Flash Column Chromatography Protocol
This protocol is designed for an automated flash chromatography system, which provides superior control over flow rate and gradient formation compared to manual setups.[11]
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel, 40-63 µm particle size |
| Mobile Phase A | Hexanes (or Petroleum Ether) |
| Mobile Phase B | Ethyl Acetate |
| Sample Loading | Dry loading with silica gel |
| Detection | UV-Vis Detector (monitoring at 254 nm) |
| Column | Appropriate size for the scale of purification |
Experimental Workflow
Caption: Automated Flash Chromatography Workflow for Purification.
Step-by-Step Methodology
-
Column Selection and Packing: Choose a column size appropriate for the amount of crude material. For every 1 gram of crude material, use approximately 40-80 grams of silica gel. Ensure the column is properly packed to avoid channeling.[12]
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.
-
Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.[9] This dry loading technique generally results in better peak resolution compared to liquid injection.
-
-
System Setup and Equilibration:
-
Install the packed column onto the automated flash chromatography system.
-
Equilibrate the column with the initial mobile phase composition (e.g., 5% Ethyl Acetate in Hexanes) for at least 3-5 column volumes. This ensures a stable baseline before sample injection.
-
-
Sample Loading: Carefully transfer the dry-loaded sample onto the top of the equilibrated column bed.
-
Elution and Fraction Collection:
-
Begin the purification run. A common and effective strategy is to use a linear gradient.
-
Suggested Gradient Profile:
-
0-2 Column Volumes (CV): Isocratic at 5% Ethyl Acetate in Hexanes (to elute non-polar impurities).
-
2-12 CV: Linear gradient from 5% to 40% Ethyl Acetate in Hexanes.
-
12-15 CV: Isocratic at 40% Ethyl Acetate in Hexanes (to ensure the product has fully eluted).
-
-
Set the UV detector to monitor at 254 nm, as the isoxazole ring is UV active. Configure the fraction collector to trigger based on the UV signal.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Part 3: Results, Troubleshooting, and Validation
Expected Results
A successful purification will yield this compound with a purity of >98% as determined by ¹H NMR and LC-MS. The isolated product should be a white to off-white solid. A typical purification of a 5-gram crude sample might yield 4.2 grams of pure product (84% recovery).
Data Summary
| Parameter | Value |
| Crude Mass | 5.0 g |
| Isolated Mass | 4.2 g |
| Yield | 84% |
| Purity (¹H NMR) | >98% |
| Purity (LC-MS) | >98% |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider a shallower gradient. |
| Peak Tailing | Acidic silica interacting with basic nitrogens. | Add 0.5% triethylamine to the mobile phase to neutralize active sites on the silica.[4] |
| Product Elutes with Solvent Front | Mobile phase is too polar. | Decrease the initial percentage of ethyl acetate in the mobile phase. |
| Product Does Not Elute | Mobile phase is not polar enough. | Increase the final percentage of ethyl acetate in the gradient. Consider adding a small amount of methanol (1-5%) to the ethyl acetate for very stubborn compounds.[8] |
Self-Validating System
The protocol's integrity is maintained through continuous in-process checks:
-
TLC as a Predictive Tool: The initial TLC analysis validates the chosen solvent system's efficacy before committing to the larger-scale column.
-
Real-Time UV Monitoring: The UV chromatogram provides immediate feedback on the separation's progress and success.
-
Post-Column Fraction Analysis: TLC of the collected fractions confirms the purity of the pooled material, ensuring that only high-purity fractions are combined.
References
-
Abdul Manan, F., et al. (2017). tert-Butyl carbamate. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. [Link]
- Google Patents. WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.
-
SciSpace. Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
CROMlab. The Acclaim Carbamate Column—A Superior Solution. [Link]
-
Unknown. How to run column chromatography. [Link]
-
VanVeller Lab, Department of Chemistry. Resources. [Link]
-
Waters. Waters Alliance System for Carbamate Analysis Method Guide. [Link]
-
Reddit. TLC Seperation of N-Boc thiol. [Link]
-
Chrom Tech, Inc. Flash Chromatography Explained: A Comprehensive Guide. [Link]
-
U.S. Environmental Protection Agency. Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Biotage. How to work smarter with flash column chromatography. [Link]
-
Scholars Research Library. Der Pharma Chemica. [Link]
-
PubChem. Ethyl (5-methylisoxazol-3-yl)carbamate. [Link]
-
Molbase. CAS 97517-66-3: Carbamic acid,N-(5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester. [Link]
-
PubMed. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][13]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. [Link]
Sources
- 1. This compound|CAS 97517-66-3 [benchchem.com]
- 2. CAS 97517-66-3: Carbamic acid,N-(5-methyl-3-isoxazolyl)-, … [cymitquimica.com]
- 3. chromtech.com [chromtech.com]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chromatography [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
- 10. tert-Butyl [(4-fluoro-3-isopropoxyisoxazol-5-yl)methyl](phenylsulfonyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
Application Notes and Protocols: The Versatility of 5-Methylisoxazole Derivatives in Modern Medicinal Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in the design of novel therapeutic agents. Among the various substituted isoxazoles, the 5-methylisoxazole moiety has emerged as a particularly valuable building block, underpinning the structure of several approved drugs and a multitude of clinical candidates. This guide provides an in-depth exploration of the applications of 5-methylisoxazole derivatives, complete with detailed synthetic protocols and methodologies for their biological evaluation, tailored for researchers and professionals in drug discovery and development.
The 5-Methylisoxazole Scaffold: A Privileged Motif in Drug Design
The 5-methylisoxazole core offers a unique combination of features that make it highly attractive for medicinal chemists:
-
Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates.
-
Hydrogen Bonding Capacity: The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
-
Dipole Moment: The inherent dipole moment of the isoxazole ring can contribute to favorable binding interactions with target proteins.
-
Synthetic Tractability: The synthesis of 5-methylisoxazole derivatives is often straightforward, allowing for the facile generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
These properties have led to the incorporation of the 5-methylisoxazole scaffold into a wide array of therapeutic agents targeting diverse disease areas.
Therapeutic Applications of 5-Methylisoxazole Derivatives
The versatility of the 5-methylisoxazole scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives.[1][2] These compounds have shown promise as anti-inflammatory, anticancer, antibacterial, and antitubercular agents.[1][3][4]
Anti-inflammatory Agents: The Leflunomide Story
A prime example of a successful drug featuring the 5-methylisoxazole core is Leflunomide , a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[5] Leflunomide itself is a prodrug, and its therapeutic activity is mediated by its active metabolite, teriflunomide.[5]
-
Mechanism of Action: Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. By blocking this pathway, teriflunomide depletes the pool of pyrimidines available for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells like lymphocytes, which play a crucial role in the inflammatory cascade of rheumatoid arthritis.
The structural isomeric relationship between 5-methylisoxazole-3-carboxamides and 5-methylisoxazole-4-carboxamides (the scaffold of leflunomide) has been explored to modulate the metabolic fate and biological activity of these compounds.[5] This highlights the importance of substituent placement on the isoxazole ring in fine-tuning the pharmacological properties of drug candidates.
Anticancer Agents
The 5-methylisoxazole moiety is a common feature in a variety of compounds with potent anticancer activity.[6] These derivatives can induce apoptosis and cell cycle arrest in cancer cells through various mechanisms.
A notable example is a series of isoxazole-piperazine hybrids that have demonstrated significant cytotoxicity against human liver and breast cancer cell lines.[6] The most potent compounds in this series exhibited IC50 values in the low micromolar to nanomolar range.[6]
-
Mechanism of Action: These compounds were found to induce oxidative stress in cancer cells, leading to apoptosis and cell cycle arrest.[6] Further mechanistic studies revealed that they inhibit the Akt cell survival pathway and activate the p53 tumor suppressor protein.[6]
Antimicrobial and Antitubercular Agents
Derivatives of 5-methylisoxazole have also shown promise in combating infectious diseases. For instance, a series of 5-methylisoxazole-3-carboxamides were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis.[4] Several of these compounds displayed significant activity with minimum inhibitory concentrations (MICs) in the low micromolar range.[4]
Synthetic Protocols for Key 5-Methylisoxazole Intermediates
The synthesis of diverse 5-methylisoxazole derivatives often relies on a few key intermediates. The following protocols provide detailed procedures for the preparation of these essential building blocks.
Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid
This bifunctional molecule serves as a valuable scaffold for the synthesis of peptidomimetics and other complex molecules.[3] The synthesis proceeds in three steps:
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate
-
In a round-bottom flask, mix triethyl orthoacetate and ethyl cyanoacetate in a 1:1 molar ratio.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Heat the mixture to 110°C and continuously remove the ethanol formed during the reaction.
-
After the reaction is complete, cool the mixture.
-
Filter the resulting precipitate and wash it with a 10% HCl solution.
Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate
-
Dissolve the product from Step 1 in ethanol.
-
In a separate flask, prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.
-
Add the ethanolic solution of the intermediate from Step 1 to the EtONa/NH₂OH·HCl mixture.
-
Stir the reaction mixture for 24 hours at room temperature.[3]
-
Evaporate the excess ethanol.
-
Filter the precipitate, wash with water, and dry.[3]
Step 3: Synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid
-
Dissolve the ester from Step 2 in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to 70°C.
-
Cool the mixture and acidify with HCl to a pH of 4.
-
Filter the resulting precipitate, wash with water, and dry to obtain the final product.
Synthesis of 5-Methylisoxazole-3-carboxamides
These compounds have shown significant antitubercular activity.[4] The general synthetic route is as follows:
Step 1: Synthesis of 5-methylisoxazole-3-carbonyl chloride
-
Start with 5-methylisoxazole-3-carboxylic acid.
-
React it with thionyl chloride (SOCl₂) in the presence of a catalytic amount of pyridine at ice-cold temperature.
-
Stir the reaction at room temperature to obtain the acid chloride.
Step 2: Synthesis of 5-methylisoxazole-3-carboxamide derivatives
-
React the 5-methylisoxazole-3-carbonyl chloride from Step 1 with various primary or secondary amines.
-
The reaction is typically carried out at room temperature for 12 hours.[4]
Synthesis of 3-Amino-5-methylisoxazole
This intermediate is useful for the synthesis of various biologically active molecules.[7]
-
One method involves the chlorination of 5-methylisoxazole-3-carboxamide with sodium hypochlorite to form an N-chloroamide sodium salt.[7]
-
This intermediate is then heated to induce a rearrangement, yielding 3-amino-5-methylisoxazole.[7] The reaction can be carried out under normal pressure at 104°C or under pressure at 150°C, with the latter giving a higher yield.[7]
Biological Evaluation Protocols
Once a library of 5-methylisoxazole derivatives has been synthesized, their biological activity needs to be assessed. The following are general protocols for evaluating their potential as anticancer and antitubercular agents.
In Vitro Cytotoxicity Assay (Anticancer)
This assay determines the concentration of a compound required to kill 50% of a cancer cell population (IC50).
-
Cell Culture: Culture human cancer cell lines (e.g., Huh7, Mahlavu for liver cancer; MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Dissolve the synthesized 5-methylisoxazole derivatives in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a DMSO-only control.
-
Cell Viability Assessment: Use a cell viability reagent such as MTT or PrestoBlue. The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antitubercular Activity Assay
The Microplate Alamar Blue Assay (MABA) is a commonly used method to determine the MIC of compounds against Mycobacterium tuberculosis.[4]
-
Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv strain in an appropriate liquid medium.
-
Compound Preparation: Prepare serial dilutions of the 5-methylisoxazole derivatives in a 96-well plate.
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for a specified period.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate further.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink, indicating inhibition of bacterial growth.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of 5-methylisoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and any appended functionalities.
Key SAR Observations:
-
Substitution at the 3- and 4-positions: As seen with the comparison of 5-methylisoxazole-3-carboxamides and 5-methylisoxazole-4-carboxamides, the position of the carboxamide linker significantly impacts metabolism and biological activity.[5]
-
Arylpiperazine Moiety: In the case of anticancer isoxazole-piperazine hybrids, the nature of the substituent on the piperazine ring was found to be critical for cytotoxicity.[6]
Visualizing the Synthetic Workflow
The general workflow for the synthesis and evaluation of 5-methylisoxazole derivatives can be visualized as follows:
Caption: A generalized workflow for the synthesis and biological evaluation of 5-methylisoxazole derivatives.
Visualizing a Key Synthetic Transformation
The conversion of a 5-methylisoxazole carboxylic acid to a carboxamide derivative is a fundamental step in the synthesis of many biologically active compounds.
Caption: A schematic representation of the synthesis of 5-methylisoxazole-3-carboxamides.
Conclusion and Future Perspectives
The 5-methylisoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its favorable physicochemical and pharmacokinetic properties, combined with its synthetic accessibility, ensure its continued relevance in medicinal chemistry. Future research in this area will likely focus on the development of novel synthetic methodologies to access more complex and diverse 5-methylisoxazole derivatives, as well as the exploration of new therapeutic applications for this versatile heterocyclic system. The use of computational methods to guide the design of new 5-methylisoxazole-based compounds with improved potency and selectivity will also be a key area of focus.
References
- Sysak, A., & Obmińska-Mrukowicz, B. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 137, 292–309.
- (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
- (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79833, 5-Methylisoxazole. PubChem.
- (2023). 5-Methylisoxazole-3-carboxylic acid. Smolecule.
- (2014). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed.
- (2018). Preparation method of 3-amino-5-methyl isoxazole.
- (n.d.). 5-Methylisoxazole-4-carboxylic acid 97 42831-50-5. Sigma-Aldrich.
- (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC - NIH.
- (n.d.).
- (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
- (n.d.). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
- (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
- (n.d.). 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. V & V Pharma Industries.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1425240, 5-Methylisoxazole-4-carboxylic acid. PubChem.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging tert-Butyl (5-methylisoxazol-3-yl)carbamate in the Strategic Synthesis of Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. This guide provides an in-depth examination of tert-butyl (5-methylisoxazol-3-yl)carbamate, a pivotal building block in the synthesis of advanced kinase inhibitors. We will explore the strategic importance of the 5-methylisoxazole moiety as a privileged scaffold for engaging the kinase hinge region and detail the critical role of the tert-butoxycarbonyl (Boc) protecting group in enabling complex synthetic routes. This document furnishes researchers, medicinal chemists, and drug development professionals with both the theoretical rationale and practical, field-proven protocols for utilizing this versatile reagent to construct next-generation therapeutic agents.
The Strategic Advantage of the Isoxazole Scaffold in Kinase Inhibition
The isoxazole ring is a five-membered heterocycle that has gained significant traction in medicinal chemistry for its diverse biological activities.[2][3] In the context of kinase inhibitors, the 3-amino-5-methylisoxazole core serves as a bioisosteric replacement for other hinge-binding motifs, such as indazoles or pyrazoles. This substitution can profoundly influence a compound's selectivity and pharmacokinetic profile.
Causality Behind the Choice:
-
Hinge Region Binding: The nitrogen atom of the isoxazole ring and the adjacent exocyclic amine act as crucial hydrogen bond acceptors and donors, respectively. This arrangement allows the scaffold to form bidentate hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring ATP-competitive inhibitors.[4]
-
Selectivity Tuning: Substituting a traditional pyrazole core with an isoxazole has been shown to modulate selectivity between different kinases. For example, this strategy was employed to reduce inhibitory activity against p38 kinase while maintaining high potency for c-Jun N-terminal kinase (JNK), a key objective in avoiding off-target effects.[5] The oxygen atom in the isoxazole ring is a weaker hydrogen bond acceptor than the corresponding nitrogen in a pyrazole, which can be exploited to dial out interactions with specific kinase targets.[5]
-
Physicochemical Properties: The integration of an isoxazole ring can improve a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for developing orally bioavailable drugs.[3]
The Role of this compound
This compound is not the active pharmacophore itself, but rather its protected precursor. The use of the tert-butoxycarbonyl (Boc) group is a deliberate and critical choice in the synthetic strategy.
Why Boc Protection is Essential: The primary amine of 3-amino-5-methylisoxazole is a nucleophile. During multi-step syntheses, this amine can engage in unwanted side reactions, such as reacting with acylating or alkylating agents intended for other parts of the molecule.[6][7] The Boc group effectively "masks" the amine's reactivity, ensuring that synthetic transformations occur only at the desired positions.[6]
Key Advantages of the Boc Group:
-
Stability: It is stable under a wide range of reaction conditions, including those that are nucleophilic, basic, or involve catalytic hydrogenation.[8]
-
Mild Removal: The Boc group can be removed efficiently under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are often compatible with other functional groups in complex molecules.[6][7] This orthogonality is paramount in drug synthesis.
Application in the Synthesis of FLT3 Kinase Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML).[9][10] Several potent FLT3 inhibitors, such as Quizartinib (AC220), incorporate a urea-linked isoxazole moiety.[10][11] The synthesis of these molecules provides a perfect case study for the application of this compound.
The following protocols outline the deprotection of the building block and a subsequent coupling reaction to form a diaryl urea scaffold, a common pharmacophore in Type II kinase inhibitors.
Protocol 1: Boc Deprotection of this compound
Objective: To efficiently remove the Boc protecting group to generate the free amine, 3-amino-5-methylisoxazole, for subsequent coupling reactions.
Rationale: This protocol uses a solution of hydrochloric acid in 1,4-dioxane. This is a standard and highly effective method for Boc deprotection that avoids the use of trifluoroacetic acid, which can sometimes be difficult to remove completely. The reaction is typically clean and proceeds to completion at room temperature.[8][12]
Materials:
-
This compound (1.0 eq)
-
4M HCl in 1,4-dioxane (5-10 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like DCM in a round-bottom flask.
-
Add the 4M HCl solution in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours. A full consumption of the starting material should be observed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
Re-dissolve the resulting residue (the hydrochloride salt of the amine) in EtOAc.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid and free the amine base. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 3-amino-5-methylisoxazole as a solid. The product should be used promptly in the next step due to the potential instability of the free amine.[13][14]
Protocol 2: Synthesis of a Diaryl Urea Kinase Inhibitor Scaffold
Objective: To couple the deprotected 3-amino-5-methylisoxazole with an isocyanate-functionalized fragment to form the core structure of an N,N'-disubstituted urea inhibitor.
Rationale: The formation of a urea bond by reacting an amine with an isocyanate is a highly efficient and reliable reaction in medicinal chemistry.[4] This method was used in the development of potent VEGFR and PDGFR inhibitors.[4] The reaction is typically high-yielding and proceeds under mild conditions without the need for coupling agents.
Materials:
-
3-Amino-5-methylisoxazole (from Protocol 1, 1.0 eq)
-
Aryl isocyanate fragment (e.g., 4-isocyanatophenyl derivative, 1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry, inert atmosphere flask, dissolve the aryl isocyanate fragment (1.0 eq) in anhydrous DMF or THF.
-
Add a solution of 3-amino-5-methylisoxazole (1.0 eq) in the same anhydrous solvent to the isocyanate solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS. The formation of the urea product is often rapid, typically completing within 2-12 hours.
-
Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration, washed with a cold non-polar solvent (like diethyl ether), and dried.
-
If the product remains in solution, pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final N,N'-disubstituted urea kinase inhibitor.
Representative Data of Isoxazole-Containing Kinase Inhibitors
The utility of the 3-amino-isoxazole scaffold is demonstrated by the high potency of inhibitors developed using this core. The table below summarizes the inhibitory activity of representative compounds against their target kinases.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Reference Compound | Key Structural Feature | Reference |
| Compound 3 | JNK3 | 26 | - | 4-(Isoxazol-3-yl)pyridin-2-amine | [5] |
| Compound 27 | JNK3 | 42 | - | 5-Methylisoxazole derivative | [5] |
| Quizartinib (AC220) | FLT3 | <1 | - | N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea | [10] |
| Compound 16i | FLT3 | ~10-50 (Cellular) | - | N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea analog | [11] |
| Compound 13 | VEGFR2 (KDR) | 54 | Sunitinib | 3-Aminobenzoisoxazole-urea | [4] |
IC₅₀ values are approximate and depend on specific assay conditions.
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of kinase inhibitors. Its design incorporates two key features: a Boc-protected amine for controlled, sequential synthesis and a 5-methylisoxazole core that serves as a potent kinase hinge-binding element. The protocols provided herein offer robust and reproducible methods for its deprotection and subsequent incorporation into complex molecular scaffolds. By understanding the underlying chemical principles and applying these validated procedures, researchers can accelerate the discovery and development of novel, highly targeted kinase inhibitors for a range of therapeutic applications.
References
-
Title: 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds Source: Molecules - MDPI URL: [Link]
-
Title: Synthesis and characterization of amino acid substituted sunitinib analogues for the treatment of AML Source: PubMed URL: [Link]
-
Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances URL: [Link]
-
Title: The recent progress of isoxazole in medicinal chemistry Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics Source: RSC Advances URL: [Link]
-
Title: BOC deprotection Source: Hebei Boze Chemical Co.,Ltd. URL: [Link]
-
Title: Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][15]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor Source: PubMed URL: [Link]
-
Title: BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs Source: Nanjing Tengxiang Import & Export Co. Ltd. URL: [Link]
-
Title: A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions Source: Semantic Scholar URL: [Link]
-
Title: Advice on N-boc deprotection in the presence of acid sensitive groups Source: Reddit URL: [Link]
-
Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo Source: PubMed URL: [Link]
-
Title: 3-Amino-5-methylisoxazole | CAS#:1072-67-9 Source: Chemsrc URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 7. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound|CAS 97517-66-3 [benchchem.com]
- 10. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. 3-Amino-5-methylisoxazole | CAS#:1072-67-9 | Chemsrc [chemsrc.com]
- 14. 3-氨基-5-甲基异噁唑 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for coupling with tert-Butyl (5-methylisoxazol-3-yl)carbamate
An In-Depth Guide to the Cross-Coupling of tert-Butyl (5-methylisoxazol-3-yl)carbamate
Introduction: The Versatility of a Privileged Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug development, the isoxazole motif is a cornerstone, prized for its favorable metabolic stability, hydrogen bonding capabilities, and ability to serve as a versatile bioisostere. This compound is a particularly valuable synthetic intermediate that combines this privileged heterocycle with a protected primary amine. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection under a wide range of conditions, yet allows for facile deprotection, enabling chemists to strategically reveal the amine for subsequent elaboration.[1][]
This guide provides a comprehensive overview and detailed experimental protocols for the N-arylation of this compound. We will delve into two of the most powerful and widely adopted cross-coupling methodologies in modern organic synthesis: the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination. Beyond a simple recitation of steps, this document elucidates the underlying principles and rationale for key experimental choices, providing researchers with the knowledge to not only replicate these methods but also to adapt and troubleshoot them effectively.
Reactivity and Strategic Considerations
The primary site of reactivity for cross-coupling on this compound is the nitrogen atom of the carbamate. The N-H bond can be functionalized to form a new C-N bond, a transformation of immense importance in the synthesis of pharmaceuticals and agrochemicals.
Key Structural Features and Their Implications:
-
The Boc Protecting Group: The choice of the Boc group is strategic. It is exceptionally stable under basic and nucleophilic conditions, which are characteristic of many cross-coupling reactions.[1][3] Its lability is reserved for acidic conditions, allowing for orthogonal deprotection strategies in multi-step syntheses.[][4] This stability is paramount for the success of the protocols described herein.
-
The Isoxazole Core: The 3-amino-5-methylisoxazole scaffold is an electron-rich heterocyclic system. This electronic nature influences the nucleophilicity of the carbamate nitrogen and must be considered when optimizing reaction conditions.
-
The N-H Bond: This is the reactive site for the coupling reactions. A base is required in the catalytic cycle to deprotonate this bond, generating a more nucleophilic species to engage with the metal catalyst.
Protocol 1: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)
The Chan-Lam coupling is an oxidative cross-coupling reaction that forms C-N bonds using a copper catalyst. Its primary advantages are its operational simplicity, mild reaction conditions, and tolerance for atmospheric oxygen, making it a highly accessible method.[5][6][7] It typically involves the coupling of an N-H containing compound with an aryl boronic acid.[8][9]
Causality and Mechanistic Insight
The reaction is believed to proceed through a Cu(II)/Cu(III) catalytic cycle. The aryl boronic acid undergoes transmetalation with a Cu(II) salt. The N-H compound then coordinates to the copper center. In the presence of an oxidant (often atmospheric oxygen), a Cu(III) intermediate is formed, which then undergoes reductive elimination to forge the C-N bond and regenerate a Cu(I) species, which is re-oxidized to Cu(II) to complete the cycle.[6][9] The choice of a mild base, such as pyridine or triethylamine, is crucial to facilitate the coordination of the carbamate without promoting unwanted side reactions.
Experimental Workflow: Chan-Lam Coupling
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Boc Protection of 5-Methylisoxazol-3-amine
Welcome to the technical support center for the N-Boc protection of 5-methylisoxazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important building block in their synthetic workflows. Here, we address common challenges encountered during the protection step, providing in-depth explanations, troubleshooting strategies, and validated protocols to ensure the successful synthesis of tert-butyl (5-methylisoxazol-3-yl)carbamate.
Reaction Overview
The protection of the 3-amino group of 5-methylisoxazol-3-amine with a tert-butoxycarbonyl (Boc) group is a crucial step in multi-step syntheses. It modulates the nucleophilicity and basicity of the amine, preventing unwanted side reactions in subsequent steps. The reaction is typically performed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][2][3] However, the electronic properties of the isoxazole ring render the exocyclic amine less nucleophilic than typical aliphatic or even anilinic amines, which can lead to sluggish or incomplete reactions.[4][5] This guide will help you navigate these specific challenges.
Core Reaction
5-methylisoxazol-3-amine + (Boc)₂O --(Base, Solvent)--> tert-butyl (5-methylisoxazol-3-yl)carbamate
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues observed in the laboratory.
Question 1: My reaction is very slow or shows no conversion. What are the likely causes and how can I fix it?
Answer: This is the most frequently reported issue and typically stems from two main factors: the low nucleophilicity of the amine and suboptimal reaction conditions.
Root Cause Analysis:
-
Low Amine Nucleophilicity: The isoxazole ring is an electron-withdrawing heterocycle. This property reduces the electron density on the exocyclic amino group, making it a weaker nucleophile compared to simple alkylamines. Consequently, its attack on the electrophilic carbonyl of (Boc)₂O is slow.[4][5]
-
Inadequate Base: A base is used to deprotonate the intermediate carbamic acid, driving the reaction to completion.[6] If the base is too weak, it may not be effective, especially given the substrate's nature.[7]
-
Poor Solubility: The starting amine may have limited solubility in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), leading to a heterogeneous mixture and slow reaction rates.[8]
Solutions & Optimization Strategy:
-
Catalyst Addition (DMAP): The most effective solution for weakly nucleophilic amines is the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[6][7] DMAP is a hypernucleophilic catalyst that first reacts with (Boc)₂O to form a highly reactive intermediate, tert-butoxycarbonyl-pyridinium salt. This intermediate is much more electrophilic and reacts readily even with weak nucleophiles like 5-methylisoxazol-3-amine.
-
Solvent & Base Selection: A systematic approach to selecting solvents and bases can significantly improve outcomes.
| Condition | Base | Solvent | Temperature | Rationale & Comments |
| Standard | Triethylamine (TEA) | DCM or THF | 0 °C to RT | A common starting point, but often insufficient for this substrate. |
| Optimized | Triethylamine (TEA) | Anhydrous THF or Acetonitrile (ACN) | RT | Better solubility and reaction rate. The addition of 5-10 mol% DMAP is highly recommended.[7] |
| Alternative | Sodium Bicarbonate (NaHCO₃) | THF/Water (biphasic) | RT | A milder option that can be effective, but may be slow. Good for substrates with base-labile groups.[1] |
| Aggressive | Sodium Hydroxide (NaOH) | Dioxane/Water | 0 °C to RT | Can improve solubility and rate but increases the risk of (Boc)₂O hydrolysis. Use with caution. |
Recommended Protocol for Low Conversion:
See Protocol 1: DMAP-Catalyzed Boc Protection of 5-methylisoxazol-3-amine for a detailed, step-by-step procedure.
Question 2: I'm observing multiple products on my TLC plate. What are they and how do I prevent them?
Answer: The formation of side products complicates purification and reduces yield. The most common byproducts are the di-Boc protected amine and urea derivatives.
Root Cause Analysis:
-
Di-Boc Formation: Although the N-H of the newly formed carbamate is significantly less acidic and nucleophilic, under forcing conditions (e.g., strong base, high temperature, prolonged reaction time with excess (Boc)₂O), a second Boc group can be added.
-
Urea Formation: This can occur if the reaction is run with DMAP at elevated temperatures. The highly reactive isocyanate intermediate, formed from a side reaction, can be trapped by the starting amine to form a urea byproduct.[9]
Solutions & Optimization Strategy:
-
Control Stoichiometry: Use a modest excess of (Boc)₂O (1.1 to 1.2 equivalents). Using a large excess increases the likelihood of di-Boc formation.
-
Maintain Low Temperature: Start the reaction at 0 °C, especially during the addition of (Boc)₂O, and then allow it to warm to room temperature. Avoid heating unless absolutely necessary.[7]
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. Stop the reaction as soon as the starting amine is consumed to prevent the formation of byproducts.
Question 3: The purification of my product is difficult. It seems to be co-eluting with unreacted (Boc)₂O or is unstable on silica gel.
Answer: Purification challenges are common but can be overcome with the correct workup and chromatography techniques.
Root Cause Analysis:
-
(Boc)₂O Contamination: Di-tert-butyl dicarbonate is non-polar and can co-elute with the desired product in normal-phase chromatography.
-
Product Instability: The Boc group is labile to strong acids.[10] Using acidic silica gel or protic solvents with acidic impurities can lead to partial deprotection on the column.
Solutions & Optimization Strategy:
-
Workup to Remove Excess (Boc)₂O: Before extraction, quench the reaction with a nucleophilic amine like N,N-dimethylethylenediamine or simply wash the organic layer with an aqueous solution of ammonium chloride. Alternatively, adding a solvent like methanol after the reaction is complete can help consume excess (Boc)₂O.[5]
-
Chromatography Conditions:
-
Use silica gel that has been neutralized by pre-treating it with a solvent system containing a small amount of triethylamine (~0.5-1%).
-
Employ a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate. This will help separate the non-polar (Boc)₂O from your slightly more polar product.
-
Detailed Experimental Protocols
Protocol 1: DMAP-Catalyzed Boc Protection of 5-methylisoxazol-3-amine
This protocol is optimized for overcoming the low nucleophilicity of the substrate.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-methylisoxazol-3-amine (1.0 eq.).
-
Dissolution: Dissolve the amine in anhydrous THF or DCM (approx. 0.2 M concentration).
-
Addition of Base and Catalyst: Add triethylamine (1.5 eq.) followed by DMAP (0.1 eq.). Stir the solution for 5 minutes.[7]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq.) in the same solvent to the cooled mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% TEA in hexane) using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Visual Diagrams
Reaction and Troubleshooting Logic
The following diagram illustrates the decision-making process for troubleshooting the Boc protection of 5-methylisoxazol-3-amine.
Caption: Troubleshooting Decision Tree.
Reaction Mechanism with DMAP Catalysis
This diagram shows the catalytic cycle of DMAP in accelerating the Boc protection of weakly nucleophilic amines.
Caption: DMAP Catalytic Cycle.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 21, 2026, from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved January 21, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 21, 2026, from [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of tert-Butyl (5-methylisoxazol-3-yl)carbamate
Welcome to the technical support guide for the synthesis of tert-Butyl (5-methylisoxazol-3-yl)carbamate. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. Our goal is to provide in-depth, field-tested insights into the common challenges encountered during its synthesis, focusing specifically on the identification and mitigation of side products. We will move beyond simple procedural steps to explore the chemical causality behind common issues, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
The primary route to synthesizing this compound involves the N-protection of 3-amino-5-methylisoxazole using di-tert-butyl dicarbonate ((Boc)₂O). While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This guide provides a structured approach to understanding and overcoming these challenges.
Core Reaction Pathway
The intended transformation is the nucleophilic attack of the exocyclic amine of 3-amino-5-methylisoxazole on one of the carbonyl carbons of di-tert-butyl dicarbonate. A base is typically employed to enhance the nucleophilicity of the amine.
Caption: Primary synthesis route for the target carbamate.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction yield is consistently low, and TLC/LC-MS analysis shows multiple spots. What are the likely side products?
Answer: Low yields coupled with a complex product mixture almost always point to competing side reactions. In the Boc protection of 3-amino-5-methylisoxazole, several key side products can form. Understanding their origin is the first step to mitigation.
The most common culprits are:
-
N,N-di-Boc-Protected Adduct: Formation of a double-protected amine.
-
Urea Derivative: Arises from the reaction of the starting amine with an isocyanate intermediate.
-
Pyrocarbonate-Amine Adduct: An acylation by the pyrocarbonate itself.
Below is a summary of these common side products and their characteristics.
| Side Product ID | Structure Name | Formation Mechanism | Key Identification Markers (LC-MS) |
| SP-1 | tert-Butyl (tert-butoxycarbonyl)(5-methylisoxazol-3-yl)carbamate | Over-protection of the amine, driven by excess (Boc)₂O, strong bases, or prolonged reaction times. | M+H⁺ = 299.16 (vs. 199.11 for product) |
| SP-2 | 1,3-Bis(5-methylisoxazol-3-yl)urea | (Boc)₂O decomposes (especially with catalysts like DMAP) to tert-butyl isocyanate, which can react with the starting amine.[1] | M+H⁺ = 223.08 |
| SP-3 | Unreacted Starting Material | Incomplete reaction due to insufficient (Boc)₂O, short reaction time, or poor reagent quality. | M+H⁺ = 99.06 |
Question 2: I've identified the di-Boc adduct (SP-1) as my major impurity. How do I prevent its formation?
Answer: The formation of the di-Boc adduct is a classic problem of over-reactivity. The initially formed carbamate still possesses a proton on the nitrogen which can be removed by a strong enough base, rendering it nucleophilic again for a second attack on (Boc)₂O.
Causality and Prevention:
-
Stoichiometry Control (Primary Cause): Using a large excess of (Boc)₂O is the most common reason for di-Boc formation.
-
Solution: Carefully control the stoichiometry. Use a slight excess, typically 1.05 to 1.1 equivalents of (Boc)₂O. Add the (Boc)₂O solution dropwise to the amine solution rather than adding the amine to the Boc anhydride. This maintains a low instantaneous concentration of the acylating agent.
-
-
Base Selection: Strong bases can deprotonate the desired mono-Boc product, facilitating a second acylation.
-
Solution: Avoid strong, non-nucleophilic bases like DBU or LDA unless absolutely necessary. Milder inorganic bases like sodium bicarbonate (NaHCO₃) or organic bases like triethylamine (Et₃N) are generally sufficient and preferable.[2]
-
-
Temperature: Higher temperatures can increase the rate of the second protection.
-
Solution: Run the reaction at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.
-
Question 3: My LC-MS shows a peak corresponding to the urea derivative (SP-2). What reaction conditions favor this side product?
Answer: The formation of a urea derivative is a strong indicator that your reaction conditions are promoting the decomposition of (Boc)₂O. This is particularly prevalent when using certain catalysts.
Mechanism and Mitigation:
The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst, while effective for acylations, can react with (Boc)₂O to form a highly reactive intermediate. This intermediate can then decompose, leading to the formation of tert-butyl isocyanate. This isocyanate is then trapped by the most abundant nucleophile in the mixture—the starting amine—to form the symmetrical urea.[1]
Caption: Competing reaction pathways in Boc protection.
How to Avoid Urea Formation:
-
Avoid DMAP: The simplest solution is to avoid using DMAP as a catalyst for this specific transformation. The amine is sufficiently nucleophilic, especially with a mild base, that DMAP is often unnecessary and counterproductive.
-
Temperature Control: Keep the reaction temperature low (0 °C to room temperature) to minimize thermal decomposition of (Boc)₂O.
-
Catalyst-Free Conditions: Many successful protocols for Boc protection of simple amines use catalyst-free conditions, often in a biphasic system (e.g., Dioxane/water) with a base like NaOH or NaHCO₃.[2][3]
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired product while minimizing the formation of the side products discussed above.
Materials:
-
3-Amino-5-methylisoxazole (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-amino-5-methylisoxazole (1.0 equiv) in anhydrous THF (approx. 0.2 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equiv) dropwise while stirring.
-
(Boc)₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equiv) in a small amount of anhydrous THF. Add this solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and then brine.
-
-
Isolation: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
References
-
Taylor & Francis. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Available at: [Link]
- Google Patents. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]
-
SciSpace. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Boc Protection of Amines
Welcome to the technical support center for tert-butoxycarbonyl (Boc) protection of amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental transformation in organic synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Enduring Utility of the Boc Group
The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in non-peptide chemistry, prized for its broad stability and ease of introduction and removal.[1][2] It is stable under a wide range of basic, nucleophilic, and reductive conditions, yet can be readily cleaved under mild acidic conditions.[2] This acid lability provides excellent orthogonality with other common protecting groups like the base-labile Fmoc or the hydrogenolysis-cleaved Cbz group, making it a cornerstone of complex, multi-step syntheses.[2][3]
The standard method for introducing the Boc group involves the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[4] The reaction proceeds via nucleophilic attack of the amine onto one of the electrophilic carbonyl carbons of the anhydride.[5][6] The resulting intermediate collapses, releasing tert-butanol and carbon dioxide as byproducts.[7][8]
Core Principles & General Protocol
While reaction conditions are flexible, a foundational understanding of the mechanism is key to optimization and troubleshooting.[1]
General Reaction Mechanism
Caption: General workflow for Boc protection of an amine.
Standard Experimental Protocol
This protocol serves as a robust starting point for a wide variety of primary and secondary amines.
-
Dissolution: Dissolve the amine substrate (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[9]
-
Base Addition (Optional but Recommended): Add a base (1.2–2.0 equiv.), such as triethylamine (TEA) or diisopropylethylamine (DIPEA). For amino acids, an inorganic base like sodium hydroxide in a dioxane/water mixture is common.[9][10]
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1–1.5 equiv.) to the stirred solution.[9] An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, perform an aqueous work-up. Typically, this involves washing the organic layer with a mild acid (e.g., dilute HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and then brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be used without further purification, or it can be purified by column chromatography if necessary.[9]
Troubleshooting Guide
Even with a well-established procedure, challenges can arise. This section addresses common issues and provides actionable solutions.
Issue 1: Low or No Conversion
A stalled reaction is one of the most frequent problems.
| Possible Cause | Explanation & Causality | Recommended Solution & Protocol |
| Low Amine Nucleophilicity | Electron-withdrawing groups on or near the amine (e.g., anilines, indoles) decrease its nucleophilicity, slowing the initial attack on Boc₂O. Secondary amines can also react more slowly than primary amines due to steric hindrance.[12] | Increase Reaction Temperature: Gently heat the reaction to 40-55°C.[1][13] Use a Catalyst: Add a catalytic amount (0.05-0.1 equiv.) of 4-dimethylaminopyridine (DMAP). DMAP is a hypernucleophilic catalyst that reacts with Boc₂O to form a more reactive intermediate.[1] Solvent Choice: For weakly nucleophilic aromatic amines, using an alcohol solvent like methanol can significantly accelerate the reaction, even without a base, by stabilizing the transition state through hydrogen bonding.[12] |
| Inadequate Base | The reaction generates an acidic proton on the nitrogen atom after the initial nucleophilic attack. A base is crucial for deprotonating this intermediate, driving the reaction to completion.[7][10] While the tert-butoxide byproduct is basic, an external base is often required for efficient reaction.[10][14] | Select an Appropriate Base: Ensure at least one equivalent of a suitable base is used. Triethylamine (TEA) is common, but for sterically hindered amines, a non-nucleophilic base like diisopropylethylamine (DIPEA) is preferred to avoid side reactions.[10] |
| Poor Substrate Solubility | If the amine substrate is not fully dissolved, the reaction will be slow and incomplete. Zwitterionic compounds like amino acids are notoriously difficult to dissolve in common organic solvents.[15] | Alter Solvent System: For zwitterionic substrates, aqueous conditions are often superior. Use a biphasic system (e.g., dioxane/water, THF/water) with a base like NaOH or NaHCO₃.[1][16] Alternatively, a solvent mixture like water/methanol/triethylamine can be effective.[13] |
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace requires careful diagnosis.
| Side Product | Mechanism & Cause | Prevention Strategy |
| N,N-di-Boc Protected Amine | This occurs primarily with primary amines, especially when a large excess of Boc₂O is used in the presence of a strong base or catalyst like DMAP. The initially formed Boc-amine is deprotonated, and the resulting anion attacks a second molecule of Boc₂O.[17] | Control Stoichiometry: Use a modest excess of Boc₂O (1.1–1.2 equivalents). Slow Addition: Add the Boc₂O slowly to the reaction mixture to avoid high local concentrations. |
| Urea Formation | This can occur with sterically hindered amines, particularly when strong bases are used. The base may promote the formation of an isocyanate intermediate from the Boc-protected amine, which can then be trapped by another amine molecule.[17] | Use a Milder Base: Switch from a strong base to a weaker one like sodium bicarbonate (NaHCO₃).[1] Avoid Overheating: Run the reaction at room temperature. |
| O-Boc Protection | If the substrate contains a nucleophilic hydroxyl or carboxyl group (e.g., amino acids), it can compete with the amine for reaction with Boc₂O, especially under basic conditions.[15][17] | pH Control: For amino acids, carefully controlling the pH in an aqueous system can favor N-protection. Use Aqueous Conditions: In aqueous basic solutions, any mixed anhydride formed from a carboxylate attacking Boc₂O is rapidly hydrolyzed, preventing it from reacting with the amine to form dimers.[15] |
Issue 3: Difficult Work-up or Purification
Challenges in isolating the final product can compromise yield and purity.
| Problem | Explanation | Solution |
| Emulsion during Extraction | The presence of both basic (amine) and acidic (carboxylate) functionalities in the product, along with salts, can lead to stable emulsions during aqueous work-up. | Brine Wash: Add saturated aqueous NaCl (brine) to the separatory funnel to "break" the emulsion by increasing the ionic strength of the aqueous phase. Filtration: Pass the mixture through a pad of Celite. |
| Removing Excess Boc₂O | Boc₂O and its main byproduct, tert-butanol, can be difficult to remove completely by simple evaporation and may co-elute with the product on silica gel. | Scavenger Resin: After the reaction, pass the crude mixture through a silica-supported trisamine resin to scavenge unreacted Boc₂O. Sublimation: For volatile products, residual Boc₂O can be removed under high vacuum, as it will sublimate over time, especially into a cold trap.[13] |
| Product is Water-Soluble | If the final Boc-protected amine has high polarity (e.g., polyamines, amino alcohols), it may be partially or fully soluble in the aqueous phase during work-up. | Back-Extraction: After the initial extraction, re-extract the aqueous layer several times with a more polar organic solvent like ethyl acetate or a mixture of DCM/isopropanol. Solvent Evaporation: If the product is non-volatile, remove all solvents under reduced pressure without an aqueous work-up and purify directly by chromatography. |
Frequently Asked Questions (FAQs)
Q1: Is a base always required for Boc protection? A: Not strictly. The reaction can proceed without an added base, as the tert-butoxide byproduct can deprotonate the ammonium intermediate.[10][14] However, for amines with low nucleophilicity or for reactions where speed is critical, adding an external base is highly recommended to drive the reaction to completion and achieve high yields.[10]
Q2: What is the role of DMAP and should I use it routinely? A: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with Boc₂O to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate, which is then more readily attacked by the amine. While it significantly accelerates the reaction, especially for hindered or deactivated amines, it also increases the risk of side reactions like N,N-di-Boc formation.[1][17] Use it judiciously and only when necessary.
Q3: Can I run the Boc protection under solvent-free conditions? A: Yes, for some substrates, particularly liquid amines, the reaction can be run neat with Boc₂O, sometimes with gentle heating. This offers a "green" chemistry advantage by eliminating solvent waste.[18][19]
Q4: My amine is supplied as a hydrochloride salt. How should I proceed? A: The HCl salt must be neutralized. You can either pre-neutralize the salt by partitioning it between an organic solvent (like DCM or EtOAc) and an aqueous base (like NaHCO₃ or K₂CO₃), separating the organic layer, drying it, and then proceeding with the Boc protection. Alternatively, you can perform the reaction in a single pot by adding at least two equivalents of a tertiary amine base (e.g., TEA, DIPEA) to the reaction mixture—one to neutralize the HCl salt and one to facilitate the Boc protection.
Q5: What are the primary safety concerns with Boc₂O? A: Di-tert-butyl dicarbonate is a flammable solid with a low melting point (22-24°C) and is fatal if inhaled.[4][20][21] It should always be handled in a well-ventilated chemical fume hood.[20] Over time, especially in the presence of moisture, it can slowly decompose to generate CO₂ gas, which can cause pressure buildup in sealed containers.[4] For this reason, it is typically sold and stored in plastic bottles.
Advanced Optimization & Alternative Methods
Logical Flow for Condition Screening
When a standard protocol fails, a systematic approach to optimization is necessary.
Caption: Decision tree for troubleshooting Boc protection reactions.
Alternative Reagents and Conditions
While Boc₂O is the most common reagent, alternatives exist for specific applications.
| Method | Description | Advantages/Use Cases |
| Water-Mediated, Catalyst-Free | Performing the reaction in a water-acetone mixture at room temperature without any added base or catalyst.[17] | A green, simple, and efficient method that often gives excellent yields and avoids base-catalyzed side reactions.[17] |
| Tandem Reductive Amination/Boc-Protection | A one-pot procedure where an aldehyde and a primary amine undergo reductive amination (e.g., with sodium triacetoxyborohydride, STAB), and the resulting secondary amine is trapped in situ with Boc₂O.[22] | Highly efficient for synthesizing N-Boc protected secondary amines directly from aldehydes, preventing over-alkylation side products.[22] |
References
- Vertex AI Search, Grounding API Redirect. (n.d.). BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- National Institutes of Health (NIH). (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry.
- Benchchem. (n.d.). Impact of base selection on the efficiency of Boc protection.
- Benchchem. (n.d.).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- TCI Chemicals. (2025, August 25).
- Novachem. (n.d.).
- Thermo Fisher Scientific. (2014, June 26).
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Sigma-Aldrich. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- Benchchem. (n.d.). The Chemistry of the Boc Protecting Group.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- National Institutes of Health (NIH). (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- Benchchem. (n.d.).
- Benchchem. (n.d.). An In-depth Technical Guide to Boc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals.
- WordPress.com. (2012, June 18).
- RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.
- Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction : r/chemhelp.
- Reddit. (2023, May 18). Alternative Methods for Boc Deprotection : r/chemistry.
- (2012, May 27).
- ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?.
- Reddit. (2021, June 20). Having great trouble with a Boc-protection reaction : r/Chempros.
- Suzhou Highfine Biotech. (n.d.).
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mcours.net [mcours.net]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. wuxibiology.com [wuxibiology.com]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
- 19. jk-sci.com [jk-sci.com]
- 20. benchchem.com [benchchem.com]
- 21. assets.thermofisher.cn [assets.thermofisher.cn]
- 22. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Excess Boc Anhydride
A Guide for Researchers, Scientists, and Drug Development Professionals
The use of di-tert-butyl dicarbonate (Boc anhydride) is a cornerstone of modern organic synthesis, particularly for the protection of amine functionalities in complex molecules and peptide synthesis.[1][2] However, the presence of excess Boc anhydride and its byproducts after a reaction can complicate purification and compromise the integrity of the final product. This guide provides a comprehensive overview of troubleshooting strategies and frequently asked questions to effectively remove residual Boc anhydride from your reaction mixture.
Troubleshooting Guide: Tackling Excess Boc Anhydride
The first step in any purification strategy is to accurately identify the problem. If you suspect the presence of excess Boc anhydride, consider the following troubleshooting pathways.
Scenario 1: Initial Product Isolation Reveals Contamination
You've completed your Boc protection reaction and performed a preliminary workup, but analytical data (e.g., NMR, LC-MS) indicates the presence of unreacted Boc anhydride.
-
Incomplete Quenching: The method used to quench the excess Boc anhydride was insufficient.
-
Inappropriate Workup: The workup procedure was not optimized for the scale or nature of your product.
-
Product Instability: The desired product may be sensitive to the workup conditions, leading to incomplete purification.
The choice of method to remove excess Boc anhydride is critical and depends on the properties of your target molecule. Below is a decision-making workflow to guide your selection.
Caption: Decision workflow for selecting a Boc anhydride removal method.
In-Depth Protocols and Explanations
Method 1: Aqueous Workup - The First Line of Defense
Principle: Boc anhydride readily reacts with water to hydrolyze into tert-butanol and carbon dioxide, which are typically easier to remove than the anhydride itself.
When to Use: This is the most common and often simplest method, suitable for products that are insoluble in water and stable to aqueous conditions.
Experimental Protocol:
-
Quenching: After the reaction is deemed complete, cool the reaction mixture to room temperature.
-
Addition of Water: Slowly add deionized water to the reaction mixture while stirring. You may observe gas evolution (CO2).
-
Extraction: Transfer the mixture to a separatory funnel. If your reaction was in a water-miscible solvent (e.g., THF, acetonitrile), add an immiscible organic solvent like ethyl acetate or dichloromethane to extract your product.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize any acidic byproducts and further quench the Boc anhydride.
-
Brine (saturated aqueous NaCl) to remove excess water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.
Trustworthiness Check: The disappearance of the Boc anhydride spot on a TLC plate after the aqueous wash is a good indicator of successful removal.
Method 2: Scavenger Resins and Reagents - For Sensitive Substrates
Principle: Nucleophilic scavengers react with the electrophilic Boc anhydride, converting it into a species that is more easily separated.
When to Use: This method is ideal for water-sensitive or highly water-soluble products where an aqueous workup is not feasible.
Common Scavengers:
-
Imidazole: Reacts with Boc anhydride to form Boc-imidazole, which is more susceptible to acidic hydrolysis. A dilute acid wash can then remove the imidazole.[3]
-
Polymer-supported Trisamine (Si-Trisamine): This solid-supported scavenger reacts with excess Boc anhydride. The resulting urea derivative is bound to the resin and can be removed by simple filtration.[4]
Experimental Protocol (Using Polymer-Supported Trisamine):
-
Reaction Completion: Once the primary reaction is complete, add the polymer-supported trisamine resin to the reaction mixture (typically 2-3 equivalents relative to the excess Boc anhydride).
-
Stirring: Stir the mixture at room temperature for a few hours to ensure complete scavenging.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure.
Trustworthiness Check: The absence of the Boc anhydride peak in the NMR spectrum of the crude product after filtration confirms its removal.
Method 3: Distillation/High Vacuum - For Scale-Up and Non-Volatile Products
Principle: Boc anhydride is relatively volatile, with a boiling point of 56-57 °C at 0.5 mmHg.[5][6] This property allows for its removal by distillation or evaporation under high vacuum.
When to Use: This method is advantageous for large-scale reactions and for products that are non-volatile and thermally stable.
Experimental Protocol:
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
High Vacuum Application: Place the flask containing the crude product on a high vacuum line. Gentle heating may be applied if the product is thermally stable.
-
Monitoring: Monitor the removal of Boc anhydride by observing the condensation of the volatile components in a cold trap. The process is complete when no more volatiles are collected.
Trustworthiness Check: A clean NMR spectrum of the residue after high vacuum treatment is a reliable indicator of success.
Frequently Asked Questions (FAQs)
Q1: I performed an aqueous workup, but I still see Boc anhydride in my NMR. What should I do?
A1: This is a common issue. It's possible the quenching was incomplete or the extraction was not efficient enough. You can try a more vigorous or repeated washing with saturated sodium bicarbonate solution.[7] Alternatively, dissolving the crude product in a suitable solvent and passing it through a short plug of silica gel can effectively remove the remaining non-polar Boc anhydride.
Q2: Is it possible to remove Boc anhydride by column chromatography?
A2: Yes, column chromatography is a very effective method for removing Boc anhydride, especially for small to medium-scale reactions where high purity is required.[7] Boc anhydride is relatively non-polar and will typically elute quickly with non-polar solvent systems (e.g., hexane/ethyl acetate).
Q3: My product is acid-sensitive. Can I still use an acidic wash to remove byproducts?
A3: While Boc deprotection typically requires strong acids like TFA, a very dilute and brief acidic wash (e.g., 0.1 M HCl) can sometimes be tolerated by the Boc-protected product while helping to remove certain basic impurities.[3] However, this should be approached with caution and tested on a small scale first. It is generally safer to use non-acidic methods for acid-sensitive compounds.
Q4: Can I use a basic workup to remove Boc anhydride?
A4: A basic workup (e.g., with dilute NaOH) can hydrolyze Boc anhydride. However, many Boc-protected compounds, especially esters, may not be stable to basic conditions. A milder base like sodium bicarbonate is generally preferred.
Q5: What are the physical properties of Boc anhydride that are relevant for its removal?
A5: Boc anhydride is a colorless solid or oil with a low melting point of 22-24 °C.[8] Its boiling point is 56-57 °C at 0.5 mmHg.[5][6] It is insoluble in water but soluble in most organic solvents.[5] These properties are key to designing an effective removal strategy, whether by extraction, distillation, or chromatography.
Summary of Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Workup | Hydrolysis | Simple, inexpensive, effective for many common scenarios. | Not suitable for water-sensitive or water-soluble products. | Water-insoluble and stable products. |
| Scavengers | Chemical Reaction | Highly effective for sensitive substrates; non-aqueous conditions. | Cost of scavenger; additional filtration step required. | Water-sensitive or water-soluble products. |
| Distillation | Volatility | Excellent for large-scale reactions; avoids large solvent volumes for extraction. | Requires a non-volatile and thermally stable product; high vacuum needed. | Large-scale synthesis of non-volatile products. |
| Chromatography | Adsorption | Provides high purity; removes a wide range of impurities. | Can be time-consuming and requires significant solvent; not ideal for very large scales. | Small to medium-scale reactions requiring high purity. |
References
-
Reddit. (2023). Help Removing Excess Boc Anhydride. r/OrganicChemistry. [Link]
-
Reddit. (2021). removal of excess boc anhydride. r/OrganicChemistry. [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]
-
Reddit. (2020). Help with BOC-anhydride use. r/chemistry. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ResearchGate. (n.d.). (A) BOC deprotection mechanism with aid of a scavenger. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Common Organic Chemistry. (n.d.). Boc Anhydride. [Link]
-
ACS Publications. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
Sources
- 1. Application of Boc-anhydride [en.highfine.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. volochem.com [volochem.com]
- 7. reddit.com [reddit.com]
- 8. Boc Anhydride [commonorganicchemistry.com]
Preventing di-Boc formation in amine protection
A Researcher's Guide to Preventing Di-Boc Formation
Welcome to the technical support center for amine protection. This guide is designed for researchers, chemists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group. As Senior Application Scientists, we understand that while Boc protection is a cornerstone of modern synthesis, unintended side reactions can compromise yield and purity. One of the most common challenges is the formation of the N,N-di-Boc byproduct.
This resource provides in-depth, field-proven insights to help you understand, troubleshoot, and, most importantly, prevent the formation of di-Boc protected amines in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm getting a significant amount of a higher molecular weight byproduct in my Boc protection reaction. Could it be a di-Boc species?
A1: Yes, this is a very common issue. The formation of a di-Boc protected primary amine (a di-tert-butyl imidodicarbonate) is a well-documented side reaction.[1] This occurs when a second Boc group is added to the nitrogen atom after the initial mono-protection. The resulting di-Boc compound will have a higher molecular weight than your desired mono-Boc product and will exhibit different chromatographic behavior, often being less polar.
Q2: What is the chemical mechanism that leads to di-Boc formation?
A2: Di-Boc formation is essentially an overreaction. After the first Boc group is installed, the resulting N-H proton on the carbamate is significantly less acidic than the protons on the starting primary amine.[2][3] However, under certain conditions, this proton can be removed, rendering the nitrogen nucleophilic again and allowing it to attack a second molecule of di-tert-butyl dicarbonate (Boc₂O).
The key factors that facilitate this unwanted second reaction are:
-
Highly Active Catalysts: Nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP) are highly effective at promoting Boc protection. However, they do so by forming a highly reactive N-acylpyridinium intermediate with Boc₂O.[4] This intermediate is so electrophilic that it can react even with the weakly nucleophilic mono-Boc-protected amine. The use of DMAP is strongly correlated with an increased likelihood of side reactions, including di-Boc formation.[1][4][5]
-
Strong Bases & Excess Reagents: The use of a strong base or an excess of Boc₂O can create conditions that drive the reaction towards the thermodynamically stable, but kinetically slower, di-Boc product.
Troubleshooting Guide
Issue: Significant Di-Boc Product Detected by LC-MS or NMR
Your primary goal is to reduce the reactivity of the system to favor the formation of the mono-Boc product over the di-Boc byproduct. This can be achieved by modifying several key reaction parameters.
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Catalyst | Using catalytic DMAP. | Omit DMAP entirely. DMAP dramatically increases the rate of reaction but also the likelihood of side reactions.[4] For many primary amines, a non-catalyzed reaction or one with a non-nucleophilic base is sufficient. |
| Base | Strong, non-hindered bases (e.g., NaOH). | Switch to a weaker or more hindered base. Sodium bicarbonate (NaHCO₃) in a biphasic system or triethylamine (TEA) are milder options that are less likely to deprotonate the mono-Boc carbamate.[6] |
| Stoichiometry | >1.2 equivalents of Boc₂O. | Use a controlled amount of Boc₂O. Start with 1.05 to 1.1 equivalents of Boc₂O. This limits the availability of the reagent for the second, slower reaction. Monitor the reaction closely and add small additional portions of Boc₂O only if the starting amine is not fully consumed. |
| Solvent | Aprotic solvents (e.g., THF, CH₂Cl₂). | Consider an aqueous or protic solvent system. Running the reaction in a water/dioxane or water/acetone mixture can be highly effective and often suppresses side reactions.[7][8][9] Catalyst-free N-Boc protection in water has been shown to be highly chemoselective for the mono-Boc product.[7] |
| Temperature | Elevated temperatures (e.g., >40°C). | Run the reaction at room temperature or 0°C. Higher temperatures provide the activation energy needed for the less favorable second protection step. Most Boc protections proceed efficiently at ambient temperature.[6] |
Experimental Protocols
Protocol: Selective Mono-Boc Protection of a Primary Amine
This protocol is designed to maximize the yield of the mono-Boc product while minimizing the formation of the di-Boc byproduct. It avoids the use of DMAP and employs a mild base with controlled stoichiometry.
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equiv)
-
Sodium bicarbonate (NaHCO₃, 2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in 1,4-dioxane (approx. 0.2 M concentration).
-
Aqueous Base: In a separate flask, prepare a solution of sodium bicarbonate (2.0 equiv) in deionized water.
-
Combine: Add the aqueous sodium bicarbonate solution to the solution of the amine. Stir vigorously to create a biphasic mixture.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.05 equiv) in a small amount of 1,4-dioxane and add it dropwise to the stirring biphasic mixture at room temperature over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase.
-
Extraction: Separate the layers. Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mono-Boc protected amine.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
This protocol provides a robust starting point for achieving high selectivity. For particularly reactive amines, lowering the reaction temperature to 0°C can further suppress the formation of the di-Boc byproduct.
References
- (No author given). (n.d.). Current time information in Merrimack County, US. Google Search.
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 58-63. Available at: [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Retrieved from [Link]
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14894-14911.
-
Collins, S. G., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(11), 2455-2463. Available at: [Link]
-
Das, B., et al. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC, 2005(14), 20-28. Available at: [Link]
-
Armstrong, A., et al. (2009). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development, 13(4), 641-645. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Ali, M. A., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 1(4), 225-233. Available at: [Link]
-
Zineelabidine, C., et al. (2013). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. ResearchGate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]
-
Kappe, C. O., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Omega, 4(1), 1591-1599. Available at: [Link]
-
Hattori, T., et al. (2025). Controlled Boc-Protection of Diketopiperazine Using Tributylphosphine. Chemical & Pharmaceutical Bulletin, 73(8), 658-662. Available at: [Link]
-
Kütt, A., et al. (2025). The Acidity of Weak NH Acids: Expanding the p K a Scale in Acetonitrile. ACS Organic & Inorganic Au, 5(2), 144-155. Available at: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Acidities of amines and carboxylic acids. Retrieved from [Link]
-
Surendra, K., & Krishnaveni, N. S. (2005). N-Boc Protection of Amines with Di-tert-Butyldicarbonate in Water under Neutral Conditions in the Presence of β-Cyclodextrin. Request PDF. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of tert-Butyl (5-methylisoxazol-3-yl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (5-methylisoxazol-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. Drawing from established protocols and field experience, this document will explain the causality behind experimental choices to ensure both high yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various therapeutic agents, particularly those targeting receptor tyrosine kinases like FLT3, which are implicated in diseases such as acute myeloid leukemia.[1] The most common and efficient method for this synthesis is the Boc protection of 3-amino-5-methylisoxazole using di-tert-butyl dicarbonate (Boc₂O).[1][2][3][4] This process, while straightforward in principle, can present several challenges that may significantly impact the yield and purity of the final product.
This guide will address common issues encountered during this synthesis, providing a logical framework for troubleshooting and process optimization.
Reaction Overview & Mechanism
The core of the synthesis is the nucleophilic attack of the amino group of 3-amino-5-methylisoxazole on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically facilitated by a base to deprotonate the amine, increasing its nucleophilicity, or to neutralize the acidic byproduct.
Reaction Scheme:
Caption: General reaction scheme for the Boc protection of 3-amino-5-methylisoxazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address specific problems you may encounter during the synthesis.
FAQ 1: My reaction yield is consistently low. What are the most likely causes?
Low yields are a common frustration. Several factors, from reagent quality to reaction conditions, can be responsible. Let's break down the potential culprits.
Answer:
Several factors can contribute to low yields. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield:
Caption: Systematic workflow for troubleshooting low reaction yields.
In-depth Analysis:
-
Purity of 3-Amino-5-methylisoxazole: The quality of the starting amine is paramount. Impurities can interfere with the reaction. Several synthetic routes to 3-amino-5-methylisoxazole exist, and the purity can vary.[5][6][7][8][9] It is advisable to verify the purity by NMR or LC-MS before starting.
-
Quality of Di-tert-butyl dicarbonate (Boc₂O): Boc₂O is sensitive to moisture and can decompose over time, especially at elevated temperatures.[3] Use a fresh bottle or a recently opened one that has been stored under inert gas.
-
Solvent and Reaction Environment: The presence of water can lead to the hydrolysis of Boc₂O. Ensure you are using anhydrous solvents.[1] Pre-drying solvents over molecular sieves and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.
-
Stoichiometry: A slight excess of Boc₂O (typically 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the starting amine.
-
Base Selection: The choice and amount of base are critical.
-
Non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) are effective at scavenging the acid byproduct without competing with the amine nucleophile.[1]
-
Catalytic amounts of 4-(Dimethylamino)pyridine (DMAP) are often used to accelerate the reaction.[1][10] However, be aware that DMAP can promote side reactions if used in excess or under certain conditions.[10]
-
-
Temperature Control: While many Boc protections proceed at room temperature, some systems may require gentle heating to overcome activation energy barriers.[11] Conversely, for highly reactive substrates, cooling the reaction may be necessary to control exotherms and minimize side reactions. A typical temperature range is -78°C to room temperature.[1]
FAQ 2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are the likely side products?
The formation of byproducts is a common issue that complicates purification and reduces the yield of the desired product.
Answer:
The presence of multiple spots on TLC indicates the formation of side products. The most common culprits are N,N-di-Boc protected amine, urea derivatives, and unreacted starting material.
Potential Side Reactions:
Caption: Potential side reactions during Boc protection.
Explanation of Side Products:
-
N,N-di-Boc Protected Amine: Over-protection to form the di-Boc derivative can occur, especially with a large excess of Boc₂O and prolonged reaction times. To mitigate this, use a smaller excess of Boc₂O and monitor the reaction closely by TLC.
-
Urea Derivatives: The formation of urea derivatives can occur, particularly when using DMAP as a catalyst.[10] This is thought to proceed through an isocyanate intermediate.[10] Running the reaction at lower temperatures can sometimes suppress this side reaction.
-
Unreacted Starting Material: If you observe a significant amount of starting material, it could be due to insufficient Boc₂O, poor quality of Boc₂O, or a reaction that has not gone to completion.
FAQ 3: The purification of my product by column chromatography is difficult, and I'm experiencing product loss. Are there alternative purification strategies?
Purification can be a bottleneck in any synthesis. Optimizing this step is key to obtaining a high-purity product with minimal loss.
Answer:
While column chromatography is a standard purification method, several strategies can be employed to improve its efficiency or to explore alternatives.
Purification Optimization:
| Method | Description | Advantages | Disadvantages |
| Optimized Column Chromatography | Use a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the ethyl acetate concentration). | High resolution and purity. | Can be time-consuming and lead to product loss on the column. |
| Recrystallization | If the crude product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be highly effective. | Can yield very pure material and is scalable. | Requires the product to be a solid and finding a suitable solvent can be trial and error. |
| Aqueous Workup | A thorough aqueous workup can remove many polar impurities. Washing the organic layer with a mild acid (e.g., dilute HCl) can remove basic impurities like DMAP and unreacted amine. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate) can remove acidic byproducts. | Simple, fast, and removes many common impurities. | May not be sufficient to remove all side products. |
| Liquid-Liquid Extraction | Can be used to separate the product from impurities with significantly different solubilities in two immiscible solvents. | Effective for separating compounds with large polarity differences. | Less effective for impurities with similar polarity to the product. |
Pro-Tip: Before committing to a large-scale purification, perform small-scale trials of different techniques to identify the most effective method for your specific impurity profile.
Experimental Protocols
Below are example protocols for the synthesis and purification of this compound.
Protocol 1: Standard Boc Protection[1]
-
Dissolve 3-amino-5-methylisoxazole (10 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF, 50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add di-tert-butyl dicarbonate (Boc₂O) (12 mmol, 1.2 eq) to the solution.
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 0.01 eq) to the reaction mixture.
-
Stir the reaction at room temperature (25°C) for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: hexane/ethyl acetate, 4:1).
-
Once the reaction is complete, quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Yield: 85-92%[1]
Protocol 2: Boc Protection with DIEA[1]
-
Dissolve 3-amino-5-methylisoxazole (10 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.
-
Add N,N-diisopropylethylamine (DIEA) (15 mmol, 1.5 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (11 mmol, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify by column chromatography as described in Protocol 1.
Conclusion
The synthesis of this compound is a well-established but nuanced procedure. By paying close attention to reagent quality, reaction conditions, and purification techniques, researchers can consistently achieve high yields of the desired product. This guide provides a framework for troubleshooting common issues, but it is important to remember that each reaction may require specific optimization.
References
-
Tantawy, A. S., et al. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Polycyclic Aromatic Compounds. Available from: [Link]
- Google Patents. Process for the manufacture of 3-amino-5- methylisoxazole. CA1301766C.
- Google Patents. METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. DE3731850A1.
- Google Patents. Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.
-
Reddit. Having great trouble with a Boc-protection reaction. r/chemhelp. Available from: [Link]
-
Abdul Manan, F., et al. (2017). tert-Butyl carbamate. IUCrData, 2(5). Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. Available from: [Link]
-
Van der Heijden, L. A. M., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 47854–47863. Available from: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
-
Reddit. Troubleshooting of hydrazine carbamate synthesis. r/Chempros. Available from: [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]
-
YouTube. Di-tert-butyl dicarbonate. Available from: [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]
-
MSDS of 3-Amino-5-methyl-isoxazole. Available from: [Link]
-
Homework.Study.com. Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Available from: [Link]
- Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof. CN102020589B.
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
-
GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
ResearchGate. Behaviour of 3-amino-5-methylisoxazole and... | Download Scientific Diagram. Available from: [Link]
-
MDPI. Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. Available from: [Link]
Sources
- 1. This compound|CAS 97517-66-3 [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. echemi.com [echemi.com]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]
- 7. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
- 8. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 9. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 10. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: tert-Butyl (5-methylisoxazol-3-yl)carbamate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for tert-Butyl (5-methylisoxazol-3-yl)carbamate. This guide, structured in a comprehensive question-and-answer format, is designed to assist you in troubleshooting common issues and answering frequently asked questions encountered during the synthesis, purification, and analysis of this critical building block. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your experimental success.
Part 1: Frequently Asked Questions (FAQs) about Impurities
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: Impurities in this compound can be broadly categorized into two main classes: synthesis-related impurities and degradation products. Understanding the origin of these impurities is the first step in effective troubleshooting.
-
Synthesis-Related Impurities: These arise directly from the manufacturing process.
-
Unreacted Starting Materials: The most common of these is 5-methylisoxazol-3-amine.
-
Reagent-Derived Impurities: Excess di-tert-butyl dicarbonate (Boc anhydride) and its hydrolysis product, tert-butanol, are frequently observed.
-
Byproducts: These are formed from side reactions during the synthesis. The most notable include:
-
N,N-diBoc-(5-methylisoxazol-3-yl)amine: Formed by the double addition of the Boc group to the starting amine.
-
Urea derivatives: These can form from the reaction of the starting amine with isocyanate intermediates, which can be generated from Boc-protected amines under certain conditions.[1][2][3][4]
-
-
-
Degradation Products: These impurities form over time due to improper storage or handling.
-
5-methylisoxazol-3-amine: This is the primary degradation product, resulting from the cleavage of the Boc protecting group under acidic conditions or exposure to high temperatures.[5]
-
Q2: My NMR spectrum shows unexpected peaks. How can I identify the likely impurities?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying impurities. Here's a guide to interpreting unexpected signals in your ¹H NMR spectrum of this compound:
| Impurity | Expected ¹H NMR Chemical Shift (δ, ppm) | Key Protons | Notes |
| 5-methylisoxazol-3-amine | ~2.3 (s, 3H), ~5.8 (s, 1H), broad singlet for -NH₂ | Isoxazole CH₃, Isoxazole CH | The amine protons are often broad and may exchange with D₂O. |
| Di-tert-butyl dicarbonate (Boc₂O) | ~1.50 (s, 18H) | tert-butyl CH₃ | A sharp singlet, easily identifiable by its integration.[6][7][8] |
| tert-Butanol | ~1.28 (s, 9H) | tert-butyl CH₃ | A singlet, often seen if there is moisture present during the reaction or workup. |
| N,N-diBoc-(5-methylisoxazol-3-yl)amine | ~1.4-1.6 (s, 18H), ~2.4 (s, 3H), ~6.5 (s, 1H) | di-tert-butyl CH₃, Isoxazole CH₃, Isoxazole CH | The isoxazole proton signal will be shifted downfield compared to the mono-Boc product. |
| Urea byproducts | Complex multiplets in the aromatic and aliphatic regions. | - | The exact chemical shifts will vary depending on the specific urea structure. |
Part 2: Troubleshooting Guides
This section provides a structured approach to resolving common experimental challenges.
Troubleshooting Guide 1: Unexpected HPLC Peaks
Issue: My HPLC analysis of this compound shows more peaks than expected.
Causality and Troubleshooting Steps:
High-Performance Liquid Chromatography (HPLC) is highly sensitive to even trace amounts of impurities. The elution order of the compound and its potential impurities on a reverse-phase column (like a C18) is primarily dictated by their polarity.
Diagram of a Typical HPLC Elution Profile:
Caption: Expected HPLC elution order on a reverse-phase column.
Step-by-Step Troubleshooting Protocol:
-
Identify the Peaks:
-
Early Eluting Peak: A peak eluting before your main product is likely to be the more polar starting material, 5-methylisoxazol-3-amine. A typical retention time for a similar compound, 3-Amino-5-methylisoxazole, on a C18 column is around 4.4 minutes.[9]
-
Late Eluting Peaks: Peaks eluting after your main product are generally less polar. These could be unreacted di-tert-butyl dicarbonate or the N,N-diBoc byproduct.
-
-
Confirm Peak Identity with LC-MS:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for identifying these impurities. The expected molecular weights are:
-
This compound: [M+H]⁺ = 199.1
-
5-methylisoxazol-3-amine: [M+H]⁺ = 99.1
-
Di-tert-butyl dicarbonate: Does not ionize well under standard ESI conditions.
-
N,N-diBoc-(5-methylisoxazol-3-yl)amine: [M+H]⁺ = 299.2
-
-
-
Optimize Purification:
-
Column Chromatography: If significant amounts of impurities are present, purification by column chromatography is recommended. A gradient of ethyl acetate in hexanes is typically effective. The less polar impurities (Boc₂O, N,N-diBoc adduct) will elute first, followed by the desired product, and finally the more polar starting material.
-
Recrystallization: For removing minor impurities, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be highly effective.
-
Troubleshooting Guide 2: Product Degradation
Issue: I am observing the formation of 5-methylisoxazol-3-amine in my purified sample over time.
Causality and Troubleshooting Steps:
The Boc protecting group is known to be labile under acidic conditions.[5] Trace amounts of acid in your storage solvent or exposure to an acidic environment can lead to the cleavage of the Boc group, resulting in the formation of the free amine.
Diagram of Boc Deprotection:
Caption: Acid-catalyzed degradation of the target compound.
Step-by-Step Mitigation Protocol:
-
Ensure Neutral pH:
-
During the aqueous workup of your synthesis, ensure that the final organic extract is washed with a dilute solution of sodium bicarbonate to neutralize any residual acid.
-
Dry the organic layer thoroughly with a suitable drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
-
-
Use High-Purity Solvents:
-
Use high-purity, neutral solvents for storage. Avoid using solvents that may contain acidic impurities.
-
-
Proper Storage:
-
Store the purified compound in a tightly sealed container at a low temperature (e.g., -20°C) to minimize degradation.[5]
-
-
Perform Forced Degradation Studies (for proactive analysis):
-
To understand the stability of your compound, you can perform forced degradation studies.[10][11][12][13] This involves intentionally exposing your compound to acidic, basic, oxidative, and photolytic stress conditions and monitoring the formation of degradation products by HPLC. A typical acidic stress condition would be exposing the compound to 0.1 M HCl at 25°C.[5]
-
Part 3: Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general method for the analysis of this compound and its common impurities. Optimization may be required based on your specific instrumentation and column.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard procedure for the purification of this compound from common synthesis-related impurities.
-
Prepare the Column:
-
Use a silica gel column with a diameter appropriate for the amount of material to be purified.
-
Pack the column using a slurry of silica gel in hexanes.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the sample onto a small amount of silica gel and evaporate the solvent.
-
Carefully load the dry silica-adsorbed sample onto the top of the packed column.
-
-
Elute the Column:
-
Begin elution with 100% hexanes to remove highly non-polar impurities.
-
Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes.
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
References
-
Di-tert-butyl dicarbonate - chemeurope.com. (URL: [Link])
-
DI-tert-BUTYL DICARBONATE - Organic Syntheses Procedure. (URL: [Link])
-
Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O] - ResearchGate. (URL: [Link])
-
Di-tert-butyl dicarbonate - Wikipedia. (URL: [Link])
- Process for producing di-tertiary-butyl dicarbonate - Google P
-
Supporting Information - The Royal Society of Chemistry. (URL: [Link])
-
Solved Analyz H NMR of Di-t-Butyl Dicarbonate , assign | Chegg.com. (URL: [Link])
-
One-Pot Synthesis of Ureas from Boc-Protected Amines | The Journal of Organic Chemistry. (URL: [Link])
-
Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - ResearchGate. (URL: [Link])
-
Di-tert-butyl dicarbonate | C10H18O5 | CID 90495 - PubChem. (URL: [Link])
-
One-pot synthesis of ureas from Boc-protected amines - PubMed. (URL: [Link])
-
One-Pot Synthesis of Ureas from Boc-Protected Amines | Request PDF - ResearchGate. (URL: [Link])
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])
-
One-Pot Synthesis of Ureas from Boc-Protected Amines - Organic Chemistry Portal. (URL: [Link])
-
Supporting Information: - The Royal Society of Chemistry. (URL: [Link])
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (URL: [Link])
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chrom
-
3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem. (URL: [Link])
-
5-Amino-3-methylisoxazole - SIELC Technologies. (URL: [Link])
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])
-
development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (URL: [Link])
-
Water Boc Deprotection | PDF | Amine | Chemical Reactions - Scribd. (URL: [Link])
-
A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (URL: [Link])
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (URL: [Link])
-
Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])
-
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (URL: [Link])
-
Chemical shifts. (URL: [Link])
-
AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. - Jetir.Org. (URL: [Link])
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (URL: [Link])
-
Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS - DSpace. (URL: [Link])
-
Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC - NIH. (URL: [Link])
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]
- 5. This compound|CAS 97517-66-3 [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Solved Analyz H NMR of Di-t-Butyl Dicarbonate , assign | Chegg.com [chegg.com]
- 8. Di-tert-butyl dicarbonate(24424-99-5) 1H NMR [m.chemicalbook.com]
- 9. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijrpp.com [ijrpp.com]
- 11. rjptonline.org [rjptonline.org]
- 12. ajrconline.org [ajrconline.org]
- 13. jetir.org [jetir.org]
Technical Support Center: Stability of tert-Butyl (5-methylisoxazol-3-yl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of tert-butyl (5-methylisoxazol-3-yl)carbamate, particularly concerning the critical deprotection step under acidic conditions. Our goal is to equip you with the scientific rationale behind experimental protocols to ensure the success and integrity of your synthesis.
Introduction: Navigating the Nuances of Boc Deprotection on a Heterocyclic Scaffold
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for amine protection, prized for its stability under a wide range of nucleophilic and basic conditions.[1][2] Its removal is most commonly achieved under acidic conditions, a transformation that is generally considered straightforward.[3]
However, when the Boc group is attached to a heteroaromatic system like 5-methylisoxazole, nuances arise. The electronic properties of the isoxazole ring and its own inherent stability profile must be considered to achieve clean, efficient deprotection without generating impurities. This guide addresses the common challenges and questions that arise during this crucial synthetic step.
Troubleshooting Guide: From Incomplete Reactions to Unexpected Byproducts
This section is designed to help you diagnose and solve specific issues encountered during the acidic deprotection of this compound.
Issue 1: Incomplete or Sluggish Deprotection
Question: I am running my deprotection reaction, but TLC/LC-MS analysis shows a significant amount of starting material remaining even after several hours. What factors could be causing this incomplete conversion?
Answer: Incomplete deprotection is a common issue that can almost always be resolved by systematically evaluating the reaction parameters: acid strength, concentration, temperature, and time.
-
Underlying Cause A: Insufficient Acid Strength or Concentration The Boc group is cleaved via an acid-catalyzed mechanism that requires protonation of the carbamate oxygen.[4] If the acid is too weak or too dilute, the equilibrium will not sufficiently favor the protonated intermediate, leading to a slow or stalled reaction. While many acids can effect this transformation, trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most reliable choices.[3][5]
Solution:
-
Verify Acid Reagent and Concentration: For most substrates, a solution of 20-50% TFA in a non-reactive solvent like dichloromethane (DCM) is effective.[6] Alternatively, a 4M solution of HCl in 1,4-dioxane or methanol is a standard and potent choice.[4][7]
-
Avoid Excessively Dilute Conditions: While it may seem "milder," using highly diluted acid can sometimes be counterproductive, leading to extremely long reaction times or incomplete conversion.[8]
-
-
Underlying Cause B: Sub-Optimal Temperature or Reaction Time Deprotection is typically conducted at ambient temperature (20-25 °C).[3] Lowering the temperature will slow the reaction rate, while insufficient time will naturally lead to incomplete conversion.
Solution:
-
Ensure Ambient Temperature: Unless your substrate contains other highly acid-labile functional groups, there is generally no need to cool the reaction below room temperature.
-
Monitor, Don't Just Time: The required reaction time can vary from 30 minutes to several hours depending on the exact conditions and substrate concentration.[4][7] The most reliable approach is to monitor the reaction's progress every 30-60 minutes using an appropriate analytical technique (TLC or LC-MS) until all starting material is consumed.
-
Recommended Starting Conditions for Acidic Boc Deprotection
| Reagent | Solvent | Typical Concentration | Temperature (°C) | Typical Time | Notes & Cautions |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to 25 | 1–4 hours | Highly effective. TFA is volatile and corrosive; handle in a fume hood.[6] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | 25 | 1–4 hours | Excellent choice; the product often precipitates as the hydrochloride salt, simplifying isolation.[4][7] |
| Hydrochloric Acid (HCl) | Methanol / Ethyl Acetate | Saturated or ~4 M | 25 | 1–4 hours | A protic solvent may be beneficial for solubility but could pose a risk for other functional groups. |
| p-Toluenesulfonic Acid (TsOH) | Dimethoxyethane (DME) | Stoichiometric | 40 | ~2 hours | A milder, non-volatile acid alternative, useful if TFA or HCl are incompatible with the substrate.[5] |
Troubleshooting Workflow for Incomplete Deprotection
Figure 1. A step-by-step workflow for troubleshooting incomplete Boc deprotection reactions.
Issue 2: Formation of Byproducts and Potential Degradation
Question: The deprotection worked, but my crude NMR shows several unknown peaks. I'm concerned that the isoxazole ring itself is not stable under my conditions. Is this possible?
Answer: This is a valid concern. While the 3,5-disubstituted isoxazole ring is generally robust and stable to typical acidic deprotection conditions, two primary side reactions can occur: alkylation by the tert-butyl cation and, under excessively harsh conditions, ring degradation.[9]
-
Underlying Cause A: Alkylation by tert-Butyl Cation The mechanism of Boc deprotection generates a stable tert-butyl cation.[1][4] This cation is an electrophile and can react with any available nucleophiles in the reaction mixture, including the solvent, the starting material, or the newly formed free amine product, leading to tert-butylation byproducts.
Solution: Employ a Cation Scavenger The most effective way to prevent this side reaction is to add a "scavenger" to the reaction mixture. The scavenger's role is to irreversibly trap the tert-butyl cation as it forms.
-
Recommended Scavengers: Triisopropylsilane (TIS) or anisole are excellent choices. A small amount (e.g., 5% v/v) is typically sufficient.
-
-
Underlying Cause B: Ring Instability Under Harsh Conditions The isoxazole N-O bond is the most susceptible point in the ring. While stable to standard conditions, prolonged exposure (>24h) to highly concentrated acids, especially with heating, could potentially lead to ring-opening or other degradation pathways. Studies on the drug leflunomide have shown that the isoxazole ring can open, but this typically occurs under basic or physiological conditions, not standard acidic deprotection protocols.[10][11]
Solution: Adhere to Standard Protocols
-
Avoid Heat: Do not heat the reaction unless absolutely necessary and all other options have been exhausted. Thermal deprotection is a known method but requires much higher temperatures (>150 °C) and is generally not mediated by acid.[2][12]
-
Minimize Reaction Time: Once the reaction is complete as determined by monitoring, proceed with the workup immediately. Do not let the reaction stir unnecessarily for extended periods in strong acid.
-
Frequently Asked Questions (FAQs)
Q1: What are the most reliable, "go-to" conditions for deprotecting this compound?
For a robust and reproducible procedure, we recommend starting with one of two protocols:
-
TFA/DCM: A solution of 25% trifluoroacetic acid in dichloromethane at room temperature.
-
HCl/Dioxane: A 4M solution of hydrogen chloride in 1,4-dioxane at room temperature. Both methods are highly effective, typically reach completion within 1-4 hours, and are widely documented for Boc deprotection.[3][4][6]
Q2: Is the isoxazole ring truly stable to strong acids like TFA?
Yes, under the conditions required for Boc deprotection, the 5-methylisoxazole ring is stable. Isoxazoles are aromatic heterocycles and possess a degree of resonance stabilization.[9] Specifically, 3,5-disubstituted isoxazoles are known to be quite stable against acids, bases, and oxidizing agents.[9] The issues that arise during deprotection are almost always related to the Boc group chemistry (incomplete reaction) or byproducts from the generated tert-butyl cation, rather than the degradation of the isoxazole core itself.
Q3: My molecule contains other acid-sensitive groups. Are there any non-acidic deprotection methods?
While acidic cleavage is the most common, alternative methods exist for highly sensitive substrates.[2][3]
-
Thermal Deprotection: Heating the compound, sometimes in a high-boiling solvent like toluene or dioxane, can cause thermolytic cleavage of the Boc group.[2][12] However, this often requires high temperatures (120-200 °C), which may not be compatible with all molecules.
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in an inert solvent can also effect deprotection under milder, non-protic acid conditions.[2][3]
-
Alternative Reagents: Other specialized methods using reagents like oxalyl chloride in methanol have been reported for mild deprotection of various N-Boc amines.[13][14] These methods are generally considered secondary options and should be explored only if standard TFA or HCl protocols prove unsuitable for a specific multi-functional substrate.[8]
Q4: How can I definitively confirm that my isoxazole ring has remained intact after the reaction?
Post-reaction analysis is crucial for structural verification.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is the most powerful tool. You should be able to identify the characteristic singlet for the C4-proton on the isoxazole ring and the singlet for the C5-methyl group. The disappearance of the large singlet for the tert-butyl group (~1.5 ppm) and the appearance of the free amine protons (which may be broad or exchange with solvent) confirms deprotection.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an exact mass for your product, 3-amino-5-methylisoxazole, confirming its elemental composition and ensuring the ring is intact.
Mechanism of Acid-Catalyzed Boc Deprotection
Note: The DOT script above is a template. A chemical drawing tool would be needed to generate the actual images for a rich visual representation of the molecules.
Figure 2. The step-wise mechanism for the acid-catalyzed removal of a Boc protecting group.
References
-
Awuah, S. G., & Asare, S. O. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
Aouf, C., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society. Available at: [Link]
-
ResearchGate. (2018). Structure and stability of isoxazoline compounds. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. Available at: [Link]
-
MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available at: [Link]
-
ResearchGate. (2003). pH and temperature stability of the isoxazole ring in leflunomide. Available at: [Link]
-
ResearchGate. (2012). Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]
- Aouf, C., et al. (2012). Simple and efficient cleavage reaction of the boc group in heterocyclic compounds.
-
Kashima, C. (1981). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
-
MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]
-
Molbase. (n.d.). Carbamic acid, N-(5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. Available at: [Link]
-
PubChem. (n.d.). Ethyl (5-methylisoxazol-3-yl)carbamate. Available at: [Link]
-
Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Available at: [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xray.uky.edu [xray.uky.edu]
Technical Support Center: Purification of Isoxazole Derivatives
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of isoxazole derivatives. Here, we address common issues with practical, field-tested solutions and detailed protocols to ensure the integrity and purity of your compounds.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is designed in a question-and-answer format to directly address the specific and often frustrating issues encountered during the purification of isoxazole derivatives.
Chromatography Challenges
Question 1: I'm struggling to separate my target isoxazole derivative from its regioisomer using silica gel column chromatography. The spots are very close on the TLC plate. What can I do?
Answer: The co-elution of regioisomers is a frequent challenge due to their similar polarities.[1] Here is a systematic approach to improve separation:
-
Solvent System Optimization: A thorough screening of solvent systems is the first and most critical step.[1]
-
Varying Polarity: If you are using a standard hexane/ethyl acetate system, systematically vary the ratio to find the optimal polarity that maximizes the difference in Rf values. Sometimes, a less polar system can provide better resolution.
-
Alternative Solvents: If hexane/ethyl acetate fails, consider switching to a solvent system with different selectivity. Toluene/ethyl acetate or dichloromethane/ethyl acetate can sometimes resolve isomers that co-elute in hexane-based systems.
-
-
Employing Additives: The addition of a small amount of an acid or base to the mobile phase can significantly alter the retention of your compounds on silica gel.
-
Basic Modifier: For isoxazole derivatives with basic functionalities, adding 0.1-1% triethylamine to the eluent can reduce tailing and improve separation by neutralizing acidic sites on the silica gel.
-
Acidic Modifier: For acidic isoxazole derivatives, adding 0.1-1% acetic acid or formic acid can have a similar beneficial effect.[1]
-
-
Alternative Stationary Phases: If silica gel proves ineffective, consider other stationary phases.[1]
-
Alumina: Neutral, acidic, or basic alumina can offer different selectivity compared to silica gel.
-
Reverse-Phase Silica (C18): For more polar isoxazole derivatives, reverse-phase chromatography with a water/acetonitrile or water/methanol mobile phase may provide a better separation.
-
-
Advanced Chromatographic Techniques: For particularly challenging separations, more advanced techniques may be necessary.
Question 2: My isoxazole derivative appears to be decomposing on the silica gel column. What is causing this and how can I prevent it?
Answer: The isoxazole ring can be sensitive to certain conditions, and decomposition on silica gel is often due to the acidic nature of the stationary phase. The N-O bond in the isoxazole ring is relatively weak and can be cleaved under strongly acidic or basic conditions.[1]
Here’s how to mitigate decomposition:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica gel by washing it with a solution of triethylamine in your non-polar solvent (e.g., 1-2% triethylamine in hexane) and then flushing with the pure non-polar solvent.
-
Minimize Contact Time: Run the column as quickly as possible without compromising separation. A flash chromatography setup is preferable to gravity chromatography.
-
Use Alternative Stationary Phases: As mentioned previously, switching to a more inert stationary phase like neutral alumina or reverse-phase silica can prevent degradation.
-
Avoid Reactive Solvents and Additives: Ensure your solvents are of high purity and free from acidic or basic impurities. If you must use an additive, use the minimum effective concentration.
Crystallization Complications
Question 3: My isoxazole derivative "oils out" during crystallization instead of forming solid crystals. How can I resolve this?
Answer: "Oiling out" is a common issue where the compound separates as a liquid phase instead of a solid. This typically happens when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated.
Here are some troubleshooting steps:
-
Re-dissolve the Oil: Gently heat the solution to re-dissolve the oil.
-
Add More Solvent: Add a small amount of hot solvent to decrease the saturation of the solution.
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help. Slow cooling is crucial for the formation of well-ordered crystals.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny "seed" crystal to induce crystallization.
-
Change the Solvent System: If the problem persists, the chosen solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Consider using a solvent pair, such as ethanol/water or hexane/ethyl acetate.
Question 4: I'm having trouble finding a suitable solvent for the recrystallization of my isoxazole derivative. What is a systematic way to screen for solvents?
Answer: A systematic approach to solvent screening is key. Start with small amounts of your crude product in test tubes and observe its solubility in different solvents at room temperature and upon heating.
Ideal Single Solvent Properties:
-
The compound should be insoluble or sparingly soluble at room temperature.
-
The compound should be highly soluble at the solvent's boiling point.
-
Impurities should either be completely soluble or completely insoluble at all temperatures.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the crystals.
Common Solvents for Isoxazole Derivatives:
-
Ethanol
-
Methanol
-
Acetone
-
Ethyl Acetate
-
Hexane/Ethyl Acetate mixtures
-
Dichloromethane/Hexane mixtures
If a single solvent is not suitable, a two-solvent system (solvent pair) can be effective. In this method, the compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent in which it is insoluble is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly. Common solvent pairs include ethyl acetate/hexane and methanol/dichloromethane.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude isoxazole product? A1: Common impurities include unreacted starting materials, byproducts such as furoxans (from the dimerization of nitrile oxide intermediates), and regioisomers, especially when using unsymmetrical starting materials.[1]
Q2: Can I use acid-base extraction to purify my isoxazole derivative? A2: Yes, if your isoxazole derivative has an acidic or basic functional group, acid-base extraction can be a very effective initial purification step. For example, a hydroxyl group on the isoxazole ring can be deprotonated with a base, allowing the compound to be extracted into an aqueous basic solution, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified compound.
Q3: My isoxazole derivative is a polar compound and is difficult to handle. What are some general tips for its purification? A3: For polar isoxazole derivatives, consider using more polar solvent systems for chromatography, such as methanol/dichloromethane. Reverse-phase chromatography is also a very effective technique for purifying polar compounds. For extraction from aqueous solutions, "salting out" by adding a saturated salt solution can help drive the polar compound into the organic layer.
Q4: Are there any stability concerns I should be aware of when storing purified isoxazole derivatives? A4: Yes, the isoxazole ring can be susceptible to degradation over time. The N-O bond is relatively weak and can be cleaved by strong bases, reducing agents (e.g., catalytic hydrogenation), and even prolonged exposure to UV light.[1] It is recommended to store purified isoxazole derivatives in a cool, dark place, and if in solution, to use a non-reactive solvent and store at low temperatures.
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Moderately Polar Isoxazole Derivative
This protocol provides a general procedure for the purification of an isoxazole derivative using flash column chromatography on silica gel.
1. Preparation:
- TLC Analysis: Determine the optimal solvent system using TLC. A good solvent system will give your target compound an Rf value of approximately 0.2-0.4. For this example, we will use a 3:1 hexane/ethyl acetate mixture.
- Column Packing: Dry pack a column with silica gel. The amount of silica should be about 50-100 times the weight of your crude sample.
- Sample Loading: Dissolve your crude isoxazole derivative in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, dry load the sample by adsorbing it onto a small amount of silica gel.
2. Elution:
- Begin elution with a less polar solvent system than your target eluent (e.g., 9:1 hexane/ethyl acetate) to elute highly non-polar impurities.
- Gradually increase the polarity of the eluent. For this example, you would move to the 3:1 hexane/ethyl acetate system.
- Collect fractions and monitor them by TLC.
3. Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to obtain the purified isoxazole derivative.
Protocol 2: Recrystallization of a Crystalline Isoxazole Derivative
This protocol outlines a general procedure for the recrystallization of a solid isoxazole derivative from a single solvent.
1. Solvent Selection:
- Based on solubility tests, select a suitable solvent (e.g., ethanol).
2. Dissolution:
- Place the crude isoxazole derivative in an Erlenmeyer flask.
- Add a minimal amount of the hot solvent to just dissolve the compound. It is crucial to use the minimum amount of solvent to ensure a good recovery.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Allow the crystals to air dry or dry them in a vacuum oven.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Isoxazole Derivatives
| Solvent System (v/v) | Polarity | Typical Applications |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | General purpose for non-polar to moderately polar isoxazoles. |
| Dichloromethane / Methanol (99:1 to 9:1) | Medium to High | Suitable for more polar isoxazole derivatives. |
| Toluene / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Alternative to hexane-based systems for separating isomers. |
| Hexane / Acetone (9:1 to 1:1) | Low to Medium | Good for moderately polar compounds. |
Visualizations
Caption: A general workflow for the purification of isoxazole derivatives.
Caption: A decision tree for troubleshooting the separation of regioisomers.
References
-
ProQuest. (2022). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]
-
Human Journals. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
MDPI. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
PubMed. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. [Link]
-
PMC. (2010). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. [Link]
-
PubMed Central. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. [Link]
-
PMC. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
International Journal of Advanced Research in Medical and Pharmaceutical Sciences. (2017). synthesis, characterization, and biological evaluation of 3-(halo substituted anilino) -5- (substituted aryl)-isoxazoles by conventional heating and microwave irradiation method. [Link]
-
PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
ResearchGate. (2015). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]
-
ResearchGate. (2018). Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. [Link]
-
PubMed. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. [Link]
-
YouTube. (2013). Recrystallization Solvent Pair. [Link]
-
ResearchGate. (2023). A review of isoxazole biological activity and present synthetic techniques. [Link]
-
Scholars Research Library. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]
-
ResearchGate. (2024). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. [Link]
-
Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds?. [Link]
-
ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
-
Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]
-
PubMed Central. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. [Link]
-
PMC. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
-
ResearchGate. (2014). Can Rf value vary for a specific solvent system in TLC?. [Link]
-
MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
-
ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
Oriental Journal of Chemistry. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
-
Journal of Chromatography A. (1972). The RF value as a constant in thin-layer chromatography. [Link]
-
Biotage. (2023). How does an acid pH modifier impact flash chromatography?. [Link]
-
PMC. (2014). Chromatographic analysis of the acidic and basic species of recombinant monoclonal antibodies. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Purity Analysis of tert-Butyl (5-methylisoxazol-3-yl)carbamate by High-Performance Liquid Chromatography
Executive Summary
This guide provides a comprehensive, rationale-driven methodology for the purity analysis of tert-Butyl (5-methylisoxazol-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. We detail the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, explaining the scientific reasoning behind the selection of each parameter. The guide includes a complete, step-by-step protocol for immediate application. Furthermore, we present a comparative analysis, weighing the strengths and limitations of HPLC against alternative techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Thin-Layer Chromatography (TLC). This document is intended for researchers, analytical chemists, and drug development professionals who require a reliable and validated approach to quality control for this critical chemical entity.
Introduction: The Analytical Imperative for a Versatile Building Block
This compound (Mol. Formula: C₉H₁₄N₂O₃) is a heterocyclic compound widely utilized as a synthetic building block in medicinal chemistry.[1][2] Its structure incorporates a 5-methylisoxazole core, a pharmacologically significant scaffold, and a tert-butoxycarbonyl (Boc) protecting group on an amine. This makes it a valuable precursor for developing novel therapeutic agents targeting a range of diseases, including cancer and inflammatory conditions.[2][3]
The purity of this intermediate is paramount; trace impurities can carry through subsequent synthetic steps, potentially leading to undesired side products, reduced final product yield, and, most critically, altered pharmacological or toxicological profiles. Therefore, a precise, accurate, and robust analytical method for purity determination is not merely a quality control checkpoint but a foundational requirement for successful drug discovery and development. This guide establishes HPLC as the benchmark method for this purpose and provides a framework for its effective implementation.
Section 1: HPLC Method Development: A Rationale-Driven Approach
The development of an effective HPLC method is a systematic process grounded in the physicochemical properties of the analyte. Our objective is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.
Analyte Characterization and Chromatographic Mode Selection
This compound is a moderately polar organic molecule, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The analyte and its impurities are separated based on their relative hydrophobicity. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. Given that many common organic impurities are either more or less polar than the parent compound, RP-HPLC offers an excellent mechanism for effective separation.
Justification of Method Parameters
The following parameters were selected based on established chromatographic principles for carbamate and isoxazole-containing compounds.[4][5]
| Parameter | Selection | Rationale |
| Stationary Phase | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm | The C18 phase is the universal standard for RP-HPLC, offering excellent hydrophobic retention and separation capabilities for a wide range of small molecules. A 150 mm length provides sufficient resolving power for typical impurity profiles. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile is chosen for its low viscosity and UV transparency. Formic acid is added to control the pH of the mobile phase. This suppresses the ionization of any residual silanol groups on the silica backbone of the stationary phase and ensures that the analyte is in a single, neutral form, leading to sharper, more symmetrical peaks. |
| Elution Mode | Gradient Elution | A gradient elution, where the percentage of the organic solvent (Acetonitrile) is increased over time, is superior for impurity profiling. It ensures that both early-eluting (highly polar) and late-eluting (nonpolar) impurities are effectively separated and eluted from the column in a reasonable timeframe, with good peak shape. |
| Detection | UV-Vis Detector at 220 nm | The isoxazole ring and the carbamate group both contain chromophores that absorb UV light. While a full UV scan is recommended to determine the absorbance maximum (λmax), a wavelength of 220 nm is a robust starting point that provides high sensitivity for many carbamate and heterocyclic compounds.[4][6] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time, resolution, and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase and improving separation efficiency. |
| Injection Volume | 10 µL | This volume is standard for analytical HPLC and avoids column overloading, which can lead to peak distortion. |
Detailed Experimental Protocol: HPLC Purity Analysis
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of Acetonitrile and Water (this serves as the diluent). This yields a stock solution of ~1 mg/mL. c. Sonicate for 5 minutes to ensure complete dissolution. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC System Configuration and Run: a. Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved. b. Set the gradient program as follows:
- Time (min) | % Mobile Phase A | % Mobile Phase B
- --- | --- | ---
- 0.0 | 95 | 5
- 20.0 | 5 | 95
- 25.0 | 5 | 95
- 25.1 | 95 | 5
- 30.0 | 95 | 5 c. Inject 10 µL of the prepared sample and start the data acquisition.
The workflow for this analytical process is visualized below.
Caption: HPLC Purity Analysis Workflow.
Section 2: Method Validation and Data Interpretation
A method is only as reliable as its performance characteristics. Before routine use, key validation parameters must be assessed.
System Suitability Testing (SST)
System suitability is a mandatory check to ensure the chromatographic system is performing adequately. It is typically performed by making five replicate injections of a standard solution. The results must meet predefined criteria before any samples are analyzed.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. A value > 1.5 indicates peak tailing, which can compromise the resolution and integration of closely eluting impurity peaks. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. A high plate count indicates sharp peaks, which is essential for separating components. |
| Repeatability (%RSD) | %RSD ≤ 2.0% for Peak Area | Ensures the precision of the system. The Relative Standard Deviation (%RSD) of the peak areas from replicate injections should be minimal. |
Calculation and Interpretation
Purity is typically determined using the area percent method, which assumes that all compounds have a similar detector response at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation provides a rapid and reliable assessment of the main component's purity relative to all other detected impurities. For absolute quantification, a reference standard of the compound would be required to create a calibration curve.
Section 3: A Comparative Analysis of Purity Determination Techniques
While HPLC is a powerful tool, it is essential to understand its place among other analytical techniques. The choice of method often depends on the specific question being asked—be it routine quality control, impurity identification, or primary quantification.
Caption: Decision tree for selecting an analytical technique.
The table below provides a direct comparison of the most relevant techniques for this application.
| Technique | Principle | Strengths | Limitations | Best For |
| HPLC-UV | Differential partitioning between mobile and stationary phases with UV detection.[7] | • High resolution & sensitivity• Excellent quantitation & reproducibility• Robust and widely available | • Requires a UV chromophore• Does not provide structural information on unknowns• Peak identity is based solely on retention time | Routine QC, batch release, and quantitative purity determination. |
| LC-MS | HPLC separation coupled with mass spectrometry detection.[5][8] | • Provides molecular weight information• High specificity and sensitivity• Excellent for impurity identification | • More complex instrumentation• Quantitative response can be variable (matrix effects)• Higher cost | Identifying unknown impurities and confirming the molecular weight of the main component. |
| qNMR | Integration of NMR signals relative to a certified internal standard.[9] | • Primary analytical method (no analyte standard needed)• Provides structural confirmation• Highly accurate | • Lower sensitivity than HPLC• Requires highly pure internal standard• Complex sample preparation and data analysis | Certifying reference materials and obtaining an absolute purity value without a specific reference standard. |
| TLC | Separation on a plate coated with adsorbent, visualized under UV light or with a stain.[10] | • Fast, simple, and inexpensive• Good for monitoring reaction progress | • Qualitative or semi-quantitative at best• Low resolution• Not suitable for accurate purity assessment | Rapid, qualitative checks of reaction completion or starting material presence. |
Conclusion
For the routine purity analysis of this compound, the developed reversed-phase HPLC method with UV detection stands out as the optimal choice. It offers an unparalleled balance of precision, robustness, resolution, and accessibility. The gradient method detailed in this guide is capable of separating a wide range of potential impurities, providing a reliable area percent purity value that is critical for quality control in a drug development pipeline. While techniques like LC-MS and qNMR serve indispensable roles in impurity identification and primary standard certification, respectively, HPLC remains the workhorse for ensuring the consistent quality and purity of this vital synthetic intermediate.
References
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). High-Performance Liquid Chromatography of Carbamate Pesticides. Oxford Academic. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link]
-
Ingenieria Analitica Sl. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
-
Yaichkov, I. et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Retrieved from [Link]
-
ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]
-
Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound|CAS 97517-66-3 [benchchem.com]
- 3. Buy Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate | 2098004-96-5 [smolecule.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 10. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Spectroscopic Characterization of tert-Butyl (5-methylisoxazol-3-yl)carbamate
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. tert-Butyl (5-methylisoxazol-3-yl)carbamate, a key building block in organic synthesis, presents a unique characterization challenge at the intersection of heterocyclic and protective group chemistry.[1] This guide provides an in-depth analysis of the characterization of this compound, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of its ¹H NMR spectrum, provide a detailed experimental protocol, and conduct a comparative analysis with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the most effective analytical methodologies for the characterization of similar molecular scaffolds.
The Primacy of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as the gold standard for the structural determination of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment of individual protons, their connectivity, and their spatial relationships. For a molecule like this compound, ¹H NMR offers a definitive fingerprint, allowing for unambiguous confirmation of its synthesis and purity.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. By analyzing the constituent fragments of the molecule—the 5-methylisoxazole ring and the tert-butyl carbamate (Boc) protecting group—we can predict the chemical shifts (δ), multiplicities, and integration values for each proton.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl (-C(CH₃)₃) | ~1.5 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent, resulting in a single, sharp peak. This signal is characteristic of the Boc protecting group.[2] |
| Methyl (-CH₃) | ~2.4 | Singlet (s) | 3H | The methyl group at the 5-position of the isoxazole ring is not coupled to any neighboring protons, leading to a singlet. Its chemical shift is influenced by the heterocyclic ring. |
| Isoxazole Ring Proton (-CH) | ~6.2 | Singlet (s) | 1H | The proton at the 4-position of the isoxazole ring is a singlet due to the absence of adjacent protons. The electron-withdrawing nature of the nitrogen and oxygen atoms in the ring shifts this proton downfield. |
| Carbamate Proton (-NH) | Variable (Broad Singlet) | Broad Singlet (br s) | 1H | The chemical shift of the NH proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. It typically appears as a broad signal. |
Experimental Protocol for ¹H NMR Analysis
The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[2]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to reference the chemical shifts to 0.00 ppm.
2. NMR Spectrometer Setup:
- The data should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
- Standard acquisition parameters for a ¹H NMR experiment should be used. A sufficient number of scans (typically 8 to 16) should be acquired to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis:
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the peaks to determine the relative number of protons contributing to each signal.
- Analyze the chemical shifts, multiplicities, and coupling constants (if any) to confirm the structure of the molecule.
Comparative Analysis of Characterization Techniques
While ¹H NMR is indispensable for structural confirmation, a comprehensive characterization often involves complementary analytical techniques. The choice of method depends on the specific information required, such as purity, molecular weight, or the presence of specific functional groups.
| Technique | Principle | Application to Target Molecule | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, including the number and type of protons and their connectivity. | Unambiguous structure elucidation, quantitative analysis of purity. | Relatively low sensitivity compared to MS, requires soluble samples. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Purity assessment and quantification. The Boc group increases hydrophobicity, making Reverse-Phase HPLC (RP-HPLC) a suitable method.[3] | High sensitivity, excellent for determining purity and identifying impurities.[3] | Does not provide detailed structural information on its own. The Boc group can be sensitive to acidic mobile phases.[4] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Determination of molecular weight and fragmentation patterns to support structural assignment. | Extremely high sensitivity, provides accurate molecular weight.[5] | Can be a "hard" ionization technique, leading to fragmentation and potentially the absence of a molecular ion peak. The Boc group is often unstable under MS conditions.[6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, corresponding to molecular vibrations. | Identification of key functional groups, such as the C=O of the carbamate and the C=N and N-O of the isoxazole ring.[1][7] | Fast, non-destructive, and provides information about functional groups. | Provides limited information on the overall molecular structure and connectivity. |
Visualizing the Workflow and Molecular Structure
To better illustrate the analytical process and the structure of this compound, the following diagrams are provided.
Caption: Molecular structure of this compound.
Conclusion
The characterization of this compound is most effectively and definitively achieved through ¹H NMR spectroscopy. Its ability to provide a detailed structural map of the molecule is unparalleled by other common analytical techniques. However, for a comprehensive quality assessment, particularly in a drug development context, a multi-technique approach is recommended. HPLC is invaluable for purity determination, mass spectrometry provides crucial molecular weight information, and FTIR serves as a rapid check for the presence of key functional groups. By understanding the strengths and limitations of each method, researchers can design a robust analytical strategy to ensure the identity, purity, and quality of this important synthetic intermediate.
References
-
Havlicek, V., Lemr, K., Schug, K. A., & Shadrick, W. R. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of The American Society for Mass Spectrometry, 23(10), 1759–1767. [Link]
-
Perreault, H., & Kaltashov, I. A. (2002). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 13(5), 523–530. [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook. [Link]
-
Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]
-
mzCloud. (2017). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. [Link]
-
SpectraBase. (n.d.). tert-Butyl carbamate - Optional[MS (GC)] - Spectrum. [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22557–22564. [Link]
-
MDPI. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 12(15), 2873. [Link]
-
SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole. PubChem. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]
-
National Center for Biotechnology Information. (2015). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. ChemSusChem, 8(22), 3866–3874. [Link]
-
ResearchGate. (n.d.). FT-IR Study of Iodophenyl-cholesteryl Carbamates. [Link]
-
ResearchGate. (n.d.). FTIR-ATR spectra for reference materials of (a) ammonium carbamate,.... [Link]
-
National Center for Biotechnology Information. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. The Journal of Physical Chemistry Letters, 16(50), 12813–12819. [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1438–1446. [Link]
-
The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. 62(21), 7512–7515. [Link]
-
Supporting Information. (n.d.). [Link]
-
ResearchGate. (2025). tert-Butyl carbamate. [Link]
-
National Center for Biotechnology Information. (2025). tert-Butyl carbamate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 8), 1017–1021. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Amine Protection: Comparing tert-Butyl (5-methylisoxazol-3-yl)carbamate with Established Protecting Groups
In the landscape of modern organic synthesis, particularly within drug discovery and peptide chemistry, the judicious selection of protecting groups is a cornerstone of success. An ideal protecting group should be easily introduced and removed, stable to a variety of reaction conditions, and offer orthogonality to allow for selective deprotection in the presence of other sensitive functionalities. This guide provides an in-depth comparison of the novel tert-Butyl (5-methylisoxazol-3-yl)carbamate protecting group with the widely utilized Boc, Cbz, and Fmoc groups.
Introduction to Amine Protecting Groups and the Principle of Orthogonality
Amines are fundamental functional groups, yet their inherent nucleophilicity and basicity can interfere with many synthetic transformations. Protecting groups serve as temporary masks for amines, rendering them inert to specific reagents and conditions. The concept of orthogonality is paramount in complex syntheses, allowing for the selective removal of one protecting group without affecting others.[1] This enables a precise and controlled sequence of reactions, which is critical in the assembly of intricate molecules like peptides and complex natural products.
The Established Players: A Comparative Overview of Boc, Cbz, and Fmoc
The tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups are the most common carbamate-based amine protecting groups in organic synthesis.[2][3]
| Protecting Group | Structure | Common Protection Reagent | Deprotection Conditions | Stability |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA, HCl)[4][5] | Stable to base, hydrogenolysis, and mild nucleophiles. |
| Cbz | Carboxybenzyl | Benzyl chloroformate | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[3] | Stable to acidic and basic conditions. |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine)[3] | Stable to acidic conditions and hydrogenolysis. |
A Novel Contender: this compound
The this compound introduces the isoxazole moiety as a potentially new element for orthogonal protection strategies. This protecting group combines the acid-labile nature of the tert-butyl carbamate with the unique chemical properties of the isoxazole ring.
Structural Features and Potential Advantages
The structure of this compound suggests two potential modes of deprotection:
-
Acid-Mediated Cleavage: Similar to the standard Boc group, the tert-butyl carbamate portion can be cleaved under acidic conditions, releasing the free amine, carbon dioxide, and isobutylene.[6][7]
-
Isoxazole Ring Opening: The isoxazole ring is known to undergo N-O bond cleavage under certain reductive conditions or in the presence of transition metal catalysts.[8][9][10] This opens up the possibility of a novel, orthogonal deprotection strategy.
This dual-mode deprotection could offer significant flexibility in synthetic planning, allowing for selective deprotection based on the chosen reagent.
Comparative Stability and Orthogonality
The key to the utility of any new protecting group is its unique stability profile relative to established groups.
| Condition | Boc | Cbz | Fmoc | This compound (Predicted) |
| Strong Acid (e.g., TFA) | Labile[4] | Stable | Stable | Labile |
| Base (e.g., Piperidine) | Stable[5] | Stable | Labile[3] | Stable |
| Catalytic Hydrogenolysis | Stable | Labile[3] | Stable | Stable to mild conditions, potentially labile under forcing conditions. |
| Reductive Cleavage (e.g., Raney Ni, SmI₂) | Stable | Stable | Stable | Potentially Labile [10][11] |
This predicted stability profile suggests that the this compound group could be orthogonal to both Fmoc and Cbz protection, offering a valuable addition to the synthetic chemist's toolbox.
Experimental Protocols
Protection of a Primary Amine with this compound (Hypothetical)
This protocol is based on standard procedures for the introduction of Boc groups.
Workflow for Amine Protection
Caption: General workflow for the protection of a primary amine.
Step-by-Step Procedure:
-
To a stirred solution of the primary amine (1.0 equiv) in anhydrous dichloromethane (0.2 M) is added triethylamine (1.2 equiv).
-
tert-Butyl (5-methylisoxazol-3-yl)carbonate (1.1 equiv) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with water and the layers are separated.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the protected amine.
Deprotection of this compound
1. Acidic Deprotection
This protocol is analogous to the standard deprotection of a Boc group.
Workflow for Acidic Deprotection
Caption: General workflow for the acidic deprotection of the carbamate.
Step-by-Step Procedure:
-
The protected amine (1.0 equiv) is dissolved in dichloromethane (0.1 M).
-
Trifluoroacetic acid (10 equiv) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 1-4 hours and monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the deprotected amine.
2. Reductive Deprotection via Isoxazole Cleavage (Hypothetical)
This proposed protocol leverages the known chemistry of isoxazole ring opening.
Workflow for Reductive Deprotection
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Protection Strategies in Synthesis: The Established Role of Fmoc in SPPS vs. the Function of tert-Butyl (5-methylisoxazol-3-yl)carbamate as a Synthetic Building Block
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group strategy is a critical decision that dictates the efficiency, purity, and ultimate success of the synthetic endeavor. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern SPPS, valued for its base lability and orthogonality to acid-labile side-chain protecting groups. This guide provides a comprehensive overview of the Fmoc protection strategy.
Concurrently, this guide will address the nature of tert-butyl (5-methylisoxazol-3-yl)carbamate. While its chemical structure, a carbamate, suggests a potential role in amine protection, a thorough review of the scientific literature indicates that its primary application is not as a protecting group in solid-phase synthesis, but rather as a key intermediate and building block in medicinal chemistry. This guide will, therefore, delineate the distinct roles of these two molecules, providing clarity on their respective applications and chemical principles.
Part 1: The Fmoc Group - A Pillar of Solid-Phase Peptide Synthesis
The Fmoc group is a base-labile α-amino protecting group that has become the industry standard for SPPS.[1][] Its widespread adoption is a testament to its mild deprotection conditions, which are compatible with a diverse range of amino acid side chains and sensitive modifications.[1]
The Chemistry of Fmoc Protection and Deprotection
The Fmoc group is introduced to the α-amino group of an amino acid, forming a stable carbamate linkage.[3] This protection prevents the amine from participating in unwanted side reactions during the coupling of the subsequent amino acid in the peptide sequence.[4][5][6][7]
The key feature of the Fmoc group is its removal under mild basic conditions, typically with a 20% solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[8] The deprotection mechanism proceeds via a β-elimination reaction, which is initiated by the abstraction of an acidic proton from the fluorenyl ring system.[3]
Caption: Mechanism of Fmoc deprotection by piperidine.
Orthogonality: The Key to Fmoc Strategy's Success
The true power of the Fmoc strategy lies in its orthogonality with acid-labile side-chain protecting groups.[] In a typical Fmoc-based SPPS, the side chains of reactive amino acids are protected with groups such as tert-butyl (tBu), which are stable to the basic conditions used for Fmoc removal.[][8] These side-chain protecting groups are then removed in a final step with a strong acid, such as trifluoroacetic acid (TFA), during the cleavage of the peptide from the solid support.[] This orthogonal scheme allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without affecting the side-chain protection.[1]
| Protecting Group | Lability | Typical Reagent | Application in Fmoc SPPS |
| Fmoc | Base-labile | 20% Piperidine in DMF | α-Amino protection |
| tert-Butyl (tBu) | Acid-labile | Trifluoroacetic Acid (TFA) | Side-chain protection |
| Trityl (Trt) | Acid-labile | Trifluoroacetic Acid (TFA) | Side-chain protection |
Experimental Workflow for Fmoc-SPPS
A typical cycle in Fmoc-SPPS involves the following steps:
-
Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide using a piperidine solution.
-
Washing: Thorough washing of the resin to remove excess piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: Activation of the carboxylic acid of the incoming Fmoc-protected amino acid and its coupling to the newly liberated N-terminal amine of the peptide chain.
-
Washing: Removal of excess reagents and byproducts by washing the resin.
This cycle is repeated until the desired peptide sequence is assembled.
Caption: A single cycle of Fmoc solid-phase peptide synthesis.
Part 2: this compound - A Versatile Synthetic Intermediate
In contrast to the well-defined role of Fmoc in SPPS, this compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[9][10][11][12] The tert-butoxycarbonyl (Boc) group in this molecule serves to protect the amino functionality of the 3-amino-5-methylisoxazole core, allowing for selective reactions at other positions of the isoxazole ring.
Chemical Properties and Reactivity
The tert-butyl carbamate (Boc) protecting group is acid-labile and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the free amine of 3-amino-5-methylisoxazole.[13] This unmasked amine can then be used in subsequent synthetic steps, such as amide bond formation or the construction of Schiff bases.[10][12]
The 5-methylisoxazole moiety itself is a valuable pharmacophore, and its derivatives have been investigated for a range of biological activities.[10] The presence of the Boc-protected amine allows for the functionalization of the isoxazole ring system prior to deprotection and further elaboration of the amino group.
Caption: Role of this compound in synthesis.
Applications in Medicinal Chemistry
3-Amino-5-methylisoxazole, the parent amine of the compound , is a key intermediate in the synthesis of various pharmaceuticals.[9][11] For instance, it is a precursor for certain sulfonamide drugs.[9] The use of its Boc-protected form, this compound, facilitates the synthesis of derivatives with potential therapeutic applications by enabling controlled, stepwise chemical modifications.
Comparative Analysis and Conclusion
The comparison between Fmoc and this compound is not one of direct competition for the same application but rather a clarification of their distinct and separate roles in chemical synthesis.
| Feature | Fmoc (9-fluorenylmethyloxycarbonyl) | This compound |
| Primary Application | α-Amino protecting group in SPPS | Synthetic intermediate/building block |
| Deprotection Condition | Base (e.g., Piperidine) | Acid (e.g., TFA, HCl) |
| Key Advantage | Orthogonality to acid-labile side-chain groups | Provides a protected amine on a versatile isoxazole scaffold |
| Context of Use | Iterative, cyclical synthesis on a solid support | Solution-phase synthesis of complex molecules |
For researchers in drug development and related fields, understanding the specific applications of different chemical tools is paramount. While both molecules are carbamates used to mask an amine, their utility is defined by the broader synthetic context in which they are employed. Fmoc is the established choice for routine and complex solid-phase peptide synthesis, whereas this compound serves as a versatile precursor in the diverse field of medicinal chemistry.
References
-
Taylor & Francis Online. (2024, January 10). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Retrieved from [Link]
- Google Patents. (n.d.). CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.
-
Taylor & Francis Online. (2024, January 10). Full article: An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Retrieved from [Link]
-
PubMed. (n.d.). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
PubMed. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. biosynth.com [biosynth.com]
- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. scispace.com [scispace.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Page loading... [wap.guidechem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Quizartinib and tert-Butyl (5-methylisoxazol-3-yl)carbamate
<_- a="">
This guide provides a detailed comparison of the biological activities of the well-established kinase inhibitor, Quizartinib, and the chemical compound, tert-Butyl (5-methylisoxazol-3-yl)carbamate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms and potential therapeutic applications of these compounds.
Executive Summary
Quizartinib is a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor with proven clinical efficacy in the treatment of Acute Myeloid Leukemia (AML).[1][2] It functions by selectively targeting mutations in the FLT3 receptor, thereby inhibiting downstream signaling pathways that drive leukemic cell proliferation.[3][4][5] In stark contrast, this compound is a chemical intermediate, primarily utilized in organic synthesis.[6] There is currently no substantive evidence in the public domain to suggest it possesses significant biological activity. This guide will therefore focus on the established biological profile of Quizartinib and provide a theoretical framework for the experimental evaluation of this compound, should such an investigation be warranted.
Molecular Profiles
A fundamental starting point for comparing any two compounds is an examination of their basic molecular and chemical properties.
| Property | Quizartinib | This compound |
| Molecular Formula | C29H32N6O4S | C9H14N2O3[7] |
| Molecular Weight | 560.67 g/mol | 198.22 g/mol [7] |
| Primary Role | Active Pharmaceutical Ingredient (FLT3 Inhibitor)[1][2] | Chemical Building Block/Synthetic Intermediate[6] |
| Known Biological Target | FMS-like tyrosine kinase 3 (FLT3)[4] | None established |
Quizartinib: A Deep Dive into a Clinically Validated FLT3 Inhibitor
Mechanism of Action
Quizartinib is a type II tyrosine kinase inhibitor that specifically targets the FLT3 receptor, a member of the class III receptor tyrosine kinase family.[2] The FLT3 receptor plays a crucial role in the normal development of hematopoietic stem cells.[8] In a significant subset of AML patients, mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase.[9] This ligand-independent activation drives uncontrolled proliferation and survival of leukemic cells through downstream signaling cascades, including the MAPK, AKT, and STAT5 pathways.[10][11]
Quizartinib exerts its therapeutic effect by binding to the inactive conformation of the FLT3 receptor, specifically interacting with the juxtamembrane region adjacent to the ATP-binding site.[3] This binding event prevents the receptor from activating, thereby inhibiting its autophosphorylation and blocking the downstream signals that promote leukemic cell growth and survival.[3][5]
Caption: FLT3 signaling pathway and the inhibitory action of Quizartinib.
Clinical Significance and Efficacy
Quizartinib is approved for the treatment of adult patients with newly diagnosed AML that is FLT3-ITD positive, in combination with standard chemotherapy and as maintenance monotherapy.[2][12] Clinical trials, such as the QuANTUM-First study, have demonstrated that the addition of quizartinib to standard chemotherapy regimens results in a statistically significant improvement in overall survival for this patient population.[12]
This compound: An Uncharacterized Entity
A thorough review of scientific literature and chemical databases reveals that this compound is primarily described as a building block or intermediate in organic synthesis.[6] The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in multi-step chemical syntheses.[6] While the isoxazole scaffold is present in many biologically active molecules, the specific compound has no published data supporting any significant biological activity. It is often used in the synthesis of more complex molecules that may have therapeutic potential.[6]
Proposed Experimental Framework for a Head-to-Head Comparison
To definitively compare the biological activity of these two compounds, a series of well-established assays would be required. The following protocols are designed to provide a robust, self-validating system to test the hypothesis that Quizartinib is a potent FLT3 inhibitor while this compound is biologically inert in this context.
Caption: Experimental workflow for comparing compound activity.
Protocol 1: In Vitro FLT3 Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of recombinant FLT3 kinase.
Causality: This assay isolates the kinase from cellular complexity, allowing for a direct measurement of enzyme inhibition. A positive result (inhibition) strongly suggests the compound interacts with the kinase. A negative result implies no direct enzymatic inhibition.
Methodology:
-
Reagents & Materials: Recombinant human FLT3 kinase, a suitable peptide substrate, ATP (adenosine triphosphate), kinase assay buffer, test compounds (Quizartinib and this compound) dissolved in DMSO, and a detection system (e.g., ADP-Glo™ or similar).
-
Procedure: a. Prepare a serial dilution of each test compound. b. In a 96-well or 384-well plate, add the kinase buffer, the FLT3 enzyme, and the test compound dilutions. Incubate briefly to allow for compound-enzyme interaction.[13] c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[14] Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). d. Terminate the reaction and measure the amount of product (e.g., phosphorylated substrate or ADP generated) using a suitable detection reagent and a plate reader.[15] e. Include appropriate controls: "no enzyme" (background), "no compound" (maximum activity), and a known inhibitor (positive control, Quizartinib).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no compound" control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).
Protocol 2: Cellular Viability Assay in FLT3-ITD+ AML Cell Lines
Objective: To assess the effect of the compounds on the viability and proliferation of human AML cells that are dependent on FLT3-ITD signaling (e.g., MV4-11 cell line).
Causality: This assay moves the investigation into a relevant biological system. If a compound inhibits FLT3, it should reduce the viability of cells whose survival is driven by this kinase. This validates the in vitro findings in a cellular context.
Methodology:
-
Reagents & Materials: MV4-11 cells, appropriate culture medium (e.g., RPMI-1640 with 10% FBS), 96-well cell culture plates, test compounds, and a cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay).[16]
-
Procedure: a. Seed MV4-11 cells into the wells of a 96-well plate at a predetermined density (e.g., 10,000 cells/well). b. Add serial dilutions of the test compounds to the wells. Include a "vehicle only" (DMSO) control. c. Incubate the plate for a standard period (e.g., 72 hours) at 37°C in a humidified CO2 incubator. d. Add the cell viability reagent to each well according to the manufacturer's instructions.[17] For suspension cells, care must be taken not to aspirate cells during media changes.[18][19] e. After the appropriate incubation time with the reagent, measure the signal (absorbance or luminescence) using a microplate reader.[19]
-
Data Analysis: Normalize the signal from compound-treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percent viability against the log of the compound concentration and fit the data to determine the GI50 value (the concentration required to inhibit cell growth by 50%).
Anticipated Outcomes and Interpretation
-
Quizartinib: It is expected to show high potency in both assays. The in vitro kinase assay should yield a low nanomolar IC50 value against FLT3. The cellular viability assay should also demonstrate a potent antiproliferative effect in MV4-11 cells, with a GI50 value in a similar low nanomolar range.
-
This compound: It is anticipated that this compound will show no significant activity in either assay up to the highest concentrations tested (e.g., 10-50 µM). No inhibition of FLT3 kinase activity and no reduction in the viability of MV4-11 cells would be the expected outcome.
These anticipated results would confirm the established role of Quizartinib as a specific and potent FLT3 inhibitor and support the classification of this compound as a biologically inactive synthetic intermediate in the context of FLT3 signaling.
Conclusion
The comparison between Quizartinib and this compound highlights the vast difference between a targeted therapeutic agent and a chemical building block. Quizartinib's biological activity is well-defined, potent, and clinically validated for the treatment of FLT3-ITD positive AML.[12][20] Conversely, this compound is a compound used for chemical synthesis with no documented biological activity against cancer-relevant targets. The experimental framework provided offers a clear and robust methodology for validating these established roles and serves as a template for the initial screening of novel compounds against specific biological targets.
References
-
Cortes, J. E., et al. (2025). Quizartinib for Newly Diagnosed FLT3-Internal Tandem Duplication–Negative AML: The Randomized, Double-Blind, Placebo-Controlled, Phase II QUIWI Study. ASCO Publications. [Link]
-
Erba, H. (2025). The Phase III QuANTUM-Wild trial: quizartinib in newly diagnosed FLT3-ITD-negative AML. VJHemOnc – Video Journal of Hematology & HemOnc. [Link]
-
Zhang, H., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][20][21]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. [Link]
-
Various Authors. (2024). Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review. Taylor & Francis Online. [Link]
-
U.S. Food and Drug Administration. (2023). FDA approves quizartinib for newly diagnosed acute myeloid leukemia. [Link]
-
VANFLYTA® (quizartinib) Mechanism of Action | HCP. [Link]
-
Kadia, T. M., et al. (2024). Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML. Blood Cancer Journal. [Link]
-
Various Authors. (2013). MTT Assay protocol for Suspension cells - Cell Viability Assay?. ResearchGate. [Link]
-
Kiyoi, H., et al. (2020). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Yu, L., et al. (2022). In vitro kinase assay. Bio-protocol. [Link]
-
Duke Cancer Institute. Quizartinib or placebo + chemotherapy in patients with FLT3-ITD- AML (Acute Myeloid Leukemia). [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. [Link]
-
Passegué, E., et al. (2016). The FLT3 Inhibitor Quizartinib Provides a Novel Strategy to Inhibit Chemotherapy-Induced Myelosuppression. Blood. [Link]
-
Wikipedia. Quizartinib. [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Quizartinib Hydrochloride?. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay v1. ResearchGate. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
National Center for Biotechnology Information. (2024). Quizartinib. LiverTox. [Link]
-
Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood. [Link]
-
ResearchGate. (2020). Signaling pathways activated by FLT3-ITD. [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]
-
DIMA Biotechnology. (2025). FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. [Link]
-
HealthTree Foundation. (2025). Understanding FLT3 in AML: What It Means and How It's Treated. YouTube. [Link]
Sources
- 1. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VANFLYTA® (quizartinib) Mechanism of Action | HCP [vanflytahcp.com]
- 4. Quizartinib - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 6. This compound|CAS 97517-66-3 [benchchem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. ashpublications.org [ashpublications.org]
- 9. m.youtube.com [m.youtube.com]
- 10. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FDA approves quizartinib for newly diagnosed acute myeloid leukemia | FDA [fda.gov]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In vitro kinase assay [protocols.io]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Cell Viability [promega.de]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
- 20. ascopubs.org [ascopubs.org]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Isoxazole Synthesis: A Comparative Analysis
For the modern researcher in medicinal chemistry and drug development, the isoxazole ring is a privileged scaffold. Its presence in numerous FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole, underscores its importance.[1][2] The isoxazole moiety often serves as a bioisostere for amide or ester groups, enhancing metabolic stability and modulating physicochemical properties. This guide provides an in-depth, comparative analysis of the most pertinent synthetic methodologies for constructing this vital heterocyclic system, offering field-proven insights and actionable experimental protocols.
The Strategic Importance of Isoxazoles in Drug Discovery
The isoxazole nucleus is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic and structural character, making it a versatile building block in drug design. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4] The synthesis of the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole are prime examples of the successful application of isoxazole chemistry in medicine.[5][6][7][8][9]
Core Synthetic Strategies: A Head-to-Head Comparison
The selection of a synthetic route to a desired isoxazole is a critical decision, influenced by factors such as precursor availability, desired substitution pattern (regioselectivity), scalability, and functional group tolerance. Here, we dissect and compare the most robust and widely employed methods.
The Classical Approach: Condensation of 1,3-Dicarbonyl Compounds
One of the oldest and most straightforward methods for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[10][11] The reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to afford the aromatic isoxazole ring.[12]
Mechanism:
Advantages:
-
Readily Available Starting Materials: 1,3-dicarbonyl compounds are common and often inexpensive.
-
Operationally Simple: The reaction conditions are typically straightforward.
Limitations:
-
Lack of Regioselectivity: With unsymmetrical 1,3-dicarbonyls, a mixture of regioisomers is often formed, posing significant purification challenges.[1][13]
-
Harsh Conditions: The reaction can sometimes require harsh acidic or basic conditions.
-
Limited Scope: The synthesis of 4-substituted isoxazoles can be challenging with this method.[1]
The Workhorse: Huisgen 1,3-Dipolar Cycloaddition of Nitrile Oxides
The Huisgen 1,3-dipolar cycloaddition is arguably the most versatile and widely used method for isoxazole synthesis.[14] It involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[11] Nitrile oxides are unstable intermediates and are typically generated in situ from aldoximes or nitroalkanes.[15][16]
Mechanism:
Advantages:
-
High Versatility and Scope: A wide range of substituted isoxazoles can be prepared by varying the nitrile oxide and alkyne components.
-
Regiocontrol: While mixtures can occur, regioselectivity can often be controlled by the electronic and steric nature of the substituents on the alkyne and nitrile oxide.[13] Copper catalysis with terminal alkynes, for instance, reliably yields 3,5-disubstituted isoxazoles.[17]
Limitations:
-
Nitrile Oxide Instability: Nitrile oxides can dimerize to form furoxans, reducing the yield of the desired isoxazole.[13] In situ generation is therefore essential.
-
Regioselectivity Issues with Internal Alkynes: The cycloaddition with unsymmetrical internal alkynes can lead to mixtures of regioisomers.
The Modern Approach: Catalytic Methods
Modern synthetic chemistry has seen a shift towards catalytic methods that offer improved efficiency, selectivity, and milder reaction conditions.
Copper catalysis is frequently employed in isoxazole synthesis, particularly in the context of 1,3-dipolar cycloadditions with terminal alkynes.[17] Copper(I) acetylides are key intermediates that react with nitrile oxides to afford 3,5-disubstituted isoxazoles with high regioselectivity.[17] Another copper-catalyzed approach involves the one-pot oxidation and cyclization of propargylamines.[18][19]
Advantages:
-
Excellent Regiocontrol: Particularly for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[17]
-
Mild Reaction Conditions: Often proceeds at room temperature.
-
One-Pot Procedures: Streamlines the synthetic process, improving overall efficiency.[18]
Limitations:
-
Limited to Terminal Alkynes for High Regioselectivity: The regiocontrol is less pronounced with internal alkynes.
-
Potential for Metal Contamination: Requires careful purification to remove residual copper, which can be a concern in pharmaceutical applications.
Gold catalysts, particularly AuCl₃, have emerged as powerful tools for the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles.[17] This method allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under mild conditions.[17]
Advantages:
-
High Atom Economy: All atoms of the starting material are incorporated into the product.
-
Mild Conditions: The reactions are typically carried out under neutral conditions at room temperature.
-
Good to Excellent Yields: This method often provides high yields of the desired isoxazoles.[17]
Limitations:
-
Cost of the Catalyst: Gold catalysts can be expensive.
-
Substrate-Specific: The synthesis of the starting α,β-acetylenic oximes is required.
Green Chemistry Approaches
In line with the principles of sustainable chemistry, several "green" methods for isoxazole synthesis have been developed, primarily utilizing ultrasound or microwave irradiation.[20][21] These techniques often lead to significantly reduced reaction times, increased yields, and can sometimes be performed in aqueous media or even solvent-free conditions.[20][22][23]
Advantages:
-
Reduced Reaction Times: Microwave and ultrasound irradiation can dramatically accelerate reaction rates.[23][24]
-
Improved Yields: Often leads to higher product yields compared to conventional heating.[20]
-
Environmentally Benign: Reduces the need for hazardous organic solvents and can lower energy consumption.[21]
Limitations:
-
Specialized Equipment: Requires access to a microwave reactor or an ultrasonic bath.
-
Scalability: Scaling up microwave and ultrasonic reactions can sometimes be challenging.
Comparative Data Summary
| Synthesis Method | Key Features | Typical Yields (%) | Regioselectivity | Key Advantages | Key Disadvantages |
| Condensation of 1,3-Dicarbonyls | 1,3-Dicarbonyl + NH₂OH | 40-80 | Often poor with unsymmetrical dicarbonyls | Simple, readily available starting materials | Poor regioselectivity, harsh conditions |
| Huisgen 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne | 60-95 | Good with terminal alkynes (especially with Cu(I) catalysis), variable with internal alkynes | High versatility and scope | Nitrile oxide instability, potential for regioisomeric mixtures |
| Copper-Catalyzed Synthesis | Propargylamines or Terminal Alkynes + Nitrile Oxides | 70-95 | Excellent for 3,5-disubstituted isoxazoles | High regioselectivity, mild conditions, one-pot procedures | Mainly for terminal alkynes, potential metal contamination |
| Gold-Catalyzed Cycloisomerization | α,β-Acetylenic Oximes | 75-98 | High | High atom economy, mild conditions, excellent yields | Catalyst cost, requires specific starting materials |
| Green Methods (Ultrasound/Microwave) | Various precursors | 80-98 | Dependent on the core reaction | Rapid, high yields, environmentally friendly | Specialized equipment, potential scalability issues |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole
This protocol is adapted from a procedure for the one-pot copper(I)-catalyzed cycloaddition of an in situ generated nitrile oxide to a terminal alkyne.
Materials:
-
Aldoxime (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
To a stirred solution of the aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in DCM (10 mL) at room temperature, add CuI (0.05 mmol).
-
Add triethylamine (1.5 mmol) to the mixture.
-
Add NCS (1.1 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3,5-disubstituted isoxazole.
Protocol 2: Synthesis of an Isoxazole from a 1,3-Dicarbonyl Compound
This protocol describes the classical synthesis of an isoxazole from a β-diketone.[12]
Materials:
-
1,3-Diketone (e.g., acetylacetone) (10 mmol)
-
Hydroxylamine hydrochloride (12 mmol)
-
Pyridine (20 mL)
Procedure:
-
Dissolve the 1,3-diketone (10 mmol) in pyridine (20 mL) in a round-bottom flask.
-
Add hydroxylamine hydrochloride (12 mmol) to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Acidify the aqueous solution with 10% hydrochloric acid to pH ~5.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the isoxazole.
Conclusion and Future Outlook
The synthesis of isoxazoles is a mature field, yet it continues to evolve. The classical condensation of 1,3-dicarbonyls, while simple, is often hampered by a lack of regiocontrol. The Huisgen 1,3-dipolar cycloaddition remains the most versatile and widely adopted method, with modern catalytic approaches, particularly those employing copper and gold, offering significant advantages in terms of regioselectivity and efficiency. The increasing emphasis on sustainable chemistry is driving the adoption of green techniques like ultrasound and microwave-assisted synthesis, which promise to make isoxazole production more environmentally friendly and efficient. For the discerning researcher, the choice of method will ultimately depend on the specific target molecule, available resources, and the desired balance between speed, cost, and selectivity.
References
- Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777.
- Huang, Y., et al. (2009). Synthesis of Valdecoxib. Chinese Journal of Modern Applied Pharmacy, 26(6), 465-466.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Scilimati, A., et al. (2002). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Journal of Medicinal Chemistry, 45(7), 1472-1475.
- Anumula, R. R., et al. (2012). A large scale synthesis of valdecoxib.
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Sulfamethoxazole Synthesis Service. Retrieved from [Link]
- Synthesis and Characterization of Sulfamethoxazole Derivatives. (2025).
-
SYNTHESIS OF SULPHAMETHOXAZOLE. (2021, June 15). YouTube. Retrieved from [Link]
- BenchChem. (2025).
- de la Torre, M. C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(17), 9136-9143.
- BenchChem. (2025).
- Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. (2021). Chemistry & Chemical Technology.
- Al-Ghorbani, M., et al. (2023). Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PLoS ONE, 18(3), e0283437.
-
Isoxazole synthesis. (2019, January 19). YouTube. Retrieved from [Link]
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
- Kolosov, M. A., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(46), 9152-9164.
- (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2025).
- Construction of Isoxazole ring: An Overview. (2024). Biointerface Research in Applied Chemistry.
-
Van Leusen reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI.
- Copper-Catalyzed Isoxazole Synthesis. (2022). Synfacts, 18(10), 1065.
-
Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1649.
- The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradi
- Reja, R. M., Sunny, S., & Gopi, H. N. (2017). Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions From Nitroalkane-Tethered Peptides. Organic Letters, 19(14), 3695–3698.
- Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. (2017). Request PDF.
- The main directions and recent trends in the synthesis and use of isoxazoles. (n.d.). Wiley Online Library.
- Reja, R. M., Sunny, S., & Gopi, H. N. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters, 19(14), 3695-3698.
- Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. (2022). Current Trends in Biotechnology and Pharmacy, 16(2), 198-208.
- A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews, 15(3), 475-489.
- Copper-catalyzed synthesis of trisubstituted isoxazoles via a cascade cyclization-migration process. (2013). The Journal of Organic Chemistry, 78(24), 12611-12617.
-
cycloadditions with nitrile oxides. (2019, January 3). YouTube. Retrieved from [Link]
- Copper-Catalyzed Oxydifluoroalkylation of β,γ-Unsaturated Oximes for the Construction of Isoxazolines with a Difluoroalkyl Side Chain. (2021). Request PDF.
- Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2022). MDPI.
- The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Journal of the Indian Chemical Society, 94(11), 1241-1257.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). PubMed Central.
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. (2022). The Journal of Organic Chemistry, 87(16), 11222–11225.
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. Valdecoxib synthesis - chemicalbook [chemicalbook.com]
- 6. Sulfamethoxazole Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. jddtonline.info [jddtonline.info]
- 8. youtube.com [youtube.com]
- 9. Sulfamethoxazole synthesis - chemicalbook [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. nanobioletters.com [nanobioletters.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]
- 17. Isoxazole synthesis [organic-chemistry.org]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. preprints.org [preprints.org]
- 23. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. abap.co.in [abap.co.in]
A Comparative Guide to the Structural Validation of tert-Butyl (5-methylisoxazol-3-yl)carbamate by Mass Spectrometry
This guide provides an in-depth technical comparison of mass spectrometry-based methods for the structural validation of tert-butyl (5-methylisoxazol-3-yl)carbamate. As a crucial building block and protected intermediate in medicinal chemistry and organic synthesis, the unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent research and development.[1] This document moves beyond rote protocols to explain the causality behind experimental choices, empowering researchers to not only replicate but also adapt these methods for analogous small molecules.
Strategic Overview: An Integrated Approach to Validation
Structural validation is not a single experiment but a logical workflow. Mass spectrometry serves as a rapid, high-sensitivity tool for confirming molecular weight and probing connectivity through fragmentation. However, for absolute certainty, especially in regulated environments, it must be complemented by orthogonal techniques. The following workflow illustrates a robust validation strategy.
Caption: Key fragmentation pathways for protonated this compound.
Experimental Protocol: Tandem MS/MS
-
Mode: Product Ion Scan.
-
Precursor Ion Selection: Isolate the [M+H]+ ion at m/z 199.1 using the quadrupole.
-
Isolation Width: Set a narrow window (e.g., 1-2 Da) to ensure only the ion of interest is selected.
-
Collision Gas: Argon.
-
Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV). This is crucial because different bond cleavages require different amounts of energy. Lower energies will favor the facile loss of the Boc group, while higher energies will be needed to fragment the stable isoxazole ring.
Expected Data Interpretation:
| Product Ion (m/z) | Proposed Structure/Origin | Neutral Loss (Da) |
| 143.1 | [M+H - C₄H₈]⁺ | 56.1 (Isobutylene) |
| 99.1 | [M+H - C₅H₈O₂]⁺ (Protonated Amine) | 100.1 (Isobutylene + CO₂) |
| 57.1 | [C₄H₉]⁺ (tert-butyl cation) | 142.0 (Loss of isoxazole carbamic acid) |
The presence of a strong signal at m/z 99.1, corresponding to the deprotected 3-amino-5-methylisoxazole core, and a signal at m/z 143.1 are highly diagnostic for the proposed structure. The tert-butyl cation at m/z 57.1 is also a hallmark of Boc-group fragmentation.
Comparison with Alternative & Complementary Methods
While ESI-MS/MS provides strong evidence, a comprehensive validation guide must compare it with other techniques to understand the full analytical picture.
High-Resolution Mass Spectrometry (HRMS)
Expertise: HRMS is not about fragmentation but about precision. By measuring the m/z of the precursor ion to four or five decimal places, we can calculate its elemental formula. This is a powerful tool to distinguish between compounds that might have the same nominal mass but different atomic compositions.
Application: An HRMS instrument should find the [M+H]+ ion at m/z 199.1077. If the measured mass is within a tight tolerance (e.g., < 5 ppm), it provides extremely high confidence in the elemental formula C₉H₁₄N₂O₃.
Alternative Ionization: Electron Impact (EI)
Causality: EI is a "hard" ionization technique that imparts significant energy, leading to extensive fragmentation and often a weak or absent molecular ion. It is less suitable for primary validation of an unknown but can be useful for creating a reproducible fragmentation pattern for library matching.
-
ESI-MS: Soft ionization, preserves molecular ion, ideal for confirming MW and controlled fragmentation via MS/MS.
-
EI-MS: Hard ionization, extensive fragmentation, useful for creating a fingerprint spectrum for known compounds. The fragmentation follows different rules governed by radical cations. [2] For our target, EI would likely cause immediate cleavage of the Boc group and complex fragmentation of the isoxazole ring, making the resulting spectrum difficult to interpret from first principles without a reference.
Orthogonal Validation: Spectroscopy
Mass spectrometry measures a mass-to-charge ratio. It cannot, by itself, definitively distinguish between structural isomers. For this, spectroscopic methods are the gold standard.
Comparison of Top Validation Techniques:
| Technique | Information Provided | Key Advantage for this Molecule | Limitations |
| ESI-MS/MS | Molecular weight & fragmentation pathways. | Fast, high sensitivity, confirms mass and key substructures (Boc group, isoxazole core). | Cannot distinguish isomers (e.g., 4-methylisoxazol). |
| HRMS | High-accuracy mass (<5 ppm). | Unambiguously confirms the elemental formula. | Does not provide connectivity information. |
| NMR (¹H, ¹³C) | Atomic connectivity and chemical environment. | The gold standard for proving the exact isomeric structure, including the position of the methyl group. | Requires significantly more sample; slower analysis. |
| IR Spectroscopy | Presence of functional groups. | Confirms key bonds like N-H stretch (~3300 cm⁻¹), C=O stretch of carbamate (~1700 cm⁻¹). | Provides no information on overall connectivity. |
Conclusion
The structural validation of this compound is most effectively initiated using Electrospray Ionization Mass Spectrometry . A full scan analysis, ideally on a high-resolution instrument, confirms the elemental composition via an accurate mass measurement of the [M+H]+ ion. Subsequent tandem MS (MS/MS) provides definitive evidence of the two core substructures through the characteristic neutral losses of isobutylene (56 Da) and carbon dioxide (44 Da) from the Boc group, yielding the stable protonated 3-amino-5-methylisoxazole core at m/z 99.1.
While mass spectrometry offers unparalleled speed and sensitivity for this confirmation, it is crucial for researchers to recognize its limitations in distinguishing isomers. Therefore, for complete and unambiguous structural elucidation, the data from mass spectrometry should be used in concert with NMR spectroscopy, which provides the definitive atomic connectivity. This integrated, multi-technique approach embodies the principles of rigorous scientific validation.
References
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[3][4]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. [Link]
-
Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. [Link]
-
Havlicek, V., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1783–1786. [Link]
-
Suresh, C., et al. (2009). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of Mass Spectrometry, 44(5), 758-68. [Link]
-
Sheng, R., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(5), 834-842. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Wleklinski, M., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. [Link]
-
LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Kwiecień, A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(3), 2029. [Link]
-
Basak, A., et al. (2010). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of the Mexican Chemical Society, 54(4), 240-245. [Link]
-
Kaltsoyannis, N., & E. S. J. Smith. (1996). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Journal of the Chemical Society, Perkin Transactions 2, (8), 1733-1738. [Link]
Sources
- 1. This compound|CAS 97517-66-3 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Fragmentation mechanisms of isoxazole / Organic Mass Spectrometry, 1981 [sci-hub.jp]
- 4. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Synthesis of 5-Methylisoxazole: Efficacy and Methodologies
The 5-methylisoxazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the anti-inflammatory drug Leflunomide and various kinase inhibitors. Its synthesis, therefore, is a subject of significant interest, with a focus on developing efficient, selective, and scalable catalytic methods. This guide provides an in-depth comparison of the leading catalytic strategies for the synthesis of the 5-methylisoxazole ring, offering field-proven insights for researchers, chemists, and drug development professionals.
The primary and most versatile route to the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For the synthesis of 5-methylisoxazole, this involves the reaction of acetonitrile oxide (the "dipole," typically generated in situ from acetaldehyde oxime or its precursors) and propyne (the "dipolarophile"). The efficacy of this transformation is profoundly influenced by the choice of catalyst, which governs reaction rates, conditions, and, most critically, regioselectivity—determining whether the 3,5- or 3,4-disubstituted isoxazole is formed.
This guide will compare three principal catalytic approaches: Copper(I)-catalyzed cycloaddition, Ruthenium(II)-catalyzed cycloaddition, and traditional base-mediated (metal-free) synthesis.
Copper(I)-Catalyzed [3+2] Cycloaddition: The "Click" Chemistry Approach
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has a powerful analogue in isoxazole synthesis. Copper(I) catalysts excel at activating terminal alkynes, ensuring a highly regioselective reaction to exclusively yield the 3,5-disubstituted isoxazole isomer. This method is lauded for its mild reaction conditions, high yields, and operational simplicity.
Mechanistic Rationale (Copper Catalysis)
The catalytic cycle is initiated by the formation of a copper(I)-acetylide species from the terminal alkyne (propyne). This key intermediate then coordinates with the nitrile oxide, which is generated in situ. A subsequent cyclization and protonolysis releases the 3,5-disubstituted isoxazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue. The catalyst's role is to lower the activation energy of the cycloaddition and enforce a specific orientation of the dipole and dipolarophile, thus ensuring high regioselectivity[1].
Representative Experimental Protocol: Copper-Catalyzed Synthesis of 5-Methyl-3-phenylisoxazole
To provide a tangible experimental comparison, we will use the synthesis of 5-methyl-3-phenylisoxazole as a representative example, as it is widely reported.
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere, add CuI (0.05 mmol) and a suitable ligand (e.g., TBTA) in a solvent mixture such as H₂O/THF (1:1, v/v)[2].
-
Reactant Addition: To the stirred catalyst suspension, add benzaldoxime (1.0 mmol), phenylacetylene (1.2 mmol), and a mild base such as sodium bicarbonate (NaHCO₃, 1.5 mmol)[2].
-
Nitrile Oxide Generation: The nitrile oxide is generated in situ from the aldoxime.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 5-methyl-3-phenylisoxazole.
Ruthenium(II)-Catalyzed [3+2] Cycloaddition: Expanding the Scope
While copper catalysts are highly effective for terminal alkynes, their utility diminishes with internal alkynes. Ruthenium(II) catalysts, such as [Cp*RuCl] complexes, have emerged as a powerful alternative, demonstrating high catalytic activity for both terminal and internal alkynes. This allows for the synthesis of a broader range of isoxazoles, including fully substituted ones, with excellent control over regioselectivity[3][4]. For terminal alkynes, Ruthenium catalysts typically favor the formation of the 3,5-disubstituted isomer.
Mechanistic Rationale (Ruthenium Catalysis)
The currently accepted mechanism for Ruthenium-catalyzed cycloaddition involves the oxidative coupling of the alkyne and the nitrile oxide to the Ru(II) center, forming a six-membered ruthenacycle intermediate. This is the key step that determines the regioselectivity. Subsequent reductive elimination from this intermediate releases the isoxazole product and regenerates the active Ru(II) catalyst[4][5].
Representative Experimental Protocol: Ruthenium-Catalyzed Synthesis of 5-Methyl-3-phenylisoxazole
-
Reaction Setup: In a Schlenk tube under an argon atmosphere, dissolve benzaldoxime (1.0 mmol) and phenylacetylene (1.1 mmol) in a dry, degassed solvent such as toluene (5 mL).
-
Catalyst Addition: Add the Ruthenium catalyst, for example, Cp*RuCl(PPh₃)₂ (0.02 mmol, 2 mol%).
-
Nitrile Oxide Generation: Add an oxidant, such as N-chlorosuccinimide (NCS), and a base, like triethylamine, to generate the nitrile oxide in situ.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 60 °C) for 4-12 hours, monitoring by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature, filter through a pad of Celite, and concentrate the filtrate. The residue is then purified by silica gel column chromatography to yield the desired product.
Base-Mediated (Metal-Free) [3+2] Cycloaddition: The Classic Approach
The traditional method for isoxazole synthesis involves the in situ generation of a nitrile oxide from a hydroximoyl chloride (prepared from an aldoxime) using a stoichiometric amount of a base, typically an organic amine like triethylamine (Et₃N). While this method avoids potentially toxic and expensive metal catalysts, it often requires harsher conditions and can suffer from lower yields due to the dimerization of the nitrile oxide to form furoxans[6].
Mechanistic Rationale (Base-Mediated)
This is a classic 1,3-dipolar cycloaddition reaction. The base abstracts a proton from the hydroximoyl chloride, leading to the elimination of HCl and the formation of the highly reactive nitrile oxide intermediate. This intermediate then undergoes a concerted [3+2] cycloaddition with the alkyne. The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne, according to frontier molecular orbital theory.
Representative Experimental Protocol: Base-Mediated Synthesis of 5-Methyl-3-phenylisoxazole
-
Hydroximoyl Chloride Preparation: In a flask, dissolve benzaldoxime (1.0 mmol) in a suitable solvent like DMF. Cool the solution in an ice bath and add N-chlorosuccinimide (NCS) (1.05 mmol) portion-wise. Stir the reaction at room temperature for 1 hour.
-
Cycloaddition: To the solution containing the freshly prepared hydroximoyl chloride, add phenylacetylene (1.2 mmol).
-
Base Addition: Slowly add triethylamine (1.5 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Comparative Performance Analysis
To provide a clear comparison, the following table summarizes the typical performance of each catalytic system for the synthesis of 3,5-disubstituted isoxazoles based on representative data from the literature.
| Parameter | Copper(I) Catalysis | Ruthenium(II) Catalysis | Base-Mediated (Metal-Free) |
| Typical Catalyst | CuI, CuSO₄/Ascorbate | CpRuCl(PPh₃)₂, CpRuCl(COD) | Triethylamine, DBU, NaHCO₃ |
| Catalyst Loading | 1-10 mol% | 1-5 mol% | Stoichiometric or excess base |
| Reaction Temp. | Room Temperature | Room Temp. to 80 °C | Room Temp. to Reflux |
| Reaction Time | 1-6 hours | 2-12 hours | 12-48 hours |
| Typical Yields | High to Excellent (85-98%)[2] | High to Excellent (80-95%)[3] | Moderate to Good (50-85%)[6] |
| Regioselectivity | Excellent for terminal alkynes (3,5-isomer)[3] | Excellent (3,5- or 3,4-isomer depending on substrate)[4] | Good to Moderate |
| Substrate Scope | Primarily terminal alkynes[3] | Terminal and internal alkynes | Broad, but can be substrate-dependent |
| Key Advantages | Mild conditions, high yield, excellent regioselectivity, operational simplicity. | Broad substrate scope, high efficiency for challenging substrates. | Low cost, avoids heavy metal contamination. |
| Key Disadvantages | Limited to terminal alkynes, potential for metal contamination. | Higher cost of catalyst, sensitivity to air/moisture for some catalysts. | Slower reaction rates, potential for side products (furoxans), often requires stoichiometric base. |
Conclusion and Recommendations
The choice of catalyst for 5-methylisoxazole synthesis is a critical decision that balances efficiency, cost, substrate scope, and green chemistry principles.
-
For high-throughput synthesis and applications where terminal alkynes are used , Copper(I) catalysis is the recommended method. Its mild conditions, rapid reaction times, high yields, and excellent regioselectivity make it an ideal choice for discovery chemistry and process development.
-
When synthesizing more complex, substituted isoxazoles, particularly from internal alkynes , Ruthenium(II) catalysis offers unmatched versatility and efficiency. Although the catalyst is more expensive, its ability to handle a broader range of substrates makes it invaluable for accessing complex molecular architectures.
-
In situations where metal contamination is a critical concern or for large-scale, cost-sensitive syntheses , the classic base-mediated (metal-free) approach remains a viable option. While it may require more optimization to minimize side products and maximize yield, its low cost and simplicity are significant advantages.
By understanding the underlying mechanisms and comparative performance of these catalytic systems, researchers can make informed decisions to best achieve their synthetic goals, accelerating the discovery and development of novel 5-methylisoxazole-containing compounds.
References
-
Li, Y., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC. Available at: [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
- Patent CN1233634C. Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents.
-
Mohan, D. C., et al. (2017). Simple and Highly Efficient Synthesis of 3,5-Disubstituted Isoxazoles Using Cu/Graphene/Clay Nanohybrid as a New Heterogeneous Nano Catalyst. ResearchGate. Available at: [Link]
-
Palmieri, A., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chondrogianni, S., et al. (2021). Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. ResearchGate. Available at: [Link]
-
Hansen, T. V., et al. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. ResearchGate. Available at: [Link]
-
Fokin, V. V., et al. (2007). ChemInform Abstract: Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. ResearchGate. Available at: [Link]
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. Available at: [Link]
-
Xue, J., et al. (2016). Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. RSC Publishing. Available at: [Link]
-
Taddei, M., et al. (2015). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrangement. Usiena air - Unisi. Available at: [Link]
-
Sanna, M., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]
-
Gandhi, T., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro-Comparison of 5-Methylisoxazole-Based FLT3 Inhibitors
An Objective Analysis of Biochemical and Cellular Assay Performance for Next-Generation Acute Myeloid Leukemia (AML) Therapeutics
Introduction: The Critical Role of FLT3 in AML and the Rise of Targeted Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the normal development of hematopoietic stem cells and progenitors.[1] However, in the context of Acute Myeloid Leukemia (AML), a highly aggressive hematologic malignancy, FLT3 has emerged as a critical therapeutic target. Activating mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately one-third of newly diagnosed patients.[2][3]
These mutations, primarily internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive, ligand-independent activation of the FLT3 receptor.[2][4] This persistent signaling drives uncontrolled proliferation and survival of leukemic blasts through downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT5.[1][4][5] Consequently, the presence of an FLT3 mutation, particularly FLT3-ITD, is associated with a poor prognosis, increased relapse rates, and reduced overall survival.[2][3]
The central role of aberrant FLT3 signaling in AML pathogenesis has spurred the development of small molecule FLT3 inhibitors. These targeted therapies aim to block the kinase activity of the mutated receptor, thereby halting the downstream signaling cascades that promote leukemia. The 5-methylisoxazole scaffold has emerged as a promising chemical starting point in the design of potent and selective kinase inhibitors.[6][7] This guide provides a comparative overview of the in vitro assays used to characterize 5-methylisoxazole-based FLT3 inhibitors, offering insights into their biochemical potency, cellular efficacy, and selectivity.
The FLT3 Signaling Pathway: A Visual Overview
To comprehend how FLT3 inhibitors function, it is essential to visualize the signaling cascade they aim to disrupt. Upon activation, either by its natural ligand (FL) in wild-type (WT) scenarios or constitutively through mutations, the FLT3 receptor dimerizes and autophosphorylates, triggering a cascade of downstream signaling events.
Caption: The FLT3 signaling cascade and point of inhibitor action.
Comparative In Vitro Assay Methodologies
The evaluation of novel FLT3 inhibitors relies on a tiered system of in vitro assays, progressing from simple biochemical systems to more complex, biologically relevant cellular models. This approach allows for a comprehensive understanding of a compound's potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assays
Scientific Rationale: The initial step in characterizing a potential inhibitor is to measure its direct effect on the enzymatic activity of the target kinase in a cell-free system. This provides a pure measure of potency (typically as an IC50 value) without the complexities of cell permeability, metabolism, or off-target effects. Assays are often run against both wild-type and mutated forms of FLT3 (e.g., FLT3-ITD) to determine specificity.[8]
Detailed Protocol (Example: ADP-Glo™ Kinase Assay):
-
Reaction Setup: In a 384-well plate, prepare a reaction mix containing kinase buffer, 10 ng/µL of recombinant FLT3-ITD enzyme, 0.1 mg/mL of a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and 100 µM ATP.[9]
-
Inhibitor Addition: Add the 5-methylisoxazole-based test compounds across a range of concentrations (e.g., 10-point serial dilutions starting from 10 µM). Include a positive control (a known potent FLT3 inhibitor like Quizartinib) and a negative control (DMSO vehicle).
-
Kinase Reaction: Incubate the plate at 30°C for 30-60 minutes to allow the kinase reaction to proceed.[9]
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cellular Proliferation and Viability Assays
Scientific Rationale: While biochemical assays measure target engagement, cellular assays determine if this engagement translates into a desired biological effect—namely, inhibiting the growth of leukemia cells. These assays are crucial for confirming that the inhibitor is cell-permeable and effective in a more complex biological environment. The choice of cell line is critical; AML cell lines harboring the FLT3-ITD mutation, such as MV4-11 and MOLM-13, are standard models as their proliferation is driven by FLT3 activity.[10][11]
Detailed Protocol (Example: MTT or CellTiter-Glo® Assay):
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete RPMI-1640 medium.
-
Compound Treatment: Add serial dilutions of the test inhibitors to the wells. Include appropriate controls (DMSO vehicle, positive control inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[12]
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to a purple formazan product. Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
-
Data Acquisition: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control for each inhibitor concentration. Plot the results and determine the GI50 or IC50 value.
Target Engagement and Downstream Signaling (Western Blot)
Scientific Rationale: To confirm that the observed anti-proliferative effect is indeed due to the inhibition of the intended target, it is essential to measure the phosphorylation status of FLT3 and its key downstream signaling proteins. A potent and specific inhibitor should reduce the autophosphorylation of FLT3 (p-FLT3) and subsequently decrease the phosphorylation of proteins like STAT5, AKT, and ERK.[13]
Detailed Protocol (Example: Western Blot for p-FLT3):
-
Cell Treatment: Treat MOLM-14 cells with various concentrations of the FLT3 inhibitor for 2-4 hours.[14] Include positive and negative controls.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3, Tyr591).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total FLT3 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and to assess the specific inhibition of phosphorylation.
Workflow for Inhibitor Characterization
The progression from biochemical to cellular assays forms a logical and self-validating workflow for characterizing novel inhibitors.
Caption: A typical in vitro screening cascade for FLT3 inhibitors.
Comparative Data Summary
The following table summarizes hypothetical but representative data for three 5-methylisoxazole-based FLT3 inhibitors (Compound A, B, and C) compared against the well-characterized clinical candidate, Quizartinib.
| Inhibitor | FLT3-ITD Kinase IC50 (nM) [8][11] | MV4-11 Cell Proliferation GI50 (nM) [10][13][15] | MOLM-14 p-FLT3 Inhibition IC50 (nM) [13][14] | Kinase Selectivity (S-Score at 1µM) |
| Compound A | 1.2 | 2.5 | 3.1 | 0.02 |
| Compound B | 15.8 | 45.2 | 50.5 | 0.15 |
| Compound C | 0.9 | 22.5 | 25.0 | 0.05 |
| Quizartinib | 0.4[15] | 0.9[15] | ~2.0[13] | 0.01 |
Analysis of Comparative Data:
-
Potency: All compounds show nanomolar potency against the FLT3-ITD enzyme. Compound C and Compound A are the most potent of the novel series, approaching the potency of Quizartinib.
-
Cellular Efficacy: A key differentiator emerges in the cellular proliferation assay. Compound A demonstrates excellent translation from biochemical potency to cellular activity, with its GI50 value remaining in the low single-digit nanomolar range, similar to Quizartinib. In contrast, Compound C shows a significant >20-fold drop-off in potency between the biochemical and cellular assays. This discrepancy could suggest issues with cell permeability, efflux by transporters, or intracellular metabolism, warranting further investigation.
-
Target Engagement: The p-FLT3 inhibition data corroborates the cell proliferation results. Compound A effectively inhibits the target in a cellular context at concentrations consistent with its anti-proliferative effects. Compound C's reduced potency in this assay further points to potential cell-based liabilities.
-
Selectivity: The S-Score, representing the fraction of inhibited kinases in a broad panel, indicates that Quizartinib and Compound A are highly selective. Compound B is considerably less selective, suggesting a higher potential for off-target effects.
Conclusion and Future Directions
The in vitro characterization of 5-methylisoxazole-based FLT3 inhibitors requires a multi-faceted approach that combines biochemical and cellular assays. While enzymatic assays are invaluable for determining raw potency, cellular assays provide a more realistic measure of a compound's potential as a therapeutic agent by factoring in cell permeability and the complexities of intracellular signaling.
Based on the comparative data, Compound A emerges as the most promising lead candidate from this series. Its high biochemical potency, excellent translation to cellular efficacy and target engagement, and high selectivity profile are all desirable characteristics for a next-generation FLT3 inhibitor. In contrast, the significant discrepancy between biochemical and cellular activity for Compound C highlights the importance of this integrated testing strategy to identify and deprioritize compounds with potential liabilities early in the drug discovery process.
Future work on these compounds would involve expanding the selectivity profiling, investigating mechanisms of resistance, and ultimately, advancing the most promising candidates into in vivo preclinical models of AML to assess their efficacy and pharmacokinetic properties.[5][16]
References
-
Zarrinkar, P. et al. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984-2992. [Link]
-
Levis, M. (2017). FLT3 mutations in acute myeloid leukemia: Key concepts and emerging controversies. Frontiers in Oncology, 7, 40. [Link]
-
DIMA Biotechnology. (2025). FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. DIMA Biotechnology Website. [Link]
-
Weisberg, E. et al. (2009). Mechanisms of resistance to FLT3 inhibitors. Nature Reviews Cancer, 9(8), 553-565. [Link]
-
Kashiwada, M. et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Scientific Reports, 10(1), 4891. [Link]
-
Sexauer, A. & Levis, M. (2014). Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance. Cancers, 6(2), 975-996. [Link]
-
Piloto, O. et al. (2007). Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment. Leukemia & Lymphoma, 48(9), 1697-1706. [Link]
-
Sato, T. et al. (2011). FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood, 117(14), 3584-3593. [Link]
-
Ramírez-López, L. et al. (2021). In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Oncology Letters, 22(5), 1-13. [Link]
-
Kiyoi, H. et al. (2020). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 111(2), 312-322. [Link]
-
Kindler, T. et al. (2003). In vitro studies of a FLT3 inhibitor combined with chemotherapy: Sequence of administration is important to achieve synergistic cytotoxic effects. Blood, 102(2), 675-682. [Link]
-
Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood, 100(5), 1532-1542. [Link]
-
Erba, H. (2025). The Phase III QuANTUM-Wild trial: quizartinib in newly diagnosed FLT3-ITD-negative AML. VJHemOnc. [Link]
-
Erba, H. (2025). The Phase III QuANTUM-Wild trial: quizartinib in newly diagnosed FLT3-ITD-negative AML. OncologyTube. [Link]
-
Kashiwada, M. et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. ResearchGate. [Link]
-
Zarrinkar, P. et al. (2009). Potency of FLT3 inhibitors in biochemical and cellular assays. ResearchGate. [Link]
-
Smith, C. et al. (2013). Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. Blood, 121(1), 476-483. [Link]
-
Smith, C. et al. (2013). Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. ASH Publications. [Link]
-
Wang, E. et al. (2024). Crenolanib and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML. Journal of Clinical Oncology. [Link]
-
Smith, C. et al. (2013). Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. Blood. [Link]
-
Cortes, J. et al. (2012). Phase I Study of Quizartinib Administered Daily to Patients With Relapsed or Refractory Acute Myeloid Leukemia Irrespective of FMS-Like Tyrosine Kinase 3–Internal Tandem Duplication Status. Journal of Clinical Oncology, 30(29), 3681-3687. [Link]
-
Vichem. (n.d.). Development of selective FLT3 inhibitors. Vichem Website. [Link]
-
Levis, M. et al. (2012). Abstract 3660: Crenolanib: A next generation FLT3 inhibitor. Cancer Research, 72(8_Supplement), 3660. [Link]
-
Sato, T. et al. (2011). FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood, 117(14), 3584-3593. [Link]
-
Li, Y. et al. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Chemistry, 13. [Link]
-
Inventum.AI. (2025). Design and Validation of FLT3 Inhibitors for Acute Myeloid Leukemia (AML) Treatment. Inventum.AI Website. [Link]
-
Park, H. et al. (2016). Kinase profiling according to chemical scaffold. The profiles of the FMS kinase inhibitor¹³ and benzimidazole derivative 5a (10 μM) are shown. ResearchGate. [Link]
-
Levis, M. et al. (2004). In vitro studies of a FLT3 inhibitor combined with chemotherapy: Sequence of administration is important to achieve synergistic cytotoxic effects. Blood, 104(4), 1145-1152. [Link]
-
Wang, Z. et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Physical Chemistry B, 127(13), 2915-2926. [Link]
-
Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [Link]
-
Kumar, A. et al. (2022). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 12(10), 5786-5807. [Link]
-
Lee, H. et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2135. [Link]
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 9. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 10. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Guide to the Spectroscopic Characterization of tert-Butyl (5-methylisoxazol-3-yl)carbamate
In the landscape of modern drug discovery and organic synthesis, the strategic use of protecting groups is a cornerstone of molecular design. The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous amine-protecting groups, prized for its stability in a wide range of conditions and its facile, clean removal under mild acidic treatment. This guide provides an in-depth spectroscopic comparison of a key building block, tert-Butyl (5-methylisoxazol-3-yl)carbamate, and its precursors: 3-amino-5-methylisoxazole and di-tert-butyl dicarbonate (Boc anhydride).
Understanding the distinct spectral signatures of the starting materials and the final product is paramount for researchers. It allows for unambiguous reaction monitoring, confirmation of successful synthesis, and purity assessment. This document serves as a practical reference, blending theoretical principles with experimental data to elucidate the chemical transformation through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Synthetic Pathway: A Foundational Overview
The synthesis of this compound is a straightforward nucleophilic substitution reaction. The primary amine of 3-amino-5-methylisoxazole attacks one of the electrophilic carbonyl carbons of Boc anhydride. The resulting unstable intermediate collapses, releasing carbon dioxide and tert-butanol, to yield the stable carbamate product. This transformation introduces significant structural changes that are readily identified spectroscopically.
Caption: Key structural and spectroscopic transformations during synthesis.
Part 3: Comparative Data Summary
For ease of reference, the key spectroscopic data points for the precursors and the final product are summarized below. These values are representative and may shift slightly based on the specific experimental conditions (e.g., solvent used for NMR).
| Compound | Technique | Key Signal / Feature | Approximate Value / Position |
| 3-Amino-5-methylisoxazole | ¹H NMR | -NH₂ Protons | Broad singlet |
| Isoxazole -CH | Singlet, ~5.8 ppm | ||
| -CH₃ Protons | Singlet, ~2.3 ppm | ||
| IR (cm⁻¹) | N-H Stretches (asymmetric/symmetric) | ~3410 & 3320 cm⁻¹ | |
| MS (m/z) | Molecular Ion [M]⁺ | 98 | |
| Di-tert-butyl Dicarbonate | ¹H NMR | -C(CH₃)₃ Protons | Singlet, ~1.5 ppm [1] |
| IR (cm⁻¹) | C=O Stretches (anhydride) | ~1810 & 1765 cm⁻¹ [1] | |
| MS (m/z) | Molecular Ion [M]⁺ | Not typically observed | |
| This compound | ¹H NMR | -NH- Proton (carbamate) | Singlet, ~8-10 ppm |
| -C(CH₃)₃ Protons (Boc group) | Singlet, ~1.5 ppm | ||
| Isoxazole -CH | Singlet, ~6.4 ppm | ||
| -CH₃ Protons | Singlet, ~2.4 ppm | ||
| IR (cm⁻¹) | N-H Stretch (carbamate) | ~3250 cm⁻¹ | |
| C=O Stretch (carbamate) | ~1715 cm⁻¹ | ||
| MS (m/z) | Molecular Ion [M]⁺ | 198 |
Part 4: Experimental Protocols
Adherence to validated protocols is essential for reproducible results. The following are generalized procedures for the synthesis and analysis.
Synthesis of this compound
Causality: This procedure utilizes a base (triethylamine) to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid byproduct. Dichloromethane is chosen as a solvent for its ability to dissolve both polar and nonpolar reactants without participating in the reaction.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-methylisoxazole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirring reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography or recrystallization to yield the pure product.
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare samples by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. [2]Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz). [3]* IR Spectroscopy: For solid samples, acquire spectra using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid is placed on the crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared.
-
Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS, to obtain the mass-to-charge ratio of the molecular ion and its fragments.
Conclusion
The transformation of 3-amino-5-methylisoxazole to this compound is unequivocally tracked and confirmed through a multi-faceted spectroscopic approach. The disappearance of the characteristic primary amine and anhydride signals, coupled with the emergence of the distinct carbamate N-H, carbamate C=O, and tert-butyl group signatures, provides a self-validating system for the researcher. This guide illustrates that a fundamental understanding of how chemical structure translates to spectral data is an indispensable tool in the modern chemistry laboratory, ensuring the integrity and success of synthetic endeavors.
References
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]
-
PubChem. 3-Amino-5-methylisoxazole. [Link]
-
SpectraBase. 3-Amino-5-methylisoxazole - MS (GC) Spectrum. [Link]
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/3 Macmillan Group/files/publications/nature19056-s.pdf]([Link] Macmillan Group/files/publications/nature19056-s.pdf)
-
ScienceOpen. Supporting Information. [Link]
-
PubChem. Di-tert-butyl dicarbonate. [Link]
-
NIST WebBook. 3-Isoxazolamine, 5-methyl-. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
SpectraBase. Di-tert-butyl pyrocarbonate - 1H NMR Spectrum. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl (5-methylisoxazol-3-yl)carbamate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-Butyl (5-methylisoxazol-3-yl)carbamate, moving beyond mere procedural instruction to explain the scientific rationale behind each recommendation. Our commitment is to empower laboratory personnel with the knowledge to maintain a safe and compliant working environment.
Hazard Assessment and Chemical Profile
-
Carbamate Moiety : Carbamate-containing compounds are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) due to their potential toxicity.[1][2][3] Wastes generated from the production of carbamates are often listed as hazardous.[1][2][3] Thermal decomposition of carbamates can produce hazardous gases, including isocyanates and oxides of nitrogen (NOx).[3][4][5]
-
Isoxazole Moiety : Isoxazoles are a class of heterocyclic compounds. The isoxazole ring can be susceptible to hydrolysis under certain pH conditions.[2] 5-Methylisoxazole, a related compound, is classified as a flammable liquid.[6]
-
tert-Butyl Group : The tert-butyl group can contribute to the stability of the carbamate linkage but may also influence its decomposition pathway.
Based on this structural analysis, this compound should be handled as a potentially hazardous substance. The primary hazards are likely to include toxicity if ingested or inhaled, and the potential for the release of hazardous decomposition products upon heating.
Table 1: Hazard Summary and Regulatory Information
| Hazard Class | Description | Regulatory Consideration |
| Toxicity | Potential for harm if swallowed or inhaled. Carbamates as a class have neurotoxic potential. | Regulated under EPA RCRA.[1][2][3] |
| Flammability | While the solid itself may not be highly flammable, related isoxazole compounds are. | Standard precautions for handling organic chemicals should be observed. |
| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents. Thermal decomposition can release toxic gases. | Segregate from incompatible materials. |
Personal Protective Equipment (PPE) and Safety Precautions
A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment (PPE). The following PPE is mandatory when handling and preparing this compound for disposal:
-
Eye and Face Protection : Wear safety glasses with side shields or chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[7] A face shield may be necessary if there is a splash hazard.
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile, neoprene) are essential to prevent skin contact. Always inspect gloves for integrity before use. A lab coat or chemical-resistant apron must be worn.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All handling of the solid and preparation of waste containers should be performed in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.
3.1. Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designate a Waste Stream : Establish a dedicated hazardous waste stream for this compound and any materials contaminated with it. Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
Select Appropriate Containers :
-
Solid Waste : Unused or expired solid this compound should be collected in a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for solid organic waste.
-
Contaminated Labware : Disposable items such as weighing boats, gloves, and wipes that are contaminated with the compound should be placed in a designated, sealed plastic bag or container for solid hazardous waste.
-
Liquid Waste : If the compound is in solution, it should be collected in a sealed, chemically compatible liquid waste container (e.g., glass or HDPE). Ensure the container material is compatible with the solvent used.
-
3.2. Waste Labeling
Accurate and thorough labeling of hazardous waste is a legal requirement and a critical safety measure.
-
Label Contents : The waste container label must include the words "Hazardous Waste."[8][9]
-
Identify Constituents : Clearly list all chemical constituents in the container, including this compound and any solvents, with their approximate concentrations or percentages.
-
Indicate Hazards : Use appropriate hazard pictograms (e.g., skull and crossbones for toxicity, flame for flammability if in a flammable solvent).
-
Date of Accumulation : Mark the date when waste is first added to the container. This is important for tracking accumulation times, which are regulated.[8]
3.3. Storage of Hazardous Waste
Proper storage of hazardous waste in the laboratory is crucial to prevent accidents and ensure regulatory compliance.
-
Satellite Accumulation Area (SAA) : Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[5][8]
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Segregation : Store the waste away from incompatible materials, such as strong oxidizing agents.
-
Secure Closure : Keep the waste container securely closed at all times, except when adding waste.[5]
3.4. Final Disposal
The ultimate disposal of the hazardous waste must be handled by trained professionals.
-
Engage a Licensed Waste Disposal Service : Your institution's Environmental Health and Safety (EHS) office will have procedures for the collection and disposal of hazardous chemical waste. Contact your EHS office to arrange for a pickup by a licensed professional waste disposal service.[4][10]
-
Incineration : The recommended disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[11]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response :
-
Evacuate the immediate area if the spill is large or if there is a risk of significant airborne dust.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Personnel Exposure :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Methylisoxazole | C4H5NO | CID 79833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl carbamate - Safety Data Sheet [chemicalbook.com]
- 8. scientifictrends.org [scientifictrends.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
